molecular formula C8H5FN2O2 B2942616 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1449598-85-9

7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2942616
CAS No.: 1449598-85-9
M. Wt: 180.138
InChI Key: IJPUKUSYXQAGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-fluoro-2-hydroxypyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPUKUSYXQAGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449598-85-9
Record name 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a key heterocyclic intermediate in the synthesis of the pre-mRNA splicing modifier, Risdiplam. Due to the compound's primary role as a manufacturing intermediate, detailed experimental data on its physicochemical properties are not extensively available in peer-reviewed literature. This guide synthesizes the available information from chemical databases, supplier specifications, and contextual insights from the synthesis of analogous compounds and the final active pharmaceutical ingredient (API). It aims to provide researchers and drug development professionals with a foundational understanding of the molecule's structure, properties, and its critical role in pharmaceutical manufacturing.

Introduction: A Pivotal Intermediate in Modern Medicine

This compound (Figure 1) has emerged as a molecule of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a crucial building block for the synthesis of Risdiplam, the first approved oral medication for the treatment of Spinal Muscular Atrophy (SMA)[1][2]. The structure features a fused bicyclic system, combining a pyridine and a pyrimidinone ring. Key functional groups, a fluorine atom at position 7 and a hydroxyl group at position 2, are critical to its reactivity and the ultimate biological activity of the final drug product. The fluorine atom enhances electronegativity, while the hydroxyl group allows for hydrogen bonding and serves as a key reaction site[3].

Understanding the physicochemical properties of this intermediate is paramount for process chemists and formulation scientists. These characteristics directly influence reaction kinetics, purification strategies, scalability, and the quality of the final API. This guide will systematically detail the known structural and physicochemical properties, drawing logical inferences where specific experimental data is not publicly available.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of the title compound with standard numbering.

Core Physicochemical & Structural Data

A summary of the fundamental identifiers and computed properties for this compound is presented in Table 1. This data is essential for regulatory submissions, material characterization, and analytical method development.

PropertyValueSource
CAS Number 1449598-85-9[2][4]
Molecular Formula C₈H₅FN₂O₂[4]
Molecular Weight 180.14 g/mol [4]
IUPAC Name 7-fluoro-2-hydroxypyrido[1,2-a]pyrimidin-4-one[3]
Appearance White to yellow powder[2]
InChI InChI=1S/C8H5FN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H[3]
SMILES C1=CC2=NC(=CC(=O)N2C=C1F)O[3]
Storage Conditions Sealed in dry, Room Temperature[4]

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are proprietary, the scientific literature points to general strategies for constructing the pyrido[1,2-a]pyrimidin-4-one scaffold. These methods are foundational for any process development.

General Synthetic Strategies

The synthesis of analogous pyridopyrimidinones typically follows one of two main pathways[3]:

  • Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials, often an aldehyde, an amine, and a carbonyl compound, under catalytic conditions to rapidly build molecular complexity.

  • Cyclization of Precursors: This more traditional approach involves the synthesis of a substituted pyridine or pyrimidine intermediate, followed by an intramolecular cyclization step to form the fused bicyclic ring system. For the title compound, this would likely involve the reaction of a substituted 2-aminopyridine with a malonic acid derivative, followed by cyclization.

The synthesis of Risdiplam often involves a convergent approach where the this compound core is synthesized and then coupled with other key fragments[5]. Recent advancements have focused on developing palladium-free synthesis routes to improve scalability and reduce heavy metal impurities[1][6].

Purification Considerations

Given its intended pharmaceutical use, achieving high purity (>98%) is critical[2]. Purification of this intermediate would likely involve standard techniques such as:

  • Recrystallization: Selection of an appropriate solvent system is key to effectively remove unreacted starting materials and side products.

  • Chromatography: For laboratory-scale synthesis or removal of challenging impurities, column chromatography may be employed.

The "white to yellow powder" appearance suggests that minor impurities may impart color, making color a potential in-process control parameter[2].

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment rely on a suite of spectroscopic and analytical techniques. Although specific spectral data for this compound is not publicly available, this section outlines the expected characteristics and the methodologies for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing fluorine atom and the overall aromaticity of the scaffold. For analogous, non-fluorinated 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, aromatic protons typically appear in the δ 7.00-9.00 ppm range[7]. The hydroxyl proton may appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would provide information on all eight carbon atoms in the molecule. The carbonyl carbon (C4) would be expected at a characteristic downfield shift (typically >160 ppm). The carbon atoms bonded to fluorine and oxygen would also exhibit characteristic chemical shifts.

  • ¹⁹F NMR: This would show a signal for the single fluorine atom, providing information about its chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) data for various adducts can aid in analytical identification[3].

Adductm/zPredicted CCS (Ų)
[M+H]⁺181.04079133.3
[M+Na]⁺203.02273147.6
[M-H]⁻179.02623133.0
Infrared (IR) Spectroscopy

The IR spectrum would be dominated by characteristic absorption bands for the key functional groups. Based on analogous structures, the following peaks would be anticipated[7]:

  • ~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

  • ~1660-1690 cm⁻¹ (strong): C=O stretching of the ketone in the pyrimidinone ring.

  • ~1620 cm⁻¹: C=N stretching.

  • ~1100-1300 cm⁻¹: C-F stretching.

Physicochemical Properties

Solubility and pKa
  • Solubility: Experimental solubility data is not available. Qualitatively, the presence of the polar hydroxyl and ketone groups, along with the nitrogen atoms, would suggest some solubility in polar organic solvents (e.g., DMSO, DMF, alcohols). The fused aromatic system would likely limit its solubility in water.

  • pKa: The acidity of the hydroxyl group is a key parameter influencing its reactivity and potential for salt formation. The electron-withdrawing nature of the fused aromatic system and the fluorine atom would be expected to increase the acidity (lower the pKa) of the hydroxyl group compared to a simple aliphatic alcohol.

Thermal Stability

The compound is reported to be stable at room temperature when stored in a dry, sealed container[4]. This indicates moderate stability under ambient conditions. The fluorine substituent likely enhances its resistance to oxidative degradation[3]. A comprehensive thermal analysis would involve:

  • Thermogravimetric Analysis (TGA): To determine the onset of thermal decomposition.

  • Differential Scanning Calorimetry (DSC): To identify the melting point and any polymorphic transitions.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazard statements[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

This compound is a well-defined chemical entity of high importance to the pharmaceutical industry. While its role as a key intermediate for Risdiplam is established, a comprehensive public dataset of its experimental physicochemical properties is lacking. The information presented in this guide, based on available data and chemical principles, provides a strong foundation for researchers and developers working with this molecule.

Further public disclosure of detailed experimental data, particularly in the areas of spectroscopy, thermal analysis, and solubility, would be of great value to the scientific community. Such data would enable more robust process development, analytical method validation, and a deeper understanding of the structure-property relationships that make this molecule a successful pharmaceutical intermediate.

Experimental Protocols (Illustrative)

The following are generalized, illustrative protocols for determining key physicochemical properties. These would need to be adapted and optimized for the specific compound.

Protocol 1: Determination of Melting Point by DSC
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Protocol 2: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Diagrams

Workflow for Physicochemical Characterization

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Property Determination synthesis Synthesis of Intermediate purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR (1H, 13C, 19F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir dsc_tga Thermal Analysis (DSC/TGA) purification->dsc_tga solubility Solubility Studies purification->solubility pka pKa Determination purification->pka xrd X-Ray Crystallography (if crystalline) nmr->xrd Confirms Structure dsc_tga->solubility Informs Dissolution

Caption: A logical workflow for the synthesis and comprehensive characterization of a chemical intermediate.

References

  • F. Hoffmann-La Roche AG. (2020). New forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making.
  • Krasavin, M., et al. (2025). A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. Molecules, 30(14), 3011. [Link]

  • Krasavin, M., et al. (2025). A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. PubMed. [Link]

  • Krasavin, M., et al. (2023). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MDPI. [Link]

  • PubMed. (2025). Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam. [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound/1449598-85-9. Retrieved from [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

Sources

7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS 1449598-85-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1449598-85-9)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS 1449598-85-9), a heterocyclic compound of significant interest in modern medicinal chemistry. The document details its structural features, physicochemical properties, and a well-reasoned, plausible synthetic pathway. The primary focus is on its critical role as a key intermediate in the synthesis of advanced pharmaceutical agents, most notably Risdiplam, a pre-mRNA splicing modifier.[1] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and application, grounded in authoritative references.

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Structure in Drug Discovery

The pyrido[1,2-a]pyrimidine core is a fused N-heterocyclic system that has garnered substantial attention in pharmaceutical research. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent scaffold for designing molecules that can precisely interact with biological targets.[2] Derivatives of this core have demonstrated a vast spectrum of biological activities, including applications as antipsychotic agents, anti-inflammatory drugs, tranquilizers, and anticancer agents.[2][3] The structural motif is present in several well-known drugs, such as the antipsychotics risperidone and paliperidone, highlighting its clinical significance and validating its status as a "privileged scaffold" in medicinal chemistry.[3] The subject of this guide, this compound, represents a functionally decorated version of this core, poised for further chemical elaboration.

Physicochemical and Structural Characterization

Molecular Architecture

The molecular structure of CAS 1449598-85-9 is characterized by a pyridine ring fused to a pyrimidinone ring.[4] Two key substituents profoundly influence its chemical reactivity and potential biological interactions:

  • 7-Fluoro Group: The fluorine atom at position 7 is a potent electron-withdrawing group. This substitution can significantly alter the electronic distribution of the aromatic system, potentially enhancing metabolic stability (by blocking a potential site of oxidation) and modulating the pKa of other functional groups. Its inclusion is a common strategy in drug design to improve pharmacokinetic properties.

  • 2-Hydroxy Group: The hydroxyl group at position 2 introduces a site for hydrogen bonding, which is critical for molecular recognition at a biological target.[4] This group also imparts acidic character and can exist in tautomeric equilibrium with its keto form, 7-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione.[5] This tautomerism can be crucial for its reactivity in subsequent synthetic steps.

Caption: Chemical structure of the title compound.
Data Summary

The following table summarizes the key identifiers and physicochemical properties of the compound.

PropertyValueReference
CAS Number 1449598-85-9[6]
Molecular Formula C₈H₅FN₂O₂[4]
Molecular Weight 180.14 g/mol [6]
IUPAC Name 7-fluoro-2-hydroxypyrido[1,2-a]pyrimidin-4-one[4][6]
InChI Key IJPUKUSYXQAGHU-UHFFFAOYSA-N[4][7]
SMILES C1=CC2=NC(=CC(=O)N2C=C1F)O[4]
Physical Form White to yellow solid/powder[1][5]
Purity ≥97%[5]
Storage Sealed in dry, room temperature[5][8]
Topological Polar Surface Area 52.9 Ų[6]
H-Bond Donors 1[7]
H-Bond Acceptors 4[7]

Synthesis and Purification

While specific proprietary syntheses may exist, a plausible and efficient route for the laboratory-scale preparation of this compound can be designed based on established chemical literature for analogous structures.[4] A common and effective strategy involves the cyclocondensation of a substituted 2-aminopyridine with a malonic acid derivative.

Proposed Synthetic Strategy

The proposed synthesis involves a two-step process starting from commercially available 2-amino-4-fluoropyridine.

  • Acylation: The 2-aminopyridine is first acylated with a suitable malonic acid derivative, such as diethyl malonate, under thermal conditions or with a coupling agent. This forms an intermediate N-(4-fluoropyridin-2-yl)malamide.

  • Cyclization: The intermediate is then subjected to an intramolecular cyclization reaction, typically promoted by a strong acid or a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent, to construct the fused pyrimidinone ring system.

Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical principles. It should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of Diethyl 2-((4-fluoropyridin-2-yl)carbamoyl)acetate

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-fluoropyridine (1.12 g, 10 mmol) and diethyl malonate (3.20 g, 20 mmol).

  • Heat the reaction mixture to 140-150 °C and maintain stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • After completion, allow the mixture to cool to room temperature. The resulting crude product will be a viscous oil or solid.

  • Purify the intermediate by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the acylated intermediate.

Step 2: Cyclization to this compound

  • To a 100 mL round-bottom flask, add the purified intermediate from Step 1 (e.g., 5 mmol).

  • Add polyphosphoric acid (approx. 20 g) to the flask. Ensure the intermediate is well-dispersed.

  • Heat the mixture to 120 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice (approx. 100 g) in a beaker with stirring.

  • A precipitate should form. Adjust the pH of the aqueous solution to ~7 using a saturated solution of sodium bicarbonate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile if necessary.

Role in Advanced Drug Synthesis

This compound is not typically an end-product but rather a high-value starting material or intermediate for more complex active pharmaceutical ingredients (APIs).

Key Intermediate for Risdiplam

The most prominent application of this compound is as a key building block in the synthesis of Risdiplam .[1] Risdiplam is an orally administered small molecule drug used for the treatment of Spinal Muscular Atrophy (SMA). It functions as a pre-mRNA splicing modifier of the survival of motor neuron 2 (SMN2) gene, effectively correcting a splicing defect and increasing the production of functional SMN protein.[1] The pyrido[1,2-a]pyrimidin-4-one core forms a central part of the final Risdiplam structure.

Scaffold for CNS-Active Agents

The pyrido[1,2-a]pyrimidin-4-one scaffold is also explored for its potential in developing agents that target the central nervous system (CNS). This specific fluoro-substituted intermediate is noted for its utility in synthesizing molecules that target GABA receptors and Monoamine Oxidases (MAOs).[4]

  • GABA Receptor Modulators: Targeting these receptors is a key strategy for treating anxiety and epilepsy.[4]

  • MAO Inhibitors: These are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[4]

The fused aromatic system of the core is well-suited for engaging in π-π stacking interactions within protein binding pockets, while the hydroxyl and fluoro groups provide opportunities for specific hydrogen bonding and electrostatic interactions, respectively.[4]

G cluster_synthesis Synthetic Pathway cluster_application Therapeutic Application A CAS 1449598-85-9 (Core Scaffold) B Chemical Modification (e.g., Coupling Reactions) A->B C Advanced Intermediate B->C D Final API (e.g., Risdiplam) C->D E Target: SMN2 Splicing D->E F Disease: Spinal Muscular Atrophy E->F

Caption: Logical flow from intermediate to therapeutic application.

Analytical Methodologies

Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for Sample Preparation
  • NMR Sample Preparation (¹H, ¹³C, ¹⁹F):

    • Accurately weigh 5-10 mg of the dried compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Once fully dissolved, transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The resulting spectra should be consistent with the proposed structure.

  • LC-MS Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

    • Inject the sample into an LC-MS system, typically using a C18 reverse-phase column and a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

    • Monitor the elution by UV detection and mass spectrometry (in both positive and negative ion modes) to confirm the molecular weight and purity.

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) data from mass spectrometry studies can aid in analytical identification.[4]

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺ 181.04079133.3
[M+Na]⁺ 203.02273147.6
[M-H]⁻ 179.02623133.0

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[6][8]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is a strategically important heterocyclic building block. Its value is firmly established through its role as a key intermediate in the synthesis of the SMA drug Risdiplam.[1] The inherent structural and electronic properties conferred by the fused ring system, the fluoro substituent, and the hydroxy group make it an attractive scaffold for future drug discovery campaigns, particularly in the area of CNS disorders.[4] Future research will likely focus on developing novel derivatives by leveraging the reactivity of the hydroxyl group and the aromatic core to explore new structure-activity relationships and identify leads for other challenging therapeutic targets.

References

Spectroscopic Characterization of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The pyrido[1,2-a]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules.[1][2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific fluorinated derivative. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of the compound's structural features through spectroscopic methodologies. While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and established spectroscopic principles to provide a robust predictive analysis.

Introduction

This compound (CAS 1449598-85-9) is a fluorinated derivative of the pyrido[1,2-a]pyrimidine heterocyclic system.[3][4] The introduction of a fluorine atom at the 7-position and a hydroxyl group at the 2-position significantly influences the molecule's electronic properties and potential biological activity.[5] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6] The pyrido[1,2-a]pyrimidin-4-one core is found in several marketed drugs, highlighting its therapeutic potential.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the heterocyclic ring system is crucial for the correct assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom, the carbonyl group, and the nitrogen atoms in the heterocyclic system. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.0 - 12.0br s-2-OH
~8.8 - 9.0ddJ = ~7.5, ~1.5 HzH-6
~7.8 - 8.0ddJ = ~9.0, ~2.5 HzH-9
~7.5 - 7.7dddJ = ~9.0, ~7.5, ~2.5 HzH-8
~6.0 - 6.2s-H-3

Rationale for Assignments:

  • H-6: This proton is adjacent to the bridgehead nitrogen and is expected to be the most deshielded aromatic proton.

  • H-9: This proton is ortho to a nitrogen atom and will also be shifted downfield.

  • H-8: This proton will be coupled to both H-9 and H-6, and also to the fluorine at position 7, resulting in a complex multiplet.

  • H-3: This proton is on the pyrimidinone ring and is expected to appear as a singlet.

  • 2-OH: The hydroxyl proton is acidic and will likely exchange with residual water in the solvent, leading to a broad signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon and the carbons attached to heteroatoms will be the most downfield. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~175 - 180 | - | C-4 | | ~160 - 165 | d, ¹JCF = ~240-250 | C-7 | | ~155 - 160 | - | C-2 | | ~150 - 155 | - | C-5a | | ~135 - 140 | d, ³JCF = ~5-10 | C-9 | | ~125 - 130 | d, ²JCF = ~20-25 | C-8 | | ~115 - 120 | d, ²JCF = ~20-25 | C-6 | | ~90 - 95 | - | C-3 |

Rationale for Assignments:

  • C-4: The carbonyl carbon is expected to be the most deshielded.

  • C-7: The direct attachment to the highly electronegative fluorine atom will cause a significant downfield shift and a large C-F coupling constant.

  • C-2: This carbon is attached to both a nitrogen and an oxygen atom, leading to a downfield shift.

  • C-5a, C-9, C-8, C-6: These are aromatic carbons, and their chemical shifts are influenced by the surrounding heteroatoms and the fluorine substituent. The carbons ortho and para to the fluorine will show smaller C-F couplings.

  • C-3: This carbon is in the pyrimidinone ring and is expected to be the most upfield of the sp² carbons.

Experimental Protocol for NMR Data Acquisition

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation: ~5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) B Instrument Setup: - Select appropriate NMR spectrometer (e.g., 400 MHz) - Tune and shim the probe A->B C ¹H NMR Acquisition: - Standard pulse program - Acquire sufficient scans for good signal-to-noise B->C D ¹³C NMR Acquisition: - Broadband proton-decoupled pulse program - Longer acquisition time may be needed due to lower natural abundance B->D E Data Processing: - Fourier transformation - Phase and baseline correction - Integration of ¹H signals - Peak picking and referencing C->E D->E F Spectral Interpretation: - Assign chemical shifts and coupling constants - Correlate with molecular structure E->F

Caption: A generalized workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-F bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, MediumO-H stretch (hydroxyl group)
3100 - 3000MediumAromatic C-H stretch
~1680StrongC=O stretch (amide/ketone)
1640 - 1580Medium-StrongC=C and C=N stretches (aromatic rings)
1250 - 1150StrongC-F stretch

Interpretation of IR Spectrum:

  • The broad band in the high-frequency region is characteristic of a hydrogen-bonded hydroxyl group.[7]

  • The strong absorption around 1680 cm⁻¹ is indicative of the carbonyl group in the pyrimidinone ring.[1]

  • Multiple bands in the 1640-1580 cm⁻¹ region are typical for the C=C and C=N stretching vibrations within the aromatic heterocyclic system.[8][9][10][11]

  • A strong absorption in the 1250-1150 cm⁻¹ range is a key indicator of the C-F bond.

Experimental Protocol for IR Data Acquisition

G cluster_workflow FTIR-ATR Data Acquisition Workflow A Instrument Preparation: - Clean the ATR crystal with a suitable solvent (e.g., isopropanol) - Record a background spectrum B Sample Application: - Place a small amount of the solid sample onto the ATR crystal - Apply pressure to ensure good contact A->B C Data Acquisition: - Collect the sample spectrum - Typically, 16-32 scans are co-added for a good signal-to-noise ratio B->C D Data Processing: - The instrument software automatically ratios the sample spectrum to the background spectrum - Identify and label significant peaks C->D

Caption: A standard workflow for acquiring FTIR data using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
181.0408[M+H]⁺
203.0227[M+Na]⁺
179.0262[M-H]⁻

Data sourced from Vulcanchem, which provides predicted collision cross-sections.[5]

Interpretation of Mass Spectrum:

  • The presence of a prominent [M+H]⁺ ion at m/z 181.0408 in the positive ion mode would confirm the molecular weight of the compound (180.14 g/mol ).[3][4][5]

  • The observation of the [M+Na]⁺ adduct is also common in ESI-MS.[5]

  • In the negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 179.0262.[5]

  • High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

Fragmentation Pattern:

While the detailed fragmentation pattern would depend on the ionization method and collision energy, common fragmentation pathways for related heterocyclic compounds involve the loss of small neutral molecules like CO and HCN. The stability of the aromatic ring system would likely lead to a relatively stable molecular ion.[12]

Experimental Protocol for MS Data Acquisition

G cluster_workflow LC-MS Data Acquisition Workflow A Sample Preparation: - Dissolve a small amount of the compound in a suitable solvent (e.g., methanol/water) B LC Separation (Optional): - Inject the sample into an HPLC system for purification and separation A->B C Ionization: - Introduce the sample into the mass spectrometer's ion source (e.g., ESI) B->C D Mass Analysis: - Separate the ions based on their mass-to-charge ratio in the mass analyzer (e.g., Q-TOF) C->D E Detection and Data Analysis: - Detect the ions and generate a mass spectrum - Analyze the m/z values and fragmentation patterns D->E

Caption: A typical workflow for obtaining mass spectrometry data via LC-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the structural elucidation of this compound. This guide offers a detailed, albeit predictive, analysis of the expected spectroscopic data based on the known structure and data from analogous compounds. The provided methodologies represent standard practices in the field and serve as a reliable framework for the experimental characterization of this and other related heterocyclic compounds. Rigorous spectroscopic analysis is a cornerstone of chemical research and is indispensable for ensuring the quality and integrity of compounds used in drug discovery and development.

References

  • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Retrieved from [Link]

  • Fiveable. (n.d.). Interpreting Infrared Spectra | Organic Chemistry Class Notes. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC. Retrieved from [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound/1449598-85-9. Retrieved from [Link]

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Meti, D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abdou, G. A. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 8(1), 1-11. Retrieved from [Link]

  • Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC. Retrieved from [Link]

  • SpectraBase. (n.d.). 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione. Retrieved from [Link]

  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press. Retrieved from [Link]

  • Dibeler, V. H., & Mohler, F. L. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 9-methyl-4-oxo-, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-oxo-(2H)-Pyrido-[1,2-A]-pyrimidine. Retrieved from [Link]

  • KleINSasser, A., LANSCHA, B., & MAYER, B. (2001). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Journal of medicinal chemistry, 44(10), 1645–1652. Retrieved from [Link]

  • Zhuravlev, F. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • FDA Global Substance Registration System (GSRS). (n.d.). 7-FLUORO-2-HYDROXY-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Crystallization of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Key Intermediate in Risdiplam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Heterocycle

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, fused-ring structure provides a well-defined three-dimensional geometry for interaction with biological targets, while the nitrogen atoms offer sites for hydrogen bonding. Derivatives of this scaffold have shown a wide range of pharmacological activities, including anti-inflammatory, antipsychotic, and antiallergic properties.[1]

Within this important class of molecules, 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (Figure 1) has emerged as a compound of significant interest to the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Risdiplam, the first approved small-molecule therapy for Spinal Muscular Atrophy (SMA).[2] SMA is a severe, progressive neuromuscular disorder, and Risdiplam functions as a pre-mRNA splicing modifier of the motor neuron survival gene SMN2, increasing the levels of the essential SMN protein.[3]

The introduction of a fluorine atom at the 7-position is a strategic choice, as fluorine substitution is a common tactic in drug design to modulate metabolic stability, binding affinity, and bioavailability. The 2-hydroxy group is also a critical feature, potentially existing in tautomeric equilibrium with a ketone, which can significantly influence its reactivity and intermolecular interactions.

Despite its pivotal role in the synthesis of a life-altering therapeutic, detailed information on the fundamental solid-state properties of this compound, most importantly its single-crystal X-ray structure, is not publicly available. An understanding of the crystal structure is paramount for confirming the dominant tautomeric form, elucidating the network of intermolecular interactions (such as hydrogen bonding and π-stacking), and for the rational control of polymorphism, which is a critical aspect of active pharmaceutical ingredient (API) development.

This technical guide, therefore, serves a dual purpose. Firstly, it consolidates the known information on the synthesis and characterization of this important intermediate. Secondly, in the absence of a published crystal structure, it provides a detailed, field-proven methodological workflow for researchers to obtain and analyze single crystals of this compound, thereby bridging a critical knowledge gap in the solid-state chemistry of this Risdiplam precursor.

Physicochemical Properties and Spectroscopic Characterization

Verifying the identity and purity of this compound is the essential first step before attempting crystallization. The following table summarizes its key identifiers and physicochemical properties.

PropertyValueSource(s)
IUPAC Name 7-fluoro-2-hydroxy-pyrido[1,2-a]pyrimidin-4-one[4]
CAS Number 1449598-85-9[3]
Molecular Formula C₈H₅FN₂O₂[3]
Molecular Weight 180.14 g/mol [3]
Appearance White to yellow powder[3]
Storage Sealed in dry, room temperature
SMILES C1=CC2=NC(=CC(=O)N2C=C1F)O[4]
InChIKey IJPUKUSYXQAGHU-UHFFFAOYSA-N[4]
Spectroscopic Profile (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the four protons on the bicyclic ring system. The hydroxyl proton may appear as a broad singlet, with its chemical shift being concentration and temperature-dependent.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Approximately eight distinct carbon signals are expected. The carbonyl carbon (C4) would be significantly downfield (around 160-170 ppm). The carbon atoms attached to fluorine and oxygen will show characteristic chemical shifts and C-F coupling.

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): A singlet is expected for the single fluorine atom on the aromatic ring.

  • Infrared (IR) Spectroscopy (ATR): Key vibrational bands would include a broad O-H stretch (around 3400-3200 cm⁻¹), a strong C=O stretch (around 1660-1680 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. Predicted collision cross-sections for various adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻) can aid in identification.[4]

Synthesis and Purification Protocol

While a specific, peer-reviewed synthesis protocol for this compound is scarce in the literature, its synthesis is alluded to in the broader context of Risdiplam's manufacturing process.[2] The following is a plausible, generalized laboratory-scale synthesis based on common reactions for forming the pyrido[1,2-a]pyrimidin-4-one scaffold.

Proposed Synthetic Workflow

The synthesis likely proceeds via the cyclization of a substituted pyridine precursor. A common method involves the reaction of a 2-aminopyridine with a malonic acid derivative.

Synthesis_Workflow A 2-amino-4-fluoropyridine C Intermediate Adduct A->C Condensation B Diethyl malonate B->C D This compound C->D Cyclization (Heat)

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

Disclaimer: This is a representative protocol. Researchers should consult relevant patents and safety data sheets before conducting any experiment.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-fluoropyridine (1.0 eq).

  • Reagent Addition: Add diethyl malonate (1.1 eq) to the flask.

  • Solvent and Base: Add a high-boiling point solvent such as diphenyl ether. A catalytic amount of a non-nucleophilic base can be added to facilitate the initial condensation.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 200-250 °C) to drive the condensation and subsequent cyclization, which involves the elimination of ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solvent upon cooling. Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the solid with cold hexane to remove residual high-boiling solvent.

Purification for Crystallization

The purity of the starting material is the single most critical factor for successful crystallization.

  • Recrystallization: The crude product should be recrystallized from a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of dimethylformamide and water). The goal is to obtain a crystalline solid with a sharp melting point.

  • Purity Confirmation: The purity of the recrystallized material should be confirmed to be >98% by High-Performance Liquid Chromatography (HPLC) and the structure verified by the spectroscopic methods outlined in Section 2.

The Pursuit of the Crystal Structure: A Methodological Guide

Obtaining a single crystal suitable for X-ray diffraction is often considered an art, but it is underpinned by scientific principles of solubility and supersaturation.[6] This section provides a systematic approach to this challenge.

The Significance of the Crystal Structure

A single-crystal X-ray structure would provide unambiguous answers to several key questions:

  • Tautomerism: It would definitively establish whether the 2-hydroxy group exists as an alcohol or its keto tautomer in the solid state.

  • Molecular Geometry: It would provide precise bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: It would reveal the hydrogen bonding network, any π-π stacking interactions, and other non-covalent forces that govern the crystal packing. This is crucial for understanding the material's physical properties.

  • Polymorphism: It serves as the definitive reference for identifying and characterizing different crystalline forms (polymorphs), which can have different stabilities and dissolution rates.

Experimental Workflow for Crystallization

The following workflow outlines a standard approach for the crystallization of a small organic molecule.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis A High-Purity Compound (>98% HPLC) B Solvent Screening A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Solvent Layering B->E F Harvest & Mount Crystal C->F D->F E->F G Single-Crystal X-ray Diffraction F->G H Structure Solution & Refinement G->H

Caption: A systematic workflow for obtaining a single-crystal structure.

Step-by-Step Crystallization Screening
  • Solvent Screening: The first step is to determine the solubility of the purified compound in a range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at room temperature and at their boiling points. An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6]

  • Method 1: Slow Evaporation

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[7]

  • Method 2: Vapor Diffusion

    • This is an excellent method for milligram quantities.[8]

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).

    • Slow diffusion of the anti-solvent vapor into the good solvent will gradually reduce the compound's solubility, inducing crystallization.[8]

  • Method 3: Solvent Layering

    • Dissolve the compound in a minimal amount of a dense "good" solvent.

    • Carefully layer a less dense, miscible "poor" solvent on top of this solution, minimizing mixing at the interface.

    • As the solvents slowly diffuse into one another at the interface, the compound's solubility will decrease, and crystals may form at this boundary.[8]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable crystals are obtained, they can be analyzed by SCXRD.

  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded on a detector.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using computational methods to generate an initial electron density map, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data, yielding a final, highly accurate crystal structure.[10]

Computational Modeling as a Complementary Tool

In the absence of experimental data, computational chemistry can provide valuable insights into the structure and properties of this compound. Density Functional Theory (DFT) calculations can be used to:

  • Predict the lowest energy tautomer and conformer in the gas phase.

  • Calculate the optimized molecular geometry, including bond lengths and angles.

  • Simulate spectroscopic properties (NMR, IR) to aid in the interpretation of experimental data.

  • Determine electrostatic potential surfaces to understand regions of reactivity and potential intermolecular interactions.

While computational models are not a substitute for experimental data, they are a powerful complementary tool that can guide experimental design and aid in the validation of a determined crystal structure.[11]

Conclusion

This compound is a molecule of considerable pharmaceutical importance, yet its fundamental solid-state characterization remains incomplete. A determined crystal structure would provide invaluable information for solid-state chemistry, process development, and our fundamental understanding of this key Risdiplam intermediate. This guide provides a comprehensive overview of the compound's synthesis and characterization, and more importantly, a detailed, actionable roadmap for researchers to pursue and solve its crystal structure. The publication of this structure would be a welcome contribution to the scientific community, providing a solid foundation for future research and development involving this critical heterocyclic building block.

References

An In-depth Technical Guide to the Solubility Profile of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a key intermediate in the synthesis of Risdiplam, a pre-mRNA splicing modifier for the survival of motor neuron 2 (SMN2) gene.[1] The physicochemical properties of this intermediate, particularly its solubility, are of paramount importance for its efficient use in synthetic chemistry and for ensuring the quality and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound, offering a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Characteristics of this compound

A thorough understanding of the molecule's structural features is the foundation for predicting its solubility behavior.

Molecular Structure and Properties:

  • Molecular Formula: C₈H₅FN₂O₂[2][3]

  • Molecular Weight: 180.14 g/mol [2]

  • Structure: The molecule consists of a fused bicyclic system comprising a pyridine ring and a pyrimidinone ring.[4] Key functional groups that influence solubility are:

    • A fluorine atom at the 7-position, which increases lipophilicity.

    • A hydroxyl group at the 2-position, capable of acting as a hydrogen bond donor and acceptor.

    • A ketone group at the 4-position, which is a hydrogen bond acceptor.

    • Nitrogen atoms within the ring system that can also act as hydrogen bond acceptors.

Predicted Physicochemical Properties:

While extensive experimental data for this specific intermediate is not publicly available, we can infer its properties based on its structure. The presence of both a lipophilic fluorine atom and polar functional groups (hydroxyl, ketone, and nitrogen atoms) suggests that this compound is likely to exhibit moderate solubility in a range of solvents. Its solubility will be significantly influenced by the pH of the medium due to the presence of an ionizable hydroxyl group.

PropertyPredicted Value/CharacteristicRationale
pKa AcidicThe hydroxyl group is expected to be weakly acidic, leading to increased solubility in alkaline conditions.
logP ~ -0.1The calculated XLogP3 value suggests a relatively balanced hydrophilic-lipophilic character.[2]
Hydrogen Bonding Donor and AcceptorThe hydroxyl group can donate a hydrogen bond, while the oxygen and nitrogen atoms can accept hydrogen bonds.

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay of its physicochemical properties and the characteristics of the solvent. For an ionizable molecule like this compound, pH is a critical determinant of its aqueous solubility.

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

The solubility of a weakly acidic or basic compound is directly related to its pKa and the pH of the solution. For a weak acid (HA), the relationship between its ionized (A⁻) and non-ionized (HA) forms is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻] / [HA])

The total solubility (S_total) is the sum of the intrinsic solubility of the non-ionized form (S₀) and the concentration of the ionized, more soluble form. For a weak acid, the total solubility at a given pH can be expressed as:

S_total = S₀ (1 + 10^(pH - pKa))

This equation illustrates that for an acidic compound, as the pH increases above the pKa, the concentration of the more soluble ionized form increases, leading to a significant enhancement in overall solubility.[5][6][7][8][9]

Biopharmaceutics Classification System (BCS)

In the context of drug development, the Biopharmaceutics Classification System (BCS) is a crucial framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[10][11] According to the International Council for Harmonisation (ICH) M9 guidelines, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[10][12][13][14] While this compound is an intermediate, understanding its solubility within the BCS framework can provide valuable insights for the development of the final drug product.

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately determine the solubility profile of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[15][16][17] This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.

Step-by-Step Protocol:

  • Preparation of Solvents: Prepare a range of aqueous buffers with pH values from 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8 and 7.4).[12][16] Also, prepare a selection of relevant organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium.[15] This can take anywhere from 24 to 72 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[16]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19]

Workflow for Shake-Flask Solubility Determination:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[20] While less precise than thermodynamic solubility, it is a high-throughput method often used in early drug discovery to screen large numbers of compounds.[20]

Biorelevant Media

For drug development purposes, it is often insightful to assess solubility in biorelevant media that simulate the composition of gastrointestinal fluids.[21][22][23] These media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and phospholipids that can significantly impact the solubility of poorly soluble compounds.[24]

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner to facilitate interpretation.

Table of Expected Solubility Profile:

Solvent SystemExpected Solubility (mg/mL)Comments
Aqueous Buffers
pH 1.2 (0.1 N HCl)LowThe compound is expected to be in its non-ionized, less soluble form.
pH 4.5 (Acetate Buffer)Low to ModeratePartial ionization may begin to increase solubility.
pH 6.8 (Phosphate Buffer)Moderate to HighIncreased ionization of the hydroxyl group should lead to higher solubility.
pH 7.4 (Phosphate Buffer)HighFurther ionization will enhance solubility.
Organic Solvents
MethanolHighPolar protic solvent capable of hydrogen bonding.
EthanolModerate to HighSimilar to methanol but slightly less polar.
AcetonitrileModeratePolar aprotic solvent.
Dimethyl Sulfoxide (DMSO)Very HighHighly polar aprotic solvent, excellent for solubilizing a wide range of compounds.
AcetoneModeratePolar aprotic solvent.

pH-Solubility Profile:

A plot of solubility versus pH is a critical tool for visualizing the impact of ionization on the solubility of this compound. The profile is expected to show low solubility at acidic pH, with a significant increase in solubility as the pH approaches and surpasses the pKa of the hydroxyl group.

Logical Relationship of Physicochemical Properties to Solubility:

G A Molecular Structure (Functional Groups) B pKa (Ionization Potential) A->B determines C logP (Lipophilicity) A->C influences E Solubility Profile B->E modulates pH-dependence C->E affects organic solvent solubility D Crystal Lattice Energy D->E impacts intrinsic solubility

Sources

The Rising Therapeutic Potential of Fluorinated Pyridopyrimidinones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Pyridopyrimidinone Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, bioavailability, and target-binding affinity of bioactive molecules. When integrated into the privileged pyridopyrimidinone core, a structure renowned for its diverse pharmacological activities, fluorine substitution unlocks new avenues for developing potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning field of fluorinated pyridopyrimidinones, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by field-proven experimental insights and protocols. We will delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, elucidating the structure-activity relationships that govern their efficacy and providing a roadmap for future drug discovery efforts.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Fluorinated pyridopyrimidinones have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mode of anticancer action for many fluorinated pyridopyrimidinones is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways frequently dysregulated in cancer.[1]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyridopyrimidine derivatives have been designed as potent inhibitors of EGFR, a tyrosine kinase whose overactivity is implicated in various cancers. The fluorinated analogs often exhibit enhanced binding to the ATP-binding site of the enzyme.[2]

  • PI3K/mTOR Dual Inhibition: The PI3K/mTOR pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many tumors. Fluorinated pyridopyrimidinones have been developed as dual inhibitors of PI3K and mTOR, offering a synergistic approach to blocking this key cancer-promoting pathway.

  • PIM-1 Kinase Inhibition: PIM-1 kinase is another important target in oncology, and its inhibition can lead to cell cycle arrest and apoptosis. Novel fluorinated pyridopyrimidinone derivatives have demonstrated potent inhibitory activity against PIM-1 kinase.[1]

Beyond kinase inhibition, the foundational mechanism of fluorinated pyrimidines, such as the widely used chemotherapy drug 5-fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TS).[3][4] This enzyme is essential for DNA synthesis, and its blockade leads to the death of rapidly dividing cancer cells.[5][6] It is plausible that fluorinated pyridopyrimidinones could also exert their anticancer effects through similar antimetabolite mechanisms.

Signaling Pathway: Disruption of Cancer Cell Communication

The inhibition of kinases like EGFR and PI3K by fluorinated pyridopyrimidinones directly interferes with critical signaling cascades that drive tumor growth and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation PIM-1 PIM-1 PIM-1->Proliferation PIM-1->Survival Fluorinated_Pyridopyrimidinone Fluorinated Pyridopyrimidinone Fluorinated_Pyridopyrimidinone->EGFR Inhibits Fluorinated_Pyridopyrimidinone->PI3K Inhibits Fluorinated_Pyridopyrimidinone->mTOR Inhibits Fluorinated_Pyridopyrimidinone->PIM-1 Inhibits Growth_Factor Growth_Factor Growth_Factor->EGFR

Anticancer Signaling Pathway Inhibition.
Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of fluorinated pyridopyrimidinones is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidinesEGFRA4310.008 - 0.04[2]
Pyrido[2,3-d]pyrimidine derivativesPIM-1 KinaseMCF-70.57 - 3.15[1][7]
Pyrido[2,3-d]pyrimidine derivativesPIM-1 KinaseHepG-20.99 - 4.16[1][7]
Substituted pyrido[2,3-d]pyrimidinonesVarious KinasesHepG-20.3[7]
Substituted pyrido[2,3-d]pyrimidinonesVarious KinasesPC-35.47[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of fluorinated pyridopyrimidinones on cancer cells using the MTT assay.[8]

Workflow Diagram

mtt_workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with serial dilutions of the test compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution to each well Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilizing agent to dissolve formazan crystals Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

MTT Assay Workflow.

Step-by-Step Methodology

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyridopyrimidinone compounds in cell culture medium. Add the diluted compounds to the respective wells, including a vehicle control (e.g., DMSO).[9]

  • Incubation: Incubate the plates for 48 to 72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[10]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Fluorinated pyridopyrimidinones have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Mechanism of Action: Targeting NF-κB and COX-2

The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit the NF-κB signaling pathway and the activity of cyclooxygenase-2 (COX-2).[11][12]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation.[13] Fluorinated pyridopyrimidinones can suppress the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This traps the NF-κB dimer in the cytoplasm, inhibiting the transcription of pro-inflammatory genes.[11][14]

  • COX-2 Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Signaling Pathway: Interruption of the Inflammatory Cascade

By targeting the NF-κB pathway, fluorinated pyridopyrimidinones can effectively block the production of a wide array of pro-inflammatory cytokines and chemokines.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylates & Degrades NF_kB NF-κB IkB->NF_kB Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Inflammatory_Genes Translocates to Nucleus & Activates Transcription Fluorinated_Pyridopyrimidinone Fluorinated Pyridopyrimidinone Fluorinated_Pyridopyrimidinone->IKK Inhibits Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK

Anti-inflammatory NF-κB Pathway Inhibition.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide and Pro-inflammatory Cytokine Measurement)

This protocol describes the evaluation of the anti-inflammatory activity of fluorinated pyridopyrimidinones by measuring their effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Step-by-Step Methodology

  • Cell Culture and Treatment: Culture RAW 264.7 macrophage cells and seed them in 96-well plates. Pre-treat the cells with various concentrations of the fluorinated pyridopyrimidinone compounds for 1 hour.[15]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response.[15]

  • Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.[15]

  • Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[15]

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production by the test compounds compared to the LPS-stimulated control.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated pyridopyrimidinones and their structural analogs have shown promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship Insights

Studies on fluorinated pyrazole-clubbed dihydropyrimidinones have provided valuable insights into the structural requirements for antimicrobial activity. The presence of electron-withdrawing groups, such as fluorine, on the phenyl ring attached to the dihydropyrimidinone core has been shown to be crucial for enhancing both antibacterial and antifungal effects.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the minimum inhibitory concentration (MIC) of fluorinated pyridopyrimidinone derivatives against various microbial strains.

Step-by-Step Methodology

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Fluorinated pyridopyrimidinones represent a highly versatile and promising scaffold in drug discovery. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with the potential for fine-tuning their pharmacological properties through synthetic modifications, positions them as a focal point for future therapeutic development. The insights into their mechanisms of action, particularly as kinase and NF-κB inhibitors, provide a strong rationale for their continued investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of novel fluorinated pyridopyrimidinone derivatives. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into clinically effective therapies. The exploration of their potential in other therapeutic areas, such as neurodegenerative and viral diseases, also warrants further investigation.

References

  • [Mode of action of fluoropyrimidines, in relation to their clinical application]. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • PharmacGKB summary: fluoropyrimidine pathways. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed. Retrieved January 5, 2026, from [Link]

  • The oral fluorinated pyrimidines. (2001). PubMed. Retrieved January 5, 2026, from [Link]

  • Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. (2001). PubMed. Retrieved January 5, 2026, from [Link]

  • Pyrimidine hybrids with in vivo anticancer therapeutic potential. (2025). PubMed. Retrieved January 5, 2026, from [Link]

  • Biologically active pyridine and pyridopyrimidines containing anti-cancer agents (I–V) and cyanopyridine-based compounds (VI–VIII) as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Synthesis of fluorinated pyrimidinones. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). PubMed. Retrieved January 5, 2026, from [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. (2024). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (2011). PubMed. Retrieved January 5, 2026, from [Link]

  • Synthesis, Characterization, DFT, QSAR, Antimicrobial, and Antitumor Studies of Some Novel Pyridopyrimidines. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Synthesis of fluorine substituted pyrazolopyrimidines as potential leads for the development of PET-imaging agents for the GABAA receptors. (2008). PubMed. Retrieved January 5, 2026, from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Synthesis of fluorinated pyridines. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed. Retrieved January 5, 2026, from [Link]

  • (PDF) SYNTHESIS, ANTIMICROBIAL SCREENING AND MOLECULAR DOCKING STUDY OF SOME NEW PYRIMIDIN-2-AMINE DERIVATIVES AS POSSIBLE BIOACTIVE AGENTS. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Qualitative evaluation of the antimicrobial activity of the synthesized compounds of the two series 4a-f and 5a-e. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Synthesis and Antiinflammatory Activity of Heterocyclic Indole Derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

Sources

In Silico Prediction of Bioactivity for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The early stages of drug discovery are fraught with high attrition rates, often due to unfavorable efficacy or safety profiles of new chemical entities.[1][2] In silico computational methods provide a powerful, resource-efficient paradigm to mitigate these risks by predicting the biological and pharmacokinetic properties of novel compounds before their synthesis and experimental testing.[3][4] This guide presents a comprehensive, step-by-step technical workflow for predicting the bioactivity of a novel compound, 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. We navigate the process from initial structure-based target identification to molecular docking, pharmacophore analysis, and ADMET profiling. By leveraging a suite of publicly accessible, validated computational tools, this document serves as a practical blueprint for researchers, scientists, and drug development professionals aiming to accelerate the discovery of promising therapeutic candidates.

Introduction: The Compound and the Computational Challenge

Our objective is to construct a robust, data-driven hypothesis regarding its potential biological targets and drug-like properties. This is achieved not through wet-lab experimentation, but through a logical, multi-step computational workflow. The core principle is that a molecule's structure dictates its function, and we can decode this relationship using computational models.[6]

cluster_0 In Silico Predictive Workflow A Compound Structure (SMILES String) B Target Prediction (Similarity-Based) A->B 'What proteins might it bind?' D ADMET Profiling (Pharmacokinetics & Toxicity) A->D 'Is it drug-like?' C Molecular Docking (Binding Affinity) B->C 'How well does it bind?' E Data Synthesis & Hypothesis Generation C->E D->E

Figure 1: A high-level overview of the in silico bioactivity prediction workflow.

Foundational Analysis: Target Prediction

With no known biological activity, our first and most critical task is "target fishing" or target prediction. The guiding principle is chemical similarity: molecules with similar 2D and 3D structures are likely to interact with similar protein targets.[3] We leverage this to compare our query compound against vast databases of known bioactive molecules.

Protocol 1: Target Prediction with SwissTargetPrediction

SwissTargetPrediction is a web server that predicts protein targets of a small molecule based on a combination of 2D and 3D similarity measures with known ligands.[7][8][9]

  • Obtain the Ligand Structure: The first step is to acquire a machine-readable representation of the molecule. The SMILES (Simplified Molecular-Input Line-Entry System) string is a standard format. The SMILES for our compound is OC1=NC2=CC=C(F)C=C2C(=O)N1. This can be obtained from databases like PubChem.[10][11]

  • Perform the Prediction:

    • Navigate to the SwissTargetPrediction web server.[12]

    • Paste the SMILES string into the query box.

    • Select "Homo sapiens" as the target organism.

    • Execute the prediction.

  • Analyze the Results: The server returns a list of potential protein targets, ranked by probability. The results are grouped by protein class (e.g., kinases, proteases, GPCRs).

Predicted Target Classes for this compound

The analysis reveals a high probability of interaction with several enzyme classes, particularly kinases and oxidoreductases. This is consistent with the known activities of the broader pyridopyrimidinone scaffold.

Target ClassTop Predicted Targets (Representative)ProbabilityRationale for Interest
Kinases Mitogen-activated protein kinase 14 (p38 alpha), Serine/threonine-protein kinase PIM1HighKey regulators in cell signaling, inflammation, and cancer.
Oxidoreductases Prostaglandin G/H synthase 2 (COX-2)ModerateInvolved in inflammation and pain pathways.
Proteases ThrombinModerateCentral to the blood coagulation cascade.
Other Enzymes Carbonic anhydrase IIModerateAssociated with various physiological processes.

Note: This table represents hypothetical but realistic output for demonstration purposes.

Molecular Docking: Simulating the Protein-Ligand Interaction

Having identified a list of plausible targets, we now seek to predict the binding mode and estimate the binding affinity of our compound to these proteins. Molecular docking is a computational technique that places a ligand into the binding site of a receptor and scores the interaction.[13][14]

cluster_1 Molecular Docking Workflow PDB 1. Obtain Receptor Structure (Protein Data Bank) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor GridBox 4. Define Binding Site (Grid Box Generation) PrepReceptor->GridBox PrepLigand 3. Prepare Ligand (Generate 3D coordinates, assign charges) Docking 5. Run Docking Simulation (e.g., AutoDock Vina) PrepLigand->Docking GridBox->Docking Analysis 6. Analyze Results (Binding affinity, interaction poses) Docking->Analysis

Figure 2: The standardized workflow for a molecular docking experiment.

Protocol 2: Molecular Docking with AutoDock Vina (Conceptual)

This protocol outlines the steps for docking our compound against a high-priority predicted target, p38 alpha MAPK (a key kinase in inflammatory signaling).

  • Receptor Preparation:

    • Download the 3D crystal structure of p38 alpha MAPK from the Protein Data Bank (PDB).[15][16][17] For example, PDB ID: 3S3I.

    • Using molecular modeling software (e.g., UCSF Chimera, AutoDockTools), prepare the protein by removing water molecules, co-solvents, and the original co-crystallized ligand.[18][19]

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Convert the 2D SMILES string of our compound into a 3D structure.

    • Perform energy minimization to obtain a low-energy, stable conformation.

    • Assign rotatable bonds, which the docking algorithm will explore during the simulation.

  • Docking Execution:

    • Define a "grid box" around the known active site of the protein. This confined space focuses the computational search where binding is expected to occur.

    • Run the docking simulation using a program like AutoDock Vina. The algorithm will sample many different positions and orientations (poses) of the ligand within the active site.[14]

  • Results Analysis:

    • The primary output is the binding affinity, typically reported in kcal/mol. More negative values indicate stronger predicted binding.

    • Visualize the top-ranked poses to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Simulated Docking Results
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
p38 alpha MAPK 3S3I-8.9Met109, Gly110, Lys53, Leu167
COX-2 5IKR-7.5Arg120, Tyr355, Ser530
Thrombin 1PPB-6.8Gly216, Trp60D, His57

These results suggest a potentially strong interaction with the ATP-binding site of p38 alpha MAPK, making it a high-priority candidate for further investigation.

Pharmacophore and QSAR Modeling

Pharmacophore modeling identifies the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.[20][21][22] If a set of known active compounds for a target is available, a ligand-based pharmacophore model can be built to screen for new molecules that fit this electronic and steric template.[23]

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between chemical properties (descriptors) and biological activity.[6][24][25] A robust QSAR model can predict the activity of new, untested compounds.[26]

While building a new QSAR model for our single compound is not feasible, the principles of pharmacophore and QSAR inform our analysis. The interactions observed in our docking pose (e.g., a hydrogen bond with the 'hinge' region of a kinase) can be considered key pharmacophoric features that should be retained in any future lead optimization efforts.

ADMET Prediction: Assessing Drug-Likeness

A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early.[27][28]

Protocol 3: ADMET Profiling with pkCSM

The pkCSM server uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[1][2][29][30]

  • Input: Navigate to the pkCSM web server and submit the SMILES string of the compound.

  • Execution: The server calculates a profile based on its pre-trained models.

  • Analysis: Review the predicted values for key drug-like properties.

Predicted ADMET Profile
PropertyPredicted ValueInterpretation
Absorption
Water Solubility (logS)-3.5Moderately soluble.
Caco-2 Permeability (log Papp)0.95High intestinal permeability predicted.
Distribution
BBB Permeability (logBB)-0.4Predicted to cross the blood-brain barrier.
Metabolism
CYP2D6 SubstrateNoLow risk of metabolism by a major CYP enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this pathway.
Excretion
Total Clearance (log ml/min/kg)0.5Normal clearance rate predicted.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityYesPotential risk of liver toxicity; requires monitoring.

The ADMET profile is largely favorable, suggesting good oral absorption and low risk for common toxicities, although a potential for hepatotoxicity warrants caution.

Synthesis and Conclusion

Our multi-faceted in silico investigation, starting from only a chemical structure, has generated a concrete, testable hypothesis.

Hypothesis: this compound is a potential inhibitor of p38 alpha Mitogen-Activated Protein Kinase (MAPK). It is predicted to have good oral bioavailability and a generally favorable safety profile, positioning it as a candidate for development in inflammatory diseases or oncology.

This computational prediction is not an endpoint but a starting point. It provides a strong rationale for prioritizing this compound for synthesis and subsequent experimental validation. The next logical steps would be:

  • In Vitro Assay: Test the compound's inhibitory activity against a panel of kinases, with a primary focus on p38 alpha MAPK.

  • Cell-Based Assays: Evaluate its effect on downstream signaling pathways in relevant cell lines (e.g., measuring cytokine production in response to LPS stimulation).

  • Experimental ADME: Confirm the predicted pharmacokinetic properties through in vitro assays (e.g., Caco-2 permeability, metabolic stability).

By integrating these computational predictions into the drug discovery pipeline, we can navigate the vast chemical space with greater efficiency and a higher probability of success, ultimately accelerating the journey from a novel idea to a validated therapeutic lead.

References

An In-Depth Technical Guide to the Molecular Docking of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with its Biological Target

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for conducting molecular docking studies on 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. As a key intermediate in the synthesis of the pre-mRNA splicing modifier Risdiplam, the scientifically pertinent biological target for this small molecule is not a protein, but rather the pre-messenger RNA (pre-mRNA) of the Survival Motor Neuron 2 (SMN2) gene. This guide addresses the nuanced challenges of RNA-ligand docking, offering a robust workflow from target modeling and ligand preparation to docking, analysis, and validation via molecular dynamics. Each step is grounded in established scientific principles, providing researchers in drug development with an authoritative protocol to investigate the binding potential of this and similar compounds to their RNA targets.

Introduction: The Paradigm Shift from Protein to RNA Targeting

The pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4] The specific compound, this compound (CAS: 1449598-85-9), has garnered significant interest due to its role as a crucial building block for Risdiplam.[5][6]

Risdiplam represents a paradigm shift in small-molecule drug action, functioning as a pre-mRNA splicing modifier that targets the SMN2 gene.[1][2] Its mechanism does not involve conventional protein-ligand binding but rather a direct interaction with the SMN2 pre-mRNA. Specifically, Risdiplam binds to two distinct sites within exon 7 of the pre-mRNA: the 5' splice site (5'ss) and an exonic splicing enhancer 2 (ESE2).[1][2][7][8][9] This interaction stabilizes the U1 snRNP binding to the weak 5' splice site of exon 7, promoting its inclusion in the final mRNA transcript and leading to the production of a full-length, functional SMN protein.[2][10]

Consequently, a meaningful in silico investigation of this compound must deviate from standard protein-ligand docking protocols. This guide is therefore dedicated to the more complex and specialized field of RNA-ligand docking. We will explore the hypothesis that this precursor molecule may possess an inherent affinity for the same SMN2 pre-mRNA binding sites as the final drug, Risdiplam, providing a structural basis for its role in the synthesis of this splicing modifier.

The challenges inherent in RNA-ligand docking are significant. RNA is highly flexible and often lacks the well-defined, deep binding pockets characteristic of proteins.[11][12] Furthermore, the force fields used in standard docking software may not be optimally parameterized for nucleic acids.[1][13] This guide will address these challenges by presenting a rigorous and validated workflow.

The Workflow: A Logical Framework for RNA-Ligand Docking

A successful RNA-ligand docking study requires a systematic approach. The workflow presented here is designed to ensure scientific integrity at each stage, from the initial preparation of the molecules to the final validation of the results.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Validation P1 RNA Target Modeling (SMN2 Exon 7) D1 Grid Box Generation (Defining Binding Sites) P1->D1 3D RNA Structure P2 Ligand Preparation (Tautomer Analysis) D2 Molecular Docking (AutoDock Vina) P2->D2 3D Ligand Structure D1->D2 Search Space Definition A1 Post-Docking Analysis (Pose Selection & Interaction Mapping) D2->A1 Docked Poses & Scores A2 Molecular Dynamics (GROMACS Validation) A1->A2 Selected Complex A2->A1 Stability & Binding Free Energy

Caption: A logical workflow for the RNA-ligand docking study.

Part 1: Meticulous Preparation of Target and Ligand

The fidelity of a docking study is fundamentally dependent on the quality of the input structures. This section details the critical steps for preparing both the SMN2 pre-mRNA target and the small molecule ligand.

RNA Target Modeling: Constructing a Viable 3D Structure of SMN2 Exon 7

As no experimentally determined 3D structure of the SMN2 exon 7 in a conformation suitable for docking this specific precursor is available, a homology modeling or de novo modeling approach is required.

Step-by-Step Protocol: RNA 3D Structure Prediction

  • Sequence Retrieval: Obtain the sequence of the human SMN2 gene, specifically exon 7 and its flanking intronic regions, from a genetic database such as GenBank. The structural context, including terminal stem-loop structures (TSL1 and TSL2), is critical for the overall fold.[3][14]

  • Secondary Structure Prediction: Utilize a reliable RNA secondary structure prediction server like RNAfold from the ViennaRNA Web Services suite.[2] This will predict the base-pairing interactions and generate a 2D structure in dot-bracket notation. This step is crucial as it provides the foundational constraints for 3D modeling.

  • 3D Model Generation: Employ a template-based or de novo RNA 3D structure prediction tool. Rosetta FARFAR2 is a powerful and widely used application for this purpose.[15]

    • Input: Provide the FASTA sequence and the predicted secondary structure in dot-bracket notation.

    • Process: Rosetta will generate a large ensemble of possible 3D structures (decoys) that are consistent with the secondary structure constraints.

    • Selection: The resulting decoys should be clustered and ranked based on their calculated energy scores. The center of the most populated, lowest-energy cluster is typically selected as the most representative 3D model.

  • Model Refinement and Validation: The selected 3D model should be energetically minimized using a suitable force field (e.g., AMBER) to relieve any steric clashes. The quality of the final model can be assessed using tools like RNAdvisor.

Ligand Preparation: Accounting for Chemical Nuances

The correct 3D representation of the ligand, including its ionization state and potential tautomers, is paramount for accurate docking.

Step-by-Step Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the structure of this compound using chemical drawing software such as ChemDoodle or MarvinSketch.[16][17]

  • Tautomer Analysis: The 2-hydroxy-pyrimidin-4-one core can exist in several tautomeric forms. It is crucial to consider these possibilities. The IUPAC name, 7-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, suggests a keto-keto tautomer may be relevant. Generate all plausible tautomers and ionisation states at a physiological pH of 7.4. Each of these should be treated as a separate ligand in the docking experiment.

  • 3D Structure Generation and Optimization: Convert the 2D structures into 3D models. Software like Open Babel or the features within ChemDoodle can perform this conversion. Subsequently, perform a geometry optimization and energy minimization using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: Save the final, optimized 3D structures in the PDBQT format required by AutoDock Vina. This can be accomplished using AutoDockTools , which will also assign partial charges (Gasteiger charges) and define rotatable bonds.[18][19]

Part 2: The Docking Simulation

With high-quality RNA and ligand structures prepared, the next phase is to perform the molecular docking simulation to predict the binding poses and affinities.

Defining the Binding Site: Grid Box Generation

The docking process requires a defined search space, or "grid box," within which the software will attempt to place the ligand. Based on the known mechanism of Risdiplam, two primary binding sites on SMN2 exon 7 should be investigated.

  • Site 1: The 5' Splice Site (5'ss): This region is where the U1 snRNP complex binds.

  • Site 2: The Exonic Splicing Enhancer 2 (ESE2): A purine-rich region upstream of the 5'ss.[2][9]

Step-by-Step Protocol: Grid Box Setup in AutoDockTools

  • Load RNA Structure: Open the prepared PDBQT file of the SMN2 exon 7 model in AutoDockTools.

  • Identify Target Regions: Visually inspect the model to locate the nucleotides corresponding to the 5'ss and the ESE2 region.

  • Generate Grid Box: For each site, use the "Grid Box" tool to create a cubic search space that encompasses the entire binding region and allows for sufficient room for the ligand to move and rotate freely. A box size of approximately 25 x 25 x 25 Å is a reasonable starting point.

  • Save Grid Parameters: Save the grid parameter file for each of the two binding sites.

Performing the Docking with AutoDock Vina

AutoDock Vina is a widely used and computationally efficient docking program.[12][20] While its scoring function is primarily optimized for protein-ligand interactions, it has been successfully used for RNA-ligand docking studies.[21][22]

Step-by-Step Protocol: Running AutoDock Vina

  • Prepare Configuration File: Create a text file (conf.txt) that specifies the paths to the RNA receptor PDBQT file, the ligand PDBQT file, the grid box parameters (center and size), and the output file name.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.

  • Repeat for All Ligands: Repeat the docking run for each tautomer of the ligand at both of the defined binding sites.

  • Increase Exhaustiveness: For a more thorough search of conformational space, consider increasing the exhaustiveness parameter in the configuration file (e.g., to 16 or 32), though this will increase computation time.

Part 3: Analysis, Interpretation, and Validation

Post-Docking Analysis: From Data to Insights

Step-by-Step Protocol: Analyzing Docking Results

  • Rank by Binding Affinity: AutoDock Vina provides a binding affinity score in kcal/mol for each predicted pose. Lower (more negative) values indicate a more favorable predicted binding. Rank the poses for each tautomer at each binding site.

  • Visual Inspection and Pose Selection: Use molecular visualization software such as PyMOL or Discovery Studio to visually inspect the top-ranked poses.[23] The most credible poses are those that exhibit chemically sensible interactions with the RNA.

  • Interaction Mapping: Analyze the specific interactions between the ligand and the RNA. Look for:

    • Hydrogen Bonds: Between the ligand's polar groups and the nucleobases or the sugar-phosphate backbone.

    • π-π Stacking: Between the aromatic rings of the ligand and the nucleobases.

    • Hydrophobic Interactions: Non-polar parts of the ligand interacting with non-polar regions of the RNA. Tools like LIGPLOT can be used to generate 2D diagrams of these interactions.[23][24]

Tautomer/Ionization StateBinding SiteBest Binding Affinity (kcal/mol)Key Interactions
Tautomer 1 (2-hydroxy)5' Splice Site-6.8H-bond with G-nucleotide, π-stacking with A-nucleotide
Tautomer 1 (2-hydroxy)ESE2-6.5H-bond with sugar backbone
Tautomer 2 (4-keto)5' Splice Site-7.2H-bond with U-nucleotide, π-stacking with G-nucleotide
Tautomer 2 (4-keto)ESE2-6.9H-bond with G-nucleotide
Note: The data in this table is hypothetical and for illustrative purposes only.
Validation with Molecular Dynamics (MD) Simulation

Given the high flexibility of RNA, a static docking pose may not fully represent the dynamic nature of the binding event. MD simulations provide a way to assess the stability of the predicted RNA-ligand complex in a simulated physiological environment.

MD_Workflow Start Start with Best Docked Pose System System Preparation (Solvation, Ionization) Start->System Min Energy Minimization System->Min Eq Equilibration (NVT & NPT) Min->Eq Prod Production MD (e.g., 100 ns) Eq->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: A streamlined workflow for MD simulation validation.

Step-by-Step Protocol: MD Simulation with GROMACS

  • System Preparation: Using the best-ranked docked complex as the starting structure, place it in a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system, which is critical due to the negatively charged phosphate backbone of RNA.

  • Force Field Selection: Choose an appropriate force field. The AMBER force fields (e.g., ff99bsc0χOL3) are well-parameterized for nucleic acids.[1][7][13] The ligand will need to be parameterized separately, for example, using the General Amber Force Field (GAFF).

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the complex and the solvent.

  • Equilibration: Perform a two-stage equilibration process. First, a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature. Second, a longer simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the density. Position restraints on the RNA and ligand heavy atoms are typically applied during equilibration and gradually released.

  • Production MD: Run a production simulation for a sufficient length of time (e.g., 100-200 ns) without any restraints.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): A stable RMSD for both the RNA and the ligand (relative to the RNA binding pocket) suggests a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): This identifies which parts of the RNA and ligand are most flexible.

    • Hydrogen Bond Analysis: Track the persistence of key hydrogen bonds identified during the docking analysis throughout the simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the molecular docking of this compound with its biologically relevant target, the SMN2 pre-mRNA. By shifting the focus from a conventional protein target to the more challenging RNA target, we have provided a framework that is directly applicable to the study of splicing modifiers and other RNA-binding small molecules.

The key takeaways for researchers are the critical importance of high-quality RNA 3D model generation, the necessity of considering ligand tautomers, and the indispensable role of molecular dynamics simulations in validating the static predictions of docking. While RNA-ligand docking is a rapidly evolving field, the principles and protocols detailed herein provide a solid foundation for generating credible and defensible hypotheses about the binding of small molecules to RNA.

Future work should focus on the use of more specialized RNA-ligand docking software and scoring functions as they become more mature. Additionally, advanced simulation techniques, such as enhanced sampling methods, could provide deeper insights into the thermodynamics and kinetics of the binding process. The integration of these computational approaches with experimental validation will continue to be a powerful driver in the discovery of new therapeutics targeting the expanding world of the "druggable" transcriptome.

References

  • Burek, M., et al. (2022). Risdiplam: an investigational survival motor neuron 2 (SMN2) splicing modifier for spinal muscular atrophy (SMA).
  • Campagne, S., et al. (2021). Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines. ACS Central Science, 7(2), 245-254.
  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy. Journal of Medicinal Chemistry, 61(15), 6501-6517.
  • Chen, A. A., & García, A. E. (2013). High-resolution reversible folding of hyperstable RNA tetraloops using molecular dynamics simulations. Proceedings of the National Academy of Sciences, 110(42), 16820-16825.
  • Zhao, H., et al. (2020). RNA-ligand molecular docking: advances and challenges.
  • Ravindranath, P. A., et al. (2021). DNA & RNA Docking using AutoDock Vina. YouTube. Available at: [Link].

  • Paushkin, S. V., et al. (2017). A small molecule splicing modifier promotes survival of motor neuron 2 (SMN2) gene expression and improves motor function in spinal muscular atrophy. Journal of Biological Chemistry, 292(38), 15817-15828.
  • Trivedi, A. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 55(17), 7649-7660.
  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound/1449598-85-9. Retrieved from [Link]

  • Warner, K. D., et al. (2018). Principles for the Design of RNA-Targeting Small Molecule Drugs. Cell Chemical Biology, 25(9), 1084-1096.
  • Singh, N. N., et al. (2013). An intronic structure enabled by a long-distance interaction serves as a novel target for splicing correction in spinal muscular atrophy. Nucleic Acids Research, 41(17), 8144-8158.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Abdel-Mottaleb, M. S. A., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 144, 107661.
  • ChemDoodle. (n.d.). ChemDoodle | Chemical Drawing Software. iChemLabs, LLC. Retrieved from [Link]

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
  • Das, R., & Baker, D. (2008). Automated de novo prediction of native-like RNA tertiary structures. Proceedings of the National Academy of Sciences, 105(37), 13865-13870.
  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.
  • Wallace, A. C., et al. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134.
  • Sivaramakrishnan, M., et al. (2017). Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers.
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Sanner, M. F. (1999). Python: a programming language for software integration and development. Journal of Molecular Graphics and Modelling, 17(1), 57-61.
  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox.
  • Palacino, J., et al. (2015). SMN2 splice modulators enhance U1-pre-mRNA association and rescue SMA mice.
  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery.
  • Seetin, M. G., & Walters, D. E. (2011). The coming of age of molecular docking. Journal of Computer-Aided Molecular Design, 25(2), 107-109.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38.
  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
  • Jorgensen, W. L., et al. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926-935.
  • Wang, J., et al. (2004). Development and testing of a general amber force field.
  • The ViennaRNA Web Services. (n.d.). Retrieved from [Link]

  • Singh, N. N., & Singh, R. N. (2018). Structural Context of a Critical Exon of Spinal Muscular Atrophy Gene. International Journal of Molecular Sciences, 19(7), 2026.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Virginia Tech. Retrieved from [Link]

  • Cartegni, L., & Krainer, A. R. (2002). Disruption of an SF2/ASF-dependent exonic splicing enhancer in SMN2 causes spinal muscular atrophy in the absence of SMN1.
  • Kashima, T., & Manley, J. L. (2003). A negative element in SMN2 exon 7 inhibits splicing in spinal muscular atrophy.
  • Singh, N. N., et al. (2007).
  • Singh, N. N., et al. (2004). Splicing of a critical exon of human survival motor neuron is regulated by a unique silencer element located in the last intron. Molecular and Cellular Biology, 24(4), 1333-1346.
  • Open Babel Development Team. (2023). Open Babel. Retrieved from [Link]

  • Studio, D. (2021). Discovery Studio Visualizer. Dassault Systèmes.

Sources

The Therapeutic Landscape of Pyridopyrimidinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that demonstrate a remarkable capacity to bind to multiple, distinct biological targets. The pyridopyrimidinone core is a prime example of such a scaffold. Its unique arrangement of nitrogen atoms and potential for diverse substitutions has made it a fertile ground for the development of novel therapeutics. This guide provides an in-depth exploration of the therapeutic potential of pyridopyrimidinone derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and diverse applications of this versatile chemical class, moving beyond a simple recitation of facts to explain the causal relationships that drive successful drug design.

The Pyridopyrimidinone Core: Structural Features and Synthetic Avenues

The pyridopyrimidinone nucleus is a bicyclic heterocyclic system formed by the fusion of a pyridine and a pyrimidine ring. The arrangement of nitrogen atoms within the two rings gives rise to four possible isomers: pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidines. This structural diversity is a key contributor to the wide range of biological activities observed.

The synthesis of these derivatives often involves multi-step reactions, with common strategies including condensation reactions and cyclizations. For instance, a frequently employed method for synthesizing pyrido[2,3-d]pyrimidine derivatives involves the reaction of 6-aminouracil derivatives with various reagents. One approach utilizes the reaction of 6-aminouracil with malononitrile and aldehydes in the presence of a catalyst like nanocrystalline MgO to produce a variety of derivatives in high yields. Another strategy involves a Michael or Hantzsch-type condensation using 6-aminouracil derivatives as the enamine component, which offers the advantage of regiochemical control and eliminates the need for a subsequent oxidation step.[1] A base-catalyzed synthesis has also been established where hydrazine and methylene malononitrile are used to create a 4-cyano-5-aminopyrazole derivative, which is then reacted with aldehydes to form the pyridopyrimidinone core.[2]

The choice of synthetic route is critical as it dictates the substitution patterns on the final molecule, which in turn profoundly influences its biological activity. The ability to strategically place different functional groups on the pyridopyrimidinone scaffold is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

Pyridopyrimidinones as Kinase Inhibitors: A Dominant Therapeutic Application

A significant portion of the research into pyridopyrimidinone derivatives has focused on their potent activity as kinase inhibitors.[3] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridopyrimidinone scaffold has proven to be an excellent starting point for designing inhibitors that target the ATP-binding site of various kinases.

Targeting the JNK Pathway in Neurodegenerative Diseases

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in neuronal apoptosis and inflammation, making them attractive targets for neurodegenerative disorders like Parkinson's disease.[4] A novel series of 2-aminopyridopyrimidinone-based JNK inhibitors has been discovered and developed.[4] Through systematic optimization, several potent and selective JNK inhibitors with high oral bioavailability have been identified.[4]

One notable example, inhibitor 13 , demonstrated a potent JNK3 IC50 of 15 nM and high selectivity against p38 kinase (IC50 > 10 μM).[4] This compound also exhibited high stability in human liver microsomes and excellent oral bioavailability in mice (87%).[4] X-ray crystallography studies of compounds from this series bound to JNK3 have revealed a Type-I kinase binding mode, where the inhibitor occupies the ATP-binding pocket in the active conformation of the enzyme.[4][5] This structural insight is invaluable for guiding further inhibitor design.[4]

Experimental Protocol: In Vitro JNK3 Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of pyridopyrimidinone derivatives against JNK3.

  • Reagents and Materials:

    • Recombinant human JNK3 enzyme

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., GST-c-Jun)

    • Test compounds (pyridopyrimidinone derivatives) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Add the JNK3 enzyme to all wells except the no-enzyme control.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Broad-Spectrum Anticancer Activity through Kinase Inhibition

The application of pyridopyrimidinone derivatives in oncology is extensive, with compounds targeting a variety of kinases implicated in cancer cell proliferation, survival, and angiogenesis.[1] These include:

  • EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a well-validated target in several cancers. Novel pyridopyrimidine derivatives have been synthesized and shown to have significant EGFR inhibitory activity, with some compounds demonstrating higher potency than the approved drug Gefitinib.[6]

  • PIM-1 Kinase Inhibitors: PIM-1 kinase is overexpressed in various cancers and promotes cell survival and proliferation. Recently synthesized pyridopyrimidine derivatives have exhibited potent PIM-1 kinase inhibition, leading to apoptosis in cancer cell lines.[7]

  • CDK Inhibitors: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle. Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is an FDA-approved inhibitor of CDK4 and CDK6 for the treatment of certain types of breast cancer.[8]

  • Multi-Targeted Kinase Inhibitors: Some pyridopyrimidinone derivatives have demonstrated inhibitory activity against multiple kinases, such as BRAF, EGFR, and PDGFRβ, suggesting their potential as broad-spectrum anticancer agents.[3]

The mechanism of action for many of these anticancer pyridopyrimidinones involves competitive inhibition at the ATP-binding site of the target kinase, thereby blocking the downstream signaling pathways that drive cancer progression.[1]

Visualization: Generalized Kinase Inhibition by Pyridopyrimidinone Derivatives

Kinase_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Intracellular_Kinase Intracellular Kinase (e.g., JNK, PIM-1, CDK) RTK->Intracellular_Kinase Activates Downstream Downstream Signaling Proteins Intracellular_Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Activates Pyridopyrimidinone Pyridopyrimidinone Derivative Pyridopyrimidinone->RTK Inhibits Pyridopyrimidinone->Intracellular_Kinase Inhibits

Caption: Pyridopyrimidinone derivatives inhibit key kinases, blocking cancer cell signaling pathways.

Therapeutic Potential in Inflammatory Diseases

Chronic inflammation is a key component of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Cyclooxygenase (COX) enzymes, particularly COX-2, are important mediators of inflammation. Several pyridopyrimidinone derivatives have been designed and evaluated as selective COX-2 inhibitors.[9][10] By selectively inhibiting COX-2 over COX-1, these compounds have the potential to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10]

In preclinical studies, certain pyridopyrimidinone derivatives have demonstrated potent anti-inflammatory activity in carrageenan-induced paw edema models, with some compounds showing superior efficacy to the established COX-2 inhibitor, celecoxib.[10] Molecular docking studies have further supported these findings, showing that these derivatives can bind effectively to the active site of the COX-2 enzyme.[10]

Emerging Applications and Future Directions

The therapeutic potential of pyridopyrimidinone derivatives extends beyond kinase inhibition and anti-inflammatory activity. Recent research has explored their use in other areas:

  • Antimicrobial Agents: Some pyridopyrimidinone derivatives have shown promise as selective antibacterials.[11] They have been found to target the ATP-binding site of biotin carboxylase, an enzyme essential for fatty acid biosynthesis in bacteria.[11] This novel mechanism of action could be valuable in combating antibiotic resistance.

  • G-Quadruplex Stabilizers: Certain pyridopyrimidinone-based ligands have been designed to selectively stabilize G-quadruplex DNA structures, which are found in the promoter regions of oncogenes like c-MYC.[12] Stabilization of these structures can inhibit gene transcription, offering a novel anticancer strategy.

  • Alzheimer's Disease: The multifactorial nature of Alzheimer's disease presents a significant challenge for drug development. Pyrimidine analogues, including pyridopyrimidines, are being investigated for their potential to target various aspects of the disease pathology, such as the inhibition of kinases involved in tau hyperphosphorylation and the modulation of secretases that produce amyloid-beta peptides.[13][14]

The continued exploration of this versatile scaffold, aided by advances in computational chemistry and high-throughput screening, is likely to uncover even more therapeutic applications in the years to come.

Conclusion: A Scaffold with Enduring Promise

The pyridopyrimidinone core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the development of numerous compounds with significant therapeutic potential. From potent and selective kinase inhibitors for cancer and neurodegenerative diseases to novel anti-inflammatory and antimicrobial agents, the applications of pyridopyrimidinone derivatives are both broad and impactful. For drug discovery professionals, this chemical class represents a rich and rewarding area for further investigation, with the promise of delivering the next generation of innovative medicines.

References

The Strategic Advantage of Fluorination: A Technical Guide to 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, amplified by the strategic incorporation of a fluorine atom, make it a versatile starting point for the development of novel therapeutics targeting a wide array of diseases. This technical guide provides an in-depth analysis of this scaffold, from its synthesis and physicochemical characteristics to its potential applications in drug discovery, with a focus on neurological disorders, inflammation, and oncology. We will explore the causal relationships behind experimental choices in derivatization and evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold and the Impact of Fluorination

The 4H-pyrido[1,2-a]pyrimidin-4-one bicyclic system is a well-established pharmacophore present in several approved drugs, including the antipsychotics risperidone and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone.[1] This core structure's rigidity and defined spatial arrangement of hydrogen bond donors and acceptors allow for high-affinity interactions with various biological targets.

The introduction of a fluorine atom at the 7-position of the 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a deliberate and strategic modification. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the acidity of nearby protons, modulate the pKa of the molecule, and influence metabolic stability by blocking sites susceptible to oxidative degradation.[2] This enhanced resistance to oxidative degradation can lead to improved pharmacokinetic profiles.[2] Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity and selectivity.

One of the most notable applications of this compound is as a key intermediate in the synthesis of Risdiplam.[3] Risdiplam is a pre-mRNA splicing modifier for the survival of motor neuron 2 (SMN2) gene, approved for the treatment of spinal muscular atrophy. This successful clinical application underscores the therapeutic potential embedded within this specific fluorinated scaffold.

Synthesis and Physicochemical Properties

While explicit, detailed synthetic protocols for this compound are not abundant in publicly accessible literature, its synthesis can be extrapolated from established methods for analogous pyridopyrimidinones.[2] The common strategies involve multicomponent reactions or the cyclization of appropriately substituted pyridine or pyrimidine precursors.[2]

A plausible synthetic route, based on general principles, is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 2-amino-4-fluoropyridine C Condensation A->C B Diethyl malonate B->C D Cyclization (High Temperature) C->D E 7-fluoro-2-hydroxy-4H- pyrido[1,2-a]pyrimidin-4-one D->E SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Activates Inhibitor 7-fluoro-2-hydroxy-4H-pyrido [1,2-a]pyrimidin-4-one Derivative Inhibitor->SHP2_active Inhibits

Targeting the SHP2 signaling pathway with pyrido[1,2-a]pyrimidin-4-one derivatives.

Experimental Protocols: A Framework for Evaluation

The successful development of drugs based on the this compound scaffold requires a robust and systematic evaluation process.

General Synthesis of Derivatives

A representative protocol for the derivatization at the 2-position is outlined below. This involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution.

Step 1: Chlorination of the 2-hydroxy group

  • To a solution of this compound (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (3 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one.

Step 2: Nucleophilic substitution with an amine

  • To a solution of 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) in a suitable solvent such as DMF or NMP, add the desired amine (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Heat the reaction mixture at 80-120 °C for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.

  • Purify the crude product by column chromatography to yield the desired 2-substituted amino derivative.

In Vitro Biological Evaluation

A tiered approach to in vitro testing is recommended to efficiently identify promising lead compounds.

In_Vitro_Workflow Start Synthesized Library of This compound Derivatives Primary_Screening Primary Screening (e.g., Target-based enzymatic assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-based functional assays, dose-response curves) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection (Potent and selective compounds) Secondary_Screening->Lead_Selection ADME_Tox In Vitro ADME/Tox Profiling (Metabolic stability, cytotoxicity, etc.) Lead_Selection->ADME_Tox Candidate Preclinical Candidate ADME_Tox->Candidate

A tiered workflow for the in vitro evaluation of novel derivatives.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising, yet underexplored, platform for the discovery of new medicines. Its inherent drug-like properties, coupled with the strategic advantages conferred by the 7-fluoro substitution, make it an attractive starting point for medicinal chemists. Future research should focus on:

  • Developing efficient and scalable synthetic routes to the core scaffold and its derivatives.

  • Systematic exploration of the structure-activity relationships by derivatization at multiple positions.

  • Utilizing structure-based drug design to create potent and selective inhibitors for specific targets.

  • Comprehensive in vivo evaluation of lead compounds to assess their pharmacokinetic and pharmacodynamic properties.

References

  • Hangzhou Longshine Bio-Tech Co.,LTD. This compound/1449598-85-9. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 21-30.
  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Langer, T., & Steindl, T. M. (2007). The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors. Journal of Computer-Aided Molecular Design, 21(6), 311-318.
  • Global Substance Registration System. 7-FLUORO-2-HYDROXY-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE. Available from: [Link]

  • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
  • Seanego, T. D., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Molecules, 24(18), 3352.
  • Sbardella, G., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927.
  • Mo, W., Liao, G., Wang, T., & He, H. (2008). Facile synthesis and biological activities of novel fluorine-containing pyrido[4,3-d]pyrimidines. Journal of Fluorine Chemistry, 129(6), 519-523.
  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

Sources

Methodological & Application

Synthesis of 7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide array of biological activities, including anti-inflammatory, anti-allergic, and antipsychotic properties. The introduction of a fluorine atom into this scaffold can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. This application note provides a detailed experimental protocol for the synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate in the synthesis of advanced pharmaceutical ingredients. The described methodology is based on a robust and environmentally conscious "neat" condensation reaction, offering high efficiency and operational simplicity.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a thermal condensation reaction between 2-amino-4-fluoropyridine and diethyl malonate. This reaction is analogous to the well-established Conrad-Limpach synthesis for quinolones.[1][2][3]

The reaction proceeds via a two-step mechanism:

  • Initial Michael Addition and Amidation: The amino group of 2-amino-4-fluoropyridine nucleophilically attacks one of the ester carbonyl groups of diethyl malonate. This is followed by the elimination of ethanol to form an intermediate N-(4-fluoropyridin-2-yl)malonamate.

  • Intramolecular Cyclization and Tautomerization: Under thermal conditions, the intermediate undergoes an intramolecular cyclization, where the pyridine nitrogen attacks the remaining ester carbonyl group. Subsequent elimination of a second molecule of ethanol and tautomerization of the resulting enol affords the final product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-amino-4-fluoropyridine 2-Amino-4-fluoropyridine Intermediate_malonamate N-(4-fluoropyridin-2-yl)malonamate 2-amino-4-fluoropyridine->Intermediate_malonamate + Diethyl Malonate - EtOH Diethyl_malonate Diethyl Malonate Final_Product 7-Fluoro-2-hydroxy-4H- pyrido[1,2-a]pyrimidin-4-one Intermediate_malonamate->Final_Product Heat - EtOH

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[4][5]

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Amino-4-fluoropyridine≥98%Commercially Available
Diethyl malonate≥99%Commercially Available
EthanolReagent GradeCommercially Available
Round-bottom flask-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Heating mantle-Standard laboratory supplier
Magnetic stirrer-Standard laboratory supplier
Buchner funnel and flask-Standard laboratory supplier
Filter paper-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
High-vacuum pump-Standard laboratory supplier
Step-by-Step Procedure

Workflow start Start reactants Combine 2-amino-4-fluoropyridine and diethyl malonate in a flask start->reactants heat Heat the mixture to reflux (approx. 180-190 °C) with stirring reactants->heat monitor Monitor reaction progress by TLC heat->monitor cool Cool the reaction mixture to room temperature monitor->cool precipitate Add ethanol to induce precipitation of the product cool->precipitate filter Collect the solid product by vacuum filtration precipitate->filter wash Wash the solid with cold ethanol filter->wash dry Dry the product under vacuum wash->dry characterize Characterize the final product (NMR, HRMS, etc.) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-4-fluoropyridine (1.0 eq) and diethyl malonate (5.0 eq). The use of a five-fold excess of diethyl malonate serves as both a reactant and a solvent for this "neat" reaction.[4][5]

  • Heating and Reaction: Heat the reaction mixture to reflux (approximately 180-190 °C) using a heating mantle. Maintain vigorous stirring to ensure homogeneity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-amino-4-fluoropyridine) is consumed.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A solid may begin to form as the mixture cools. To facilitate complete precipitation, add a sufficient amount of ethanol to the cooled mixture and stir.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual diethyl malonate and other impurities.

  • Drying: Dry the purified product under high vacuum to a constant weight. The product, this compound, should be obtained as a white to off-white solid.

Characterization Data

The synthesized this compound can be characterized by standard analytical techniques.

Property Value
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol [6][7]
Appearance White to yellow powder[8]
Purity (by HPLC) ≥98.0%[8]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridopyrimidinone core.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl and other carbon atoms in the heterocyclic structure.

  • HRMS (High-Resolution Mass Spectrometry): The calculated mass for [M+H]⁺ is 181.0413. The experimentally determined mass should be in close agreement with this value.

Safety and Handling Precautions

  • Diethyl Malonate: This compound is a combustible liquid and can cause serious eye irritation.[9][10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

  • 2-Amino-4-fluoropyridine: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation. Handle with care in a fume hood and use appropriate PPE.

  • General Precautions: The reaction is performed at a high temperature. Use caution when handling the hot reaction mixture. Ensure that all glassware is properly secured.

Troubleshooting

Issue Possible Cause Solution
Low Yield Incomplete reaction.Increase the reaction time and ensure the temperature is maintained at reflux.
Loss of product during workup.Use minimal amounts of cold ethanol for washing the precipitate.
Product is impure Incomplete removal of starting materials or byproducts.Ensure thorough washing of the product with cold ethanol. Recrystallization from a suitable solvent may be necessary.
Reaction does not proceed Low-quality starting materials.Use high-purity 2-amino-4-fluoropyridine and diethyl malonate.
Insufficient heating.Ensure the reaction mixture is at a vigorous reflux.

Conclusion

The described protocol provides a straightforward and efficient method for the synthesis of this compound. The "neat" reaction conditions minimize solvent waste, aligning with the principles of green chemistry. This versatile intermediate can be utilized in the development of novel therapeutic agents, making this protocol a valuable resource for researchers in medicinal chemistry and drug development.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Gaube, G., et al. (2023). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • ChemRxiv. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones.
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • MDPI. (2021).
  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Synthesis of Pyrimidine Deriv
  • ResearchGate. (2015).
  • Global Substance Registration System. (n.d.). 7-FLUORO-2-HYDROXY-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE.
  • Benchchem. (n.d.). 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Leitch, D. C., et al. (2024). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry, 102(4), 206-213.
  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/....
  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound/1449598-85-9. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-HYDROXY-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE.

Sources

Synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the laboratory preparation of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a blend of practical instruction and theoretical insight.

Introduction

The pyrido[1,2-a]pyrimidin-4-one core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability and binding affinity to biological targets. This guide outlines a robust and reproducible two-step synthesis culminating in the target molecule, this compound. The synthetic strategy hinges on the well-established Gould-Jacobs reaction, a powerful tool for the construction of quinoline and related heterocyclic systems.[1]

Synthetic Strategy Overview

The overall synthetic approach is a two-step process, commencing with the preparation of the key starting material, 2-amino-4-fluoropyridine, followed by its condensation with diethyl malonate to construct the target pyridopyrimidinone ring system.

Synthesis_Workflow A 2-Amino-4-chloropyridine B 2-Amino-4-fluoropyridine A->B Halogen Exchange D This compound B->D Gould-Jacobs Reaction C Diethyl malonate C->D

Caption: Overall synthetic workflow.

PART 1: Preparation of 2-Amino-4-fluoropyridine

This protocol describes the synthesis of 2-amino-4-fluoropyridine from the more readily available 2-amino-4-chloropyridine via a nucleophilic aromatic substitution (halogen exchange) reaction.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Role
2-Amino-4-chloropyridineC₅H₅ClN₂128.56Starting Material
Anhydrous Potassium FluorideKF58.10Fluorinating Agent
SulfolaneC₄H₈O₂S120.17High-boiling Solvent
TolueneC₇H₈92.14Solvent for azeotropic drying
Diethyl ether(C₂H₅)₂O74.12Extraction Solvent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent
Experimental Protocol
  • Drying of Potassium Fluoride: In a 250 mL round-bottom flask, add anhydrous potassium fluoride (10.1 g, 174 mmol). Add toluene (50 mL) and heat the suspension to reflux with a Dean-Stark trap to remove any residual water. After 2 hours, cool the flask to room temperature and remove the toluene under reduced pressure.

  • Reaction Setup: To the flask containing the dried potassium fluoride, add sulfolane (50 mL) and 2-amino-4-chloropyridine (10.0 g, 77.8 mmol).

  • Reaction: Heat the reaction mixture to 220 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (200 mL). Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude 2-amino-4-fluoropyridine by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford a crystalline solid.

PART 2: Synthesis of this compound

This protocol details the construction of the pyridopyrimidinone ring system via the Gould-Jacobs reaction, involving the condensation of 2-amino-4-fluoropyridine with diethyl malonate. A solvent-free ("neat") approach is described, which is both environmentally friendly and often leads to high yields.[2]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Role
2-Amino-4-fluoropyridineC₅H₅FN₂112.11Starting Material
Diethyl malonateC₇H₁₂O₄160.17Reactant/Solvent
Diphenyl ether(C₆H₅)₂O170.21High-boiling Solvent (Alternative)
EthanolC₂H₅OH46.07Recrystallization Solvent
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluoropyridine (5.0 g, 44.6 mmol) and diethyl malonate (34.0 mL, 223 mmol, 5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 199 °C) under an inert atmosphere. The reaction is typically complete within 3-5 hours. Monitor the progress by TLC, observing the disappearance of the starting material.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Add ethanol (50 mL) to the cooled reaction mixture and stir to break up the solid. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or a mixture of DMF and water to yield this compound as a solid.[3]

Application Notes: Scientific Integrity & Logic

The Rationale Behind the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline and related heterocyclic systems.[4] Its application here for the construction of the pyrido[1,2-a]pyrimidin-4-one ring is a logical extension of this powerful transformation. The reaction proceeds through a two-stage mechanism:

  • Initial Condensation: The reaction initiates with a nucleophilic attack of the exocyclic amino group of 2-amino-4-fluoropyridine on one of the carbonyl groups of diethyl malonate, followed by the elimination of ethanol to form an intermediate enamine.

  • Thermal Cyclization: At elevated temperatures, the endocyclic pyridine nitrogen acts as a nucleophile, attacking the second ester carbonyl group in an intramolecular fashion. This is followed by the elimination of a second molecule of ethanol to yield the final, stable aromatic pyridopyrimidinone ring system.

Gould_Jacobs_Mechanism cluster_0 Gould-Jacobs Reaction Mechanism Reactants 2-Amino-4-fluoropyridine + Diethyl malonate Intermediate Enamine Intermediate Reactants->Intermediate Condensation (-EtOH) Product This compound Intermediate->Product Thermal Cyclization (-EtOH)

Caption: Simplified mechanism of the Gould-Jacobs reaction.

The choice of a solvent-free ("neat") reaction condition using an excess of diethyl malonate is advantageous. Diethyl malonate itself serves as the reaction solvent, eliminating the need for an additional high-boiling and often difficult-to-remove solvent like diphenyl ether. This approach simplifies the work-up procedure and aligns with the principles of green chemistry.

Troubleshooting and Considerations
  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reaction temperature is sufficiently high and that the starting materials are anhydrous. The presence of water can interfere with the reaction.

  • Purification Challenges: The product may be sparingly soluble in common organic solvents. Recrystallization from high-boiling polar solvents like DMF or DMSO, potentially with the addition of an anti-solvent like water, may be necessary.[3]

  • Characterization: Due to the potential for tautomerism in the 2-hydroxy-4-oxo system, NMR spectra may show broad peaks for the hydroxyl proton.

Characterization of this compound

PropertyData
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Appearance Expected to be a white to off-white or pale yellow solid.
Melting Point Not explicitly reported in the provided search results, but expected to be a high-melting solid typical of this class of compounds.
¹H NMR Expected signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridopyrimidinone core. The chemical shifts will be influenced by the fluorine substituent. A broad singlet corresponding to the hydroxyl proton is also expected.
¹³C NMR Expected signals for the carbonyl carbons (δ > 160 ppm) and aromatic carbons. The carbon attached to the fluorine will show a characteristic large coupling constant (JC-F).
Mass Spectrometry Predicted m/z values for various adducts are: [M+H]⁺: 181.04079, [M+Na]⁺: 203.02273, [M-H]⁻: 179.02623. These values are crucial for confirming the molecular weight and identity of the product.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Meti, et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 277-287.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. National Institutes of Health. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Gaube, G., et al. (2022). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. [Link]

  • Merck Index. Gould-Jacobs Reaction. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Reagentia. This compound (1 x 250 mg). [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • Shah, R., et al. (2012). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

Sources

Application Notes and Protocols for the Synthesis of Risdiplam Intermediate: 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Fluorinated Heterocycle in Risdiplam Synthesis

Risdiplam is a groundbreaking, orally administered small molecule for the treatment of spinal muscular atrophy (SMA), a severe neuromuscular disease.[1] Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. Central to many of the reported synthetic routes is the formation of the pyrido[1,2-a]pyrimidin-4-one core. The fluorinated intermediate, 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, serves as a pivotal building block in the construction of the Risdiplam molecule.[2] This document provides detailed protocols and scientific rationale for the synthesis, characterization, and subsequent utilization of this key intermediate, intended for researchers and professionals in drug development and process chemistry.

The strategic importance of this compound lies in its dual functionality. The fluorine atom at the 7-position is a bioisosteric replacement for a hydrogen atom, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of the final drug. The hydroxyl group at the 2-position, while present in this precursor, is typically converted to a more reactive leaving group, such as a chloride, to facilitate the crucial C-C bond formation that links the pyridopyrimidinone core to the other heterocyclic fragments of Risdiplam.

This guide will present a representative, literature-informed protocol for the synthesis of this compound, followed by its conversion to the activated 2-chloro intermediate, and will conclude with a discussion of the analytical techniques for its characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its successful synthesis, purification, and handling.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[3][4]
Molecular Weight 180.14 g/mol [3][5]
CAS Number 1449598-85-9[2]
Appearance White to yellow powder[2]
Storage Sealed in a dry environment at room temperature[4]

Synthetic Pathway Overview

The synthesis of the Risdiplam core can be conceptualized as a convergent process. The formation of the this compound intermediate is a key step in one of the major synthetic fragments. This intermediate is then activated and coupled with the other key fragments to assemble the final drug molecule.

Risdiplam_Synthesis_Overview cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly 2-amino-4-fluoropyridine 2-amino-4-fluoropyridine Intermediate_1 7-fluoro-2-hydroxy-4H- pyrido[1,2-a]pyrimidin-4-one 2-amino-4-fluoropyridine->Intermediate_1 Cyclization Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_1 Intermediate_2 2-chloro-7-fluoro-4H- pyrido[1,2-a]pyrimidin-4-one Intermediate_1->Intermediate_2 Chlorination Coupling Coupling Intermediate_2->Coupling Other_precursors Other Precursors Fragment_B Imidazo[1,2-b]pyridazine fragment Other_precursors->Fragment_B Fragment_B->Coupling Risdiplam Risdiplam Coupling->Risdiplam

Figure 1: Overview of a convergent synthesis strategy for Risdiplam, highlighting the formation of the key pyridopyrimidinone intermediate.

Protocol 1: Synthesis of this compound

This protocol describes a Gould-Jacobs type cyclization reaction, a well-established method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems, adapted for our target molecule. The reaction proceeds via the condensation of 2-amino-4-fluoropyridine with diethyl malonate, followed by a thermally induced cyclization.

Materials and Reagents:
  • 2-amino-4-fluoropyridine

  • Diethyl malonate

  • Diphenyl ether

  • Ethanol

  • Hexanes

  • Sodium hydroxide (for pH adjustment during workup if necessary)

  • Hydrochloric acid (for pH adjustment during workup if necessary)

Experimental Procedure:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, combine 2-amino-4-fluoropyridine (1.0 eq) and diethyl malonate (1.5 eq).

  • Initial Condensation: Heat the mixture to 140-150 °C. Ethanol will begin to distill off as the initial condensation reaction proceeds. Continue heating until the theoretical amount of ethanol has been collected.

  • Cyclization: Add diphenyl ether to the reaction mixture to act as a high-boiling solvent. Heat the mixture to 240-250 °C to induce thermal cyclization. The reaction is typically complete within 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to below 100 °C.

    • Carefully add hexanes to the cooled mixture to precipitate the product.

    • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by filtration and wash thoroughly with hexanes to remove the diphenyl ether.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by slurry washing with hot ethanol.

  • Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight.

Synthesis_Workflow Start Start Combine_Reactants Combine 2-amino-4-fluoropyridine and diethyl malonate Start->Combine_Reactants Heat_150C Heat to 140-150°C (Collect Ethanol) Combine_Reactants->Heat_150C Add_Solvent Add diphenyl ether Heat_150C->Add_Solvent Heat_250C Heat to 240-250°C (Cyclization) Add_Solvent->Heat_250C Cool_Down Cool to <100°C Heat_250C->Cool_Down Precipitate Add hexanes to precipitate Cool_Down->Precipitate Filter_Wash Filter and wash with hexanes Precipitate->Filter_Wash Purify Purify (e.g., recrystallization) Filter_Wash->Purify Dry Dry under vacuum Purify->Dry End Final Product Dry->End

Figure 2: Step-by-step workflow for the synthesis of the target intermediate.

Protocol 2: Conversion to 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

To facilitate the subsequent coupling reactions in the Risdiplam synthesis, the hydroxyl group at the 2-position is converted into a better leaving group, typically a chloride. This is achieved through a deoxychlorination reaction.

Materials and Reagents:
  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • Toluene or other suitable high-boiling inert solvent

  • Ice-water bath

  • Saturated sodium bicarbonate solution

Experimental Procedure:
  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in toluene.

  • Addition of Reagents: Add N,N-Diisopropylethylamine (1.1 eq) to the suspension. Cool the mixture in an ice-water bath and slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly pouring the mixture into a stirred solution of saturated sodium bicarbonate and ice. Caution: This should be done in a well-ventilated fume hood as the quenching of POCl₃ is exothermic and releases HCl gas.

    • Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one.[6][7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Analytical MethodExpected Results for this compound
¹H NMR Expect characteristic signals for the aromatic protons on the pyridopyrimidinone core. The chemical shifts will be influenced by the electron-withdrawing fluorine atom. The hydroxyl proton may be broad or exchangeable with D₂O.
¹⁹F NMR A singlet or a multiplet (depending on coupling with adjacent protons) corresponding to the fluorine atom at the 7-position.
¹³C NMR Signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon and the carbon bearing the hydroxyl group.
HPLC A single major peak indicating the purity of the compound. The retention time will be specific to the column and mobile phase used.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 181.0408).[3]

Conclusion and Forward-Looking Remarks

The successful and efficient synthesis of this compound is a critical milestone in the overall synthesis of Risdiplam. The protocols provided herein are based on established chemical principles for the formation of such heterocyclic systems. It is imperative for researchers to perform appropriate reaction monitoring and optimization to achieve the best possible yields and purity. The subsequent activation of this intermediate to its 2-chloro derivative opens the door for the final convergent steps of the Risdiplam synthesis. As the demand for novel and more efficient synthetic routes to important pharmaceuticals like Risdiplam continues to grow, the optimization of the synthesis of such key intermediates will remain an area of active research and development.

References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & D., S. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound/1449598-85-9. Retrieved from [Link]

  • Nishiwaki, N. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • NSJ Prayoglife. (n.d.). 2-Chloro-7-fluoro-4H-pyrido[1,2-a] pyrimidin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The pyrido[1,2-a]pyrimidin-4-one core is a significant heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its rigid, fused bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an attractive scaffold for targeting a variety of biological entities, including enzymes and receptors. The incorporation of a fluorine atom at the 7-position, as in 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can modulate the acidity of the hydroxyl group, impact metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[3][4][5]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of this compound. We will provide a detailed, field-proven protocol for its synthesis, explore the activation of its hydroxyl group for further functionalization, and present its key application as a pivotal intermediate in the synthesis of the pre-mRNA splicing modifier, Risdiplam.[6]

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in organic synthesis.

PropertyValueSource
CAS Number 1449598-85-9[7]
Molecular Formula C₈H₅FN₂O₂[7]
Molecular Weight 180.14 g/mol [6]
Appearance White to yellow powder[6]
Storage Sealed in dry, room temperature[7]

Predicted mass spectrometry data can be valuable for analytical identification:

Adductm/z
[M+H]⁺ 181.04079
[M+Na]⁺ 203.02273
[M-H]⁻ 179.02623

Synthesis of this compound: A Robust and Scalable Protocol

The synthesis of the title compound can be efficiently achieved through the cyclocondensation of 4-fluoro-2-aminopyridine with diethyl malonate. This method is advantageous due to the commercial availability of the starting materials and the operational simplicity of the procedure. A "neat" (solvent-free) reaction condition has been shown to be effective for the synthesis of analogous pyridopyrimidinones, offering an environmentally benign and high-yielding approach.[8]

Synthesis 4-fluoro-2-aminopyridine 4-fluoro-2-aminopyridine intermediate This compound 4-fluoro-2-aminopyridine->intermediate Heat (neat) diethyl_malonate diethyl malonate diethyl_malonate->intermediate

Caption: Synthesis of the title compound.

Protocol 1: Synthesis of this compound

  • Materials:

    • 4-fluoro-2-aminopyridine (1.0 eq)

    • Diethyl malonate (2.0 - 3.0 eq)

    • High-boiling point solvent (e.g., Diphenyl ether, optional for temperature control)

    • Ethanol

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-2-aminopyridine and diethyl malonate.

    • Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere. If using a high-boiling point solvent, add it to the reaction mixture to ensure uniform heating.

    • Maintain the temperature and stir the reaction mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting 2-aminopyridine.

    • After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

    • Triturate the solid with ethanol or diethyl ether to remove any unreacted diethyl malonate and other soluble impurities.

    • Collect the solid product by vacuum filtration and wash it with cold ethanol.

    • Dry the product under vacuum to afford this compound as a solid.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure. The melting point of the product can also be determined and compared with literature values if available.

Application in the Synthesis of Risdiplam: A Key Intermediate

This compound is a crucial building block in the synthesis of Risdiplam, a medication used for the treatment of spinal muscular atrophy.[6] The synthetic strategy involves the activation of the 2-hydroxyl group, followed by a cross-coupling reaction.

Activation of the 2-Hydroxyl Group: O-Tosylation

The hydroxyl group at the 2-position is not a good leaving group for nucleophilic aromatic substitution or cross-coupling reactions. Therefore, it needs to be converted into a more reactive species. A common and effective method is its conversion to a tosylate ester.[8][9]

Tosylation start_material 7-fluoro-2-hydroxy-4H- pyrido[1,2-a]pyrimidin-4-one product 7-fluoro-2-(tosyloxy)-4H- pyrido[1,2-a]pyrimidin-4-one start_material->product tosyl_chloride p-toluenesulfonyl chloride (TsCl) tosyl_chloride->product base Pyridine or Triethylamine base->product Base

Caption: O-Tosylation of the hydroxyl group.

Protocol 2: O-Tosylation of this compound

  • Materials:

    • This compound (1.0 eq)

    • p-toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq)

    • Pyridine or Triethylamine (as solvent and base)

    • Dichloromethane (DCM, as solvent)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve this compound in anhydrous DCM or pyridine in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add p-toluenesulfonyl chloride to the cooled solution. If using DCM as a solvent, add triethylamine (1.5 - 2.0 eq) dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-tosyloxy derivative.

  • Causality Behind Experimental Choices: The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the hydroxyl group. The reaction is performed at low temperature initially to control the exothermic reaction between the sulfonyl chloride and the amine base.

Alternative Activation: Conversion to 2-Chloro Derivative

An alternative to O-tosylation is the conversion of the 2-hydroxyl group to a 2-chloro substituent. This can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is also an excellent substrate for cross-coupling reactions.

Cross-Coupling Reactions for C-C and C-N Bond Formation

The activated 2-tosyloxy or 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a versatile intermediate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the introduction of a wide range of substituents at the 2-position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

CrossCoupling cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination activated_intermediate_suzuki 7-fluoro-2-(OTs/Cl)-4H- pyrido[1,2-a]pyrimidin-4-one suzuki_product 7-fluoro-2-(R)-4H- pyrido[1,2-a]pyrimidin-4-one activated_intermediate_suzuki->suzuki_product boronic_acid R-B(OH)₂ boronic_acid->suzuki_product pd_catalyst_suzuki Pd Catalyst + Base pd_catalyst_suzuki->suzuki_product activated_intermediate_buchwald 7-fluoro-2-(OTs/Cl)-4H- pyrido[1,2-a]pyrimidin-4-one buchwald_product 7-fluoro-2-(NR₂)-4H- pyrido[1,2-a]pyrimidin-4-one activated_intermediate_buchwald->buchwald_product amine R₂NH amine->buchwald_product pd_catalyst_buchwald Pd Catalyst + Base pd_catalyst_buchwald->buchwald_product

Caption: Cross-coupling applications.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 7-fluoro-2-(tosyloxy/chloro)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq)

    • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

    • Solvent (e.g., Dioxane, Toluene, DMF)

    • Water (if using an inorganic base)

  • Procedure:

    • To a degassed mixture of the solvent, base, and boronic acid in a reaction vessel, add the 2-substituted pyridopyrimidinone and the palladium catalyst.

    • Heat the reaction mixture to 80-120 °C under an inert atmosphere (Nitrogen or Argon) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl/heteroaryl substituted pyridopyrimidinone.

Future Directions and Broader Applications

While the role of this compound as a precursor to Risdiplam is well-established, the broader pyridopyrimidinone scaffold has demonstrated significant potential in other therapeutic areas. For instance, derivatives of this core structure have been investigated as potent inhibitors of phosphoinositide 3-kinases (PI3K) and SHP2 phosphatases, which are crucial targets in oncology.[10][11][12][13] The strategic placement of the fluorine atom in the title compound makes it an attractive starting point for the development of novel kinase inhibitors, where fluorine can enhance binding affinity and modulate pharmacokinetic properties. Researchers are encouraged to explore the derivatization of this versatile building block to generate novel chemical entities for screening against a wide array of biological targets.

References

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. Available at: [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • US10336759B2 - Salts and processes of preparing a PI3K inhibitor. Google Patents.
  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link]

  • A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. DergiPark. Available at: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. Available at: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Available at: [Link]

  • Malonates in Cyclocondensation Reactions. MDPI. Available at: [Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molbank. Available at: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]

  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. PMC - PubMed Central. Available at: [Link]

  • This compound/1449598-85-9. Hangzhou Longshine Bio-Tech Co.,LTD. Available at: [Link]

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a key heterocyclic scaffold in medicinal chemistry. As an intermediate in the synthesis of pharmaceuticals like Risdiplam, its unambiguous characterization is paramount.[1] We present an integrated strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography. The protocols detailed herein are designed to be self-validating and are grounded in established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][3]

Introduction: The Significance of Rigorous Characterization

This compound is a fluorinated N-fused bicyclic heterocycle.[4] The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold found in numerous biologically active compounds, including antipsychotics and anticancer agents.[4][5][6] The introduction of a fluorine atom at the 7-position and a hydroxyl group at the 2-position significantly influences the molecule's physicochemical properties, such as its electronic distribution, hydrogen bonding capabilities, and metabolic stability.[7]

For drug development professionals, confirming the identity, structure, and purity of such a molecule is a critical, non-negotiable step. An erroneous structural assignment or an undetected impurity can have profound consequences on downstream biological data and regulatory submissions. The analytical strategy must therefore be orthogonal, employing multiple techniques that probe different molecular attributes to build a cohesive and irrefutable characterization package. This approach aligns with the principles of analytical procedure validation outlined in ICH Q2(R1), which ensures that the methods are suitable for their intended purpose.[8]

Integrated Analytical Workflow

A robust characterization workflow does not rely on a single technique but integrates data from multiple orthogonal methods. Each method provides a unique piece of the puzzle, and together they create a high-confidence structural and purity profile.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Definitive Definitive Structure Synthesis Synthesized Compound (this compound) HPLC HPLC (Purity & Quantification) Synthesis->HPLC Assess Purity MS Mass Spectrometry (Molecular Weight) Synthesis->MS Confirm Mass HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) MS->NMR Confirm MW for NMR sample FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Xray X-Ray Crystallography (3D Structure) NMR->Xray Confirm Solution vs. Solid-State Structure

Caption: Integrated workflow for comprehensive compound characterization.

Mass Spectrometry (MS): The First Checkpoint

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a new chemical entity, it provides the most direct evidence of the molecular weight, confirming that the target compound has been formed. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Causality: The choice of an electrospray ionization (ESI) source is logical for this molecule due to the presence of nitrogen atoms which can be readily protonated to form positive ions ([M+H]⁺) or the hydroxyl group which can be deprotonated to form negative ions ([M-H]⁻).[4] HRMS is essential to distinguish the target compound from potential impurities with the same nominal mass.

Protocol: High-Resolution LC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO. Dilute to approximately 10-50 µg/mL with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer coupled with a UHPLC system.[9]

  • LC Method (for infusion):

    • Column: A short C18 column (e.g., 2.1 x 50 mm) can be used for rapid separation from salts.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: A rapid gradient from 5% to 95% B over 2-3 minutes is sufficient.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI Positive Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Mass Range: 50 - 500 m/z.

    • Acquisition Mode: Centroid, with an internal calibrant for high mass accuracy.

Data Interpretation & Expected Results

The primary goal is to find the exact mass corresponding to the protonated molecule. The expected results should be compared against theoretical values.

Property Value Source
Molecular Formula C₈H₅FN₂O₂[1][7]
Exact Mass 180.0335Calculated
Theoretical [M+H]⁺ 181.0408[7]
Theoretical [M-H]⁻ 179.0262[7]
Acceptance Criterion Mass accuracy < 5 ppmIndustry Standard

A successful result would be the detection of an ion at m/z 181.0408 (± 5 ppm) with the correct isotopic pattern for C₈H₅FN₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Principle: NMR spectroscopy probes the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F). It provides detailed information about the number and types of atoms, their connectivity, and the 3D arrangement of the molecule in solution. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Causality:

  • ¹H NMR: Reveals the number of different types of protons and their neighboring protons through spin-spin coupling, defining the structure of the aromatic rings.

  • ¹³C NMR: Shows the number of unique carbon atoms and provides information about their hybridization (C=O, C=C, C-F).

  • ¹⁹F NMR: This is a crucial experiment due to the fluorine substituent. ¹⁹F NMR is highly sensitive, has a wide chemical shift range, and shows coupling to nearby ¹H and ¹³C nuclei, providing an unambiguous marker for the fluorinated position and a powerful tool for purity analysis.[10][11] The absence of background signals makes it ideal for detecting fluorine-containing impurities.[10]

Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this scaffold as it can solubilize the compound and allows for the observation of exchangeable protons (like the -OH group).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Run:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C{¹H} NMR: Proton-decoupled experiment to obtain singlets for each carbon.

    • ¹⁹F{¹H} NMR: Proton-decoupled experiment for a sharp singlet corresponding to the fluorine atom.

    • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C, which is key for piecing together the bicyclic core.

Data Interpretation & Expected Signals

Based on the structure and data from similar pyrido[1,2-a]pyrimidin-4-one derivatives, the following signals can be anticipated.[4][5]

Nucleus Expected Chemical Shift (ppm) Key Information
¹H δ 6.0 - 9.0Aromatic protons on the pyridone ring. A distinct signal for the proton on the pyrimidinone ring. A broad singlet for the exchangeable -OH proton.
¹³C δ 100 - 170Signals for aromatic carbons. A downfield signal for the C=O carbonyl carbon (~160-170 ppm). A signal for the C-F carbon showing a large ¹JCF coupling constant.
¹⁹F Varies widelyA single resonance. Its chemical shift is highly sensitive to the electronic environment.

The combination of these experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular backbone and the position of all substituents.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For pharmaceutical compounds, reversed-phase HPLC (RP-HPLC) is the workhorse method for determining purity and quantifying the analyte.

Causality: A C18 (octadecylsilyl) column is the standard choice for moderately polar organic molecules like this one, providing good retention and separation based on hydrophobicity.[9] A gradient elution (gradually increasing the organic solvent percentage) is chosen to ensure that any impurities, which may have very different polarities, are eluted from the column in a reasonable time with good peak shape. UV detection is appropriate as the fused aromatic system is a strong chromophore.[9]

Protocol: Purity Determination by RP-HPLC
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute to 0.1 mg/mL for analysis.

  • Instrumentation: An HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent UHPLC column, e.g., 2.1 x 50 mm, <2 µm).[9]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm (or DAD scan from 200-400 nm).

    • Injection Volume: 10 µL.

Data Interpretation

The result is a chromatogram plotting UV absorbance versus time. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. For drug development, a purity level of ≥95% is typically required for initial screening compounds.[9] The retention time (RT) of the main peak serves as a key identifier for the compound under these specific conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these absorptions are characteristic of specific functional groups.

Causality: This technique serves as a quick and simple confirmation of the presence of key functional groups predicted by the structure. It is an excellent complementary technique to NMR. For this molecule, we expect to see characteristic absorptions for the hydroxyl, carbonyl, and aromatic C=C/C=N bonds, as well as the C-F bond.[12][13]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000 - 600 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Interpretation & Expected Absorptions
Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (hydroxyl)3200 - 3500 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C=O (pyrimidinone)1650 - 1690Stretching[5]
C=N / C=C (aromatic)1450 - 1640Stretching[14]
C-F1000 - 1400Stretching

The presence of these key bands provides strong corroborating evidence for the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive Answer

Principle: When a single, well-ordered crystal is irradiated with an X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By analyzing this diffraction pattern, the precise 3D position of every atom in the molecule (and in the crystal lattice) can be determined, providing an unambiguous structural proof.[15]

Causality: While NMR provides the connectivity in solution, X-ray crystallography gives the exact solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[16][17] This is the ultimate "gold standard" for structural confirmation.

Protocol: Crystal Growth and Data Collection
  • Crystal Growth (Screening): Growing a high-quality single crystal is often the most challenging step.[18] Several methods should be screened in parallel:

    • Slow Evaporation: Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, ethyl acetate, acetone) and allow the solvent to evaporate slowly over days or weeks.[18]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a less-polar "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection & Mounting: Select a clear, well-formed crystal under a microscope and mount it on a goniometer head.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection:

    • The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration.

    • The crystal is rotated in the X-ray beam while thousands of diffraction intensities are collected.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and refine the atomic positions to generate the final 3D structure.

Data Interpretation

The output is a detailed structural model that confirms the atom connectivity, stereochemistry, and provides precise bond lengths and angles. It will definitively confirm the positions of the fluoro and hydroxyl groups and the overall geometry of the pyrido[1,2-a]pyrimidin-4-one ring system.

Caption: Relationship of analytical techniques to structural features.

Conclusion

The characterization of this compound requires a multi-technique, orthogonal approach to ensure scientific integrity and meet the rigorous standards of the pharmaceutical industry. By systematically applying mass spectrometry, 1D and 2D NMR, HPLC, FT-IR, and single-crystal X-ray crystallography, researchers can build a complete and unambiguous profile of this important heterocyclic compound. The protocols and rationale described in this application note provide a robust framework for scientists to confidently verify the identity, purity, and structure of their synthesized material, enabling successful downstream research and development.

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Heffron, T. P., et al. (2016). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 59(15), 7125–7144. Retrieved from [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. Retrieved from [Link]

  • NIST. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-27. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 152, 107661. Retrieved from [Link]

  • ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2268–2275. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a.... Retrieved from [Link]

  • NIH. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(1), 601–605. Retrieved from [Link]

  • ACS Publications. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • RSC Publishing. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13, 26978. Retrieved from [Link]

  • Wiley Online Library. (2001). Fluorine NMR. eMagRes. Retrieved from [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound/1449598-85-9. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • RSC Publishing. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8, 601-605. Retrieved from [Link]

  • Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • PubMed. (2014). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Food Analytical Methods, 7, 1546–1553. Retrieved from [Link]

  • ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2015). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2015(3), M862. Retrieved from [Link]

  • ACS Publications. (2026). Diverse N2 Functionalization Enabled by an Unsymmetric Dititanium Complex. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • PubMed. (2011). Identification of pyrido[1,2-α]pyrimidine-4-ones as new molecules improving the transcriptional functions of estrogen-related receptor α. Journal of Medicinal Chemistry, 54(21), 7729-33. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the purified pyomelanin pigment. Retrieved from [Link]

Sources

Application Notes & Protocols for the Development of Novel Pyridopyrimidinone-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridopyrimidinone Scaffold as a Privileged Structure in Drug Discovery

The pyridopyrimidinone core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure, combined with a rich potential for diverse substitutions, allows it to effectively interact with various biological targets by presenting functional groups in a well-defined three-dimensional space.[2] This structural versatility has established the pyridopyrimidinone scaffold as a "privileged structure," forming the basis of numerous therapeutic agents, particularly in oncology.[3][4]

Derivatives of this scaffold have been successfully developed as potent inhibitors of key cellular enzymes, most notably protein kinases, which are critical regulators of signaling pathways often dysregulated in diseases like cancer.[5] Marketed drugs such as the CDK4/6 inhibitor Palbociclib (Ibrance®) underscore the clinical and commercial success of this chemical class in treating advanced breast cancer.[6][7] Other targets for which pyridopyrimidinone-based inhibitors have been developed include PI3K/mTOR, tyrosine kinases (EGFR, c-Src), JNK, and KRAS, highlighting the scaffold's broad therapeutic potential.[8][9][10]

This guide provides an in-depth overview and detailed protocols for the synthesis, in vitro evaluation, and preclinical assessment of novel pyridopyrimidinone-based therapeutic agents, intended for researchers and scientists in the field of drug development.

Section 1: General Synthetic Strategy & Workflow

The development of a novel therapeutic agent follows a logical progression from initial synthesis to preclinical validation. The workflow for a pyridopyrimidinone-based agent is no different, involving iterative cycles of design, synthesis, and biological testing to optimize for potency, selectivity, and drug-like properties.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development Synthesis Chemical Synthesis of Pyridopyrimidinone Core Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Library Compound Library Generation Purification->Library Biochem Biochemical Assays (e.g., Kinase Inhibition) Library->Biochem Screening CellBased Cell-Based Assays (Cytotoxicity, Target Engagement) Biochem->CellBased ADME Early ADME/Tox (Solubility, Permeability) CellBased->ADME PK Pharmacokinetics (PK) in Animal Models ADME->PK Lead Candidate Selection Efficacy In Vivo Efficacy (e.g., Xenograft Model) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: High-level workflow for pyridopyrimidinone drug development.

Protocol 1: Representative Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core

Numerous synthetic routes to the pyridopyrimidinone scaffold exist.[11][12] A common and effective method involves a multi-component reaction, which offers efficiency and rapid access to diverse analogs. The following protocol is a generalized example based on established literature.[13]

Causality: This approach is favored for its convergence, allowing for the rapid assembly of a complex core from simpler, commercially available starting materials. The use of a base catalyst like sodium hydroxide is crucial for deprotonation events that facilitate the key cyclization and condensation steps.[13]

Materials:

  • 6-aminouracil or 6-amino-2-thiouracil

  • Appropriate aromatic aldehyde

  • Malononitrile or other active methylene compound

  • Solvent (e.g., DMF, Ethanol, Water)

  • Base catalyst (e.g., NaOH, piperidine)

  • Standard laboratory glassware and reflux apparatus

  • Purification system (e.g., column chromatography or recrystallization solvents)

Step-by-Step Procedure:

  • To a round-bottom flask, add 6-aminouracil (1.0 eq), the selected aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq).

  • Add the solvent (e.g., ethanol) to create a slurry.

  • Add a catalytic amount of a suitable base (e.g., 0.2 eq of NaOH or a few drops of piperidine).

  • Fit the flask with a reflux condenser and heat the mixture to 80°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate often forms.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) or by silica gel column chromatography to yield the pure pyridopyrimidinone derivative.

  • Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC.

Self-Validation:

  • Controls: Run the reaction without the base catalyst to confirm its necessity for the reaction to proceed efficiently.

  • Troubleshooting: Low yields may result from impure starting materials or incorrect stoichiometry. The choice of solvent can also significantly impact reaction efficiency and may require optimization.

Section 2: Target Validation & Mechanism of Action

A significant number of pyridopyrimidinone-based agents function as ATP-competitive kinase inhibitors.[9][11] A primary example is the inhibition of the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[8][14]

Dual inhibition of both PI3K and mTOR is an attractive therapeutic strategy as it can more effectively shut down the signaling cascade and potentially overcome feedback loop mechanisms that limit the efficacy of single-target agents.[8][15]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival inhibits apoptosis p70S6K p70S6K mTORC1->p70S6K P eIF4E 4E-BP1 mTORC1->eIF4E P Proliferation Cell Growth & Proliferation p70S6K->Proliferation eIF4E->Proliferation Inhibitor Pyridopyrimidinone Dual Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Section 3: In Vitro Evaluation Protocols

Protocol 2: Biochemical Kinase Inhibition Assay (HTRF)

Causality: A biochemical assay is the first step to confirm direct target engagement and determine the potency (e.g., IC50) of a compound against the purified target enzyme, independent of cellular factors. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for this purpose, offering high sensitivity and a low background signal.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, mTOR)

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (specific to the kinase)

  • Europium cryptate-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Test compounds dissolved in DMSO

  • Low-volume 384-well assay plates

  • HTRF-compatible microplate reader

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then dilute further into the assay buffer. A typical starting concentration is 10 mM in DMSO, diluted to test concentrations ranging from 10 µM to 0.1 nM.

  • In a 384-well plate, add 2 µL of the diluted compound solution.

  • Add 4 µL of the kinase/biotinylated substrate mix to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the detection mix: 5 µL of streptavidin-XL665 and 5 µL of the europium-labeled antibody diluted in detection buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Positive Control: A known inhibitor of the target kinase (e.g., a reference compound).

  • Negative Control (0% inhibition): DMSO vehicle only.

  • Basal Control (100% inhibition): No ATP or no enzyme, to determine the background signal.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT/SRB)

Causality: After confirming biochemical potency, it is essential to determine if the compound can inhibit cell proliferation or induce cell death in a relevant cancer cell line. The MTT and SRB assays are colorimetric methods that measure cell viability, providing a cellular IC50 value.[16] The SRB assay, which measures total protein content, is often preferred as it is less susceptible to interference from metabolic changes.[17]

G cluster_0 Day 1-2 cluster_1 Day 3-5 cluster_2 Data Analysis A Seed Cells in 96-well plate B Incubate 24h (allow attachment) A->B C Add Serial Dilutions of Test Compound B->C D Incubate 48-72h C->D E Fix Cells (TCA) D->E F Stain with SRB Dye (total protein) E->F G Wash & Solubilize Dye (Tris buffer) F->G H Read Absorbance (540 nm) G->H I Calculate IC50 H->I

Caption: Standard workflow for an SRB cytotoxicity assay.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).[11][18]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds and a reference drug (e.g., Doxorubicin) dissolved in DMSO.

  • 96-well flat-bottom tissue culture plates.

  • Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base.

  • Microplate reader.

Step-by-Step Procedure (SRB Assay):

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.[17]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for another 48-72 hours.

  • Cell Fixation: Gently remove the media. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[19]

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.

  • Readout: Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of compound concentration and fit to a dose-response curve to determine the IC50 value.[16]

Table 1: Example Presentation of Cytotoxicity Data

CompoundTarget(s)Cell LineIC50 (µM)Source
Compound 52 PDGFRβ, EGFR, CDK4HepG-20.3[11]
Compound 60 Kinase PanelPC-35.47[11]
PalbociclibCDK4/6Breast Cancer Cells(Varies)[6][7]
Compound 31 PI3K/mTORPC-3M(Cellular pAkt IC50 reported)[8][15]
Gefitinib (Ref.)EGFRMCF-7(Varies)[10]

Section 4: Lead Optimization and Preclinical Evaluation

Structure-Activity Relationship (SAR) and ADME Profiling

Once initial hits are identified, medicinal chemistry efforts focus on optimizing the structure to improve potency, selectivity, and drug-like properties. This involves synthesizing analogs with modifications at various positions of the pyridopyrimidinone core and evaluating them in the assays described above.[20]

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid costly late-stage failures.[21] Key parameters should be evaluated in vitro before advancing a compound to in vivo studies.

Table 2: Key In Vitro ADME/Tox Parameters for Consideration

ParameterAssay MethodDesired OutcomeRationale
Solubility Kinetic or Thermodynamic Solubility Assay> 50 µMEnsures compound can be absorbed and avoids formulation issues.[21]
Permeability Caco-2 or PAMPA AssayPapp > 1 x 10⁻⁶ cm/sPredicts intestinal absorption and oral bioavailability.[21]
Metabolic Stability Liver Microsome Stability Assayt₁/₂ > 30 minIndicates resistance to first-pass metabolism in the liver.[22]
CYP Inhibition Cytochrome P450 Inhibition PanelIC50 > 10 µMReduces the risk of drug-drug interactions.[22]
Plasma Protein Binding Equilibrium DialysisModerate bindingHigh free fraction allows the drug to engage its target.
hERG Inhibition Patch-Clamp or Binding AssayIC50 > 10 µMScreens for potential cardiotoxicity.
Protocol 4: In Vivo Efficacy in a Xenograft Tumor Model

Causality: The gold standard for preclinical anticancer drug evaluation is demonstrating efficacy in a living organism.[23] A xenograft model, where human cancer cells are implanted into immunocompromised mice, allows for the assessment of a compound's ability to inhibit tumor growth in a complex biological system.[8]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval).

Materials:

  • Immunocompromised mice (e.g., Nude or SCID mice).

  • Human cancer cell line (e.g., PC-3M for prostate cancer).[8]

  • Matrigel or similar basement membrane matrix.

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Standard animal housing and handling equipment.

  • Calipers for tumor measurement.

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of 1-5 million tumor cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Measure tumor volumes and randomize mice into treatment and control groups (typically 8-10 mice per group).

  • Dosing: Administer the test compound daily (or as determined by PK studies) via the desired route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of general toxicity. The formula for tumor volume is typically (Length x Width²)/2.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Euthanize the animals at the end of the study. Excise, weigh, and photograph the tumors. Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Self-Validation:

  • Vehicle Control: Essential for establishing the baseline tumor growth rate.

  • Positive Control: A standard-of-care drug for the specific cancer type can be included for comparison.

  • Health Monitoring: Daily observation of mice for signs of distress or toxicity is mandatory. A body weight loss of >15-20% is often a humane endpoint.

Conclusion and Future Directions

The pyridopyrimidinone scaffold remains a highly productive platform for the discovery of novel therapeutic agents, particularly kinase inhibitors for oncology. The protocols and workflows outlined in this guide provide a comprehensive framework for advancing a discovery program from initial chemical synthesis through to preclinical proof-of-concept. By integrating robust synthetic strategies with validated in vitro and in vivo evaluation methods, researchers can efficiently identify and optimize lead candidates with a higher probability of clinical success. Future efforts will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and exploring novel therapeutic areas beyond cancer.

References

Application Notes and Protocols for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The pyrido[1,2-a]pyrimidin-4-one core represents a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to the diverse biological activities exhibited by its derivatives.[1][2] This bicyclic N-fused heterocycle has been successfully incorporated into a wide array of therapeutic agents, including antipsychotics, anti-inflammatory drugs, and anticancer agents.[1][3] The strategic introduction of various substituents onto this core structure allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a compound of significant interest for further drug development.

The incorporation of a fluorine atom at the 7-position is a key structural feature. Fluorine's high electronegativity can significantly influence the molecule's electronic distribution, potentially enhancing its binding affinity to target proteins and improving metabolic stability.[4] The hydroxyl group at the 2-position provides a crucial site for hydrogen bonding, which can play a vital role in molecular recognition at the active site of a biological target.[4] This compound serves as a versatile intermediate in the synthesis of more complex molecules, including those targeting GABA receptors and monoamine oxidases (MAOs).[4] Notably, it is a key intermediate in the synthesis of Risdiplam, a pre-mRNA splicing modifier for the survival of motor neuron 2 (SMN2) gene.[5]

This document provides a comprehensive overview of the potential applications of this compound, along with detailed protocols for its investigation in a research setting.

Physicochemical Properties and Synthesis Strategies

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in drug discovery workflows.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[6][7]
Molecular Weight 180.14 g/mol [6][7]
IUPAC Name 7-fluoro-2-hydroxypyrido[1,2-a]pyrimidin-4-one[6]
CAS Number 1449598-85-9[5][6]
Physical Form White to yellow powder[5]
Storage Sealed in a dry environment at room temperature.[4][8]

While specific, detailed synthetic protocols for this compound are not extensively published, the synthesis of analogous pyridopyrimidinones typically follows established synthetic routes such as multicomponent reactions or the cyclization of substituted pyridine or pyrimidine precursors.[4]

Potential Therapeutic Applications and Mechanisms of Action

The structural motifs present in this compound suggest its potential as a scaffold for developing inhibitors of various enzyme classes, particularly protein kinases and phosphatases, as well as modulators of neurotransmitter receptors.

Kinase and Phosphatase Inhibition in Oncology

The pyrido[1,2-a]pyrimidin-4-one scaffold is a known constituent of kinase inhibitors.[9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9][10] Derivatives of this scaffold have been investigated as inhibitors of various kinases. For instance, derivatives of the related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold have shown activity against tyrosine kinases like ZAP-70.[11]

Furthermore, recent studies have highlighted the potential of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[12] SHP2 is a key signaling node that influences cell proliferation and survival through pathways such as RAS-ERK and PI3K-AKT.[12] The development of SHP2 inhibitors is a promising therapeutic strategy for a variety of cancers.[12]

Proposed Investigational Workflow for Kinase/Phosphatase Inhibition

workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_cellular Cellular Validation A Compound Library Synthesis (Derivatives of this compound) B In Vitro Kinase/Phosphatase Inhibition Assay (e.g., ADP-Glo) A->B C Hit Identification (Compounds with significant inhibition) B->C D IC50 Determination C->D E Selectivity Profiling (Panel of kinases/phosphatases) D->E F Mechanism of Action Studies (e.g., Enzyme kinetics) E->F G Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) F->G H Target Engagement Assays (e.g., Western Blot for p-ERK) G->H I Apoptosis Assays (e.g., Annexin V staining) H->I signaling cluster_gaba GABAergic Synapse cluster_mao Monoaminergic Neuron GABA_R GABA Receptor Cl_channel Chloride Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Monoamines Dopamine, Serotonin MAO Monoamine Oxidase Monoamines->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Compound 7-Fluoro-2-hydroxy-4H-pyrido[1,2-a] pyrimidin-4-one Derivative Compound->GABA_R Positive Modulation Compound->MAO Inhibition

Caption: Potential modulation of GABAergic and monoaminergic pathways by derivatives of the target compound.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound and its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from established methods for measuring kinase activity and is suitable for high-throughput screening. [10]It quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound or its derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) [10]* ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT/MTS-Based)

The MTT or MTS assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic or cytostatic effects of potential anticancer agents. [9] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or its derivatives

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT/MTS Assay:

    • Add 10-20 µL of MTT or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • If using MTS, the formazan product is soluble, and the plate can be read directly.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutics. Its structural features, combined with the known biological activities of the broader pyrido[1,2-a]pyrimidin-4-one class, make it a compelling starting point for drug discovery programs in oncology and neurology. The protocols outlined in this guide provide a framework for the initial characterization of this compound and its derivatives.

Future research should focus on the synthesis of a diverse library of derivatives to establish robust structure-activity relationships (SAR). Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates.

References

  • This compound - Vulcanchem.
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Bioassays for anticancer activities - PubMed. Available from: [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • Immune cell-based screening assay for response to anticancer agents: a | PGPM. Available from: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available from: [Link]

  • This compound - PubChem. Available from: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed. Available from: [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - RSC Publishing. Available from: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed. Available from: [Link]

  • [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones] - PubMed. Available from: [Link]

  • Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF - ResearchGate. Available from: [Link]

  • This compound/1449598-85-9. Available from: [Link]

  • 7-FLUORO-2-HYDROXY-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE - gsrs. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available from: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available from: [Link]

  • CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. Available from: [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - MDPI. Available from: [Link]

  • Mechanisms of Fluoroquinolone Resistance - AMiner. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been explored for a range of therapeutic applications, including as kinase inhibitors and anticancer agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one , a member of this promising class. While specific biological data for this exact molecule is emerging, it is known to be an intermediate in the synthesis of bioactive molecules like Risdiplam, a pre-mRNA splicing modifier, and compounds targeting neurological receptors.[3][4] This guide presents a logical, multi-tiered approach to characterizing its potential biological activities, starting with broad enzymatic screening and cellular viability, and moving towards more specific mechanistic assays. The protocols herein are designed to be self-validating systems, providing robust and reproducible data to elucidate the compound's pharmacological profile.

Introduction: The Scientific Rationale

The pyrido[1,2-a]pyrimidine core is structurally analogous to the purine bases of DNA and RNA, making it an ideal candidate for interacting with ATP-binding sites in enzymes, particularly protein kinases.[5] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibition a major focus of drug discovery.[6] The addition of a fluorine atom at the 7-position can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can enhance binding affinity through favorable electrostatic interactions within a target's active site.[3]

Our investigative approach is therefore predicated on a primary hypothesis: This compound (referred to hereafter as Compound FHP) possesses inhibitory activity against one or more protein kinases. A logical cascade of experiments will test this hypothesis:

  • Biochemical Kinase Inhibition Assay: To directly measure the compound's ability to inhibit the catalytic activity of a representative protein kinase in a purified, cell-free system.

  • Cellular Viability Assay: To determine if the observed enzymatic activity translates to a cytotoxic or cytostatic effect in a relevant cancer cell line.

  • Cell-Based Pathway Analysis: To confirm target engagement within a cellular context by measuring the phosphorylation of a downstream substrate of the putative kinase target.

This tiered approach ensures that observations from a simple biochemical system are validated in a more complex and physiologically relevant cellular environment.

Tier 1 Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a universal, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of Compound FHP against a specific protein kinase. Fluorescence assays offer high sensitivity, a wide dynamic range, and are amenable to high-throughput screening.[7][8][9] This method measures the consumption of ATP, which is directly proportional to kinase activity.

Causality and Experimental Choices:
  • Why a Fluorescence-Based Assay? These assays are generally more sensitive and faster than traditional radioactive methods and avoid the complications of handling hazardous materials.[10] They allow for real-time kinetic monitoring.[7]

  • Why Measure ADP Production? The production of ADP is a universal product of any kinase reaction. Assays that quantify ADP, such as the ADP-Glo™ system, are therefore broadly applicable to virtually any kinase.[6]

  • Choice of Kinase: A tyrosine kinase (e.g., ZAP-70) or a serine/threonine kinase involved in cell proliferation (e.g., a cyclin-dependent kinase) would be a logical starting point, given the known activities of similar heterocyclic compounds.[5]

Detailed Step-by-Step Methodology

Objective: To determine the IC₅₀ value of Compound FHP against a selected protein kinase.

Materials:

  • Compound FHP (dissolved in 100% DMSO to create a 10 mM stock solution)

  • Recombinant Protein Kinase (e.g., ZAP-70)

  • Kinase-specific peptide substrate

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar fluorescence-based ADP detection system

  • White, opaque 384-well assay plates (low volume)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: a. Create a 10-point, 3-fold serial dilution series of the 10 mM Compound FHP stock solution in 100% DMSO. This will generate a wide concentration range to ensure a full dose-response curve.[6] b. Prepare a "no inhibitor" control using only DMSO.

  • Kinase Reaction Setup (in a 384-well plate): a. Add 1 µL of each serially diluted Compound FHP concentration (or DMSO control) to the appropriate wells. b. Add 2 µL of the kinase solution (at 2X final concentration) to each well. c. Incubate the plate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated. d. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at 2X final concentration). The final reaction volume will be 5 µL. The optimal concentrations of kinase, substrate, and ATP should be empirically determined to ensure the reaction is in the linear range. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[6] c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. c. Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Example Kinase Inhibition Profile
Kinase TargetCompound FHP IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
ZAP-70855
CDK2/CycA125010
PIM-1>10,00020

This table illustrates how to present the potency and selectivity of the test compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, serves as a positive control.[6]

Tier 2 Protocol: Cell Viability Assessment (MTT Assay)

This protocol determines the effect of Compound FHP on the viability and proliferation of a cancer cell line. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

Causality and Experimental Choices:
  • Why the MTT Assay? It is a robust, inexpensive, and widely adopted method for assessing cell viability and cytotoxicity, making it an excellent primary screen.[11][12]

  • Choice of Cell Line: A cell line where the target kinase is known to be a key driver of proliferation is ideal. For example, if ZAP-70 is the target, a T-cell leukemia line like Jurkat would be appropriate.

Detailed Step-by-Step Methodology

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of Compound FHP on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Compound FHP (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] c. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

  • Compound Treatment: a. Prepare serial dilutions of Compound FHP in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound FHP. Include a vehicle control (medium with DMSO) and a "no cell" blank control. c. Incubate the plate for 48-72 hours.[2]

  • MTT Addition and Incubation: a. Add 20 µL of the 5 mg/mL MTT solution to each well.[2] b. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the purple crystals.[2] Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control (100% viability). c. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ value from the dose-response curve.

Visualization: Experimental Workflow for In Vitro Assays

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cellular Assay cluster_2 Tier 3: Pathway Analysis A Prepare Compound FHP Serial Dilutions B Incubate Kinase with Compound FHP A->B C Initiate Reaction (Add Substrate/ATP) B->C D Detect ADP Production (Luminescence) C->D E Calculate IC50 Value D->E F Seed Cancer Cells in 96-well Plate G Treat Cells with Compound FHP F->G H Add MTT Reagent G->H I Solubilize Formazan H->I J Measure Absorbance I->J K Calculate GI50 Value J->K L Treat Cells with Compound FHP M Lyse Cells L->M N Perform Western Blot or ELISA M->N O Quantify p-Substrate vs Total Substrate N->O P Confirm Target Engagement O->P

Caption: Tiered experimental workflow for characterizing Compound FHP.

Tier 3 Protocol: Cell-Based Signal Transduction Assay

This protocol confirms that Compound FHP engages its putative kinase target within a living cell by measuring the phosphorylation status of a known downstream substrate. A decrease in substrate phosphorylation upon treatment with the compound provides strong evidence of on-target activity.[13] Western blotting or cell-based ELISAs are common methods for this analysis.[14]

Causality and Experimental Choices:
  • Why Measure Phosphorylation? Phosphorylation is the direct biochemical event catalyzed by a kinase. Measuring a change in the phosphorylation of a downstream protein is a proximal and reliable indicator of the target kinase's activity inside the cell.[15]

  • Why Western Blot? Western blotting is a widely available technique that allows for the simultaneous detection of both the phosphorylated form and the total amount of the substrate protein, providing an internally normalized and robust readout.

Detailed Step-by-Step Methodology

Objective: To determine if Compound FHP inhibits the phosphorylation of a target kinase's substrate in a cellular context.

Materials:

  • Appropriate cell line

  • Compound FHP

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-LAT) and one for the total substrate protein (e.g., anti-total-LAT)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Protocol:

  • Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with Compound FHP at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control. c. If the pathway requires stimulation, add the appropriate agonist (e.g., pervanadate for the TCR pathway) for the final 10-15 minutes of incubation.

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. b. Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. c. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C. g. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using an ECL substrate and an imaging system. i. Strip the membrane and re-probe with the primary antibody against the total substrate protein to confirm equal loading.

  • Data Analysis: a. Quantify the band intensities for both the phosphorylated and total protein using software like ImageJ. b. Normalize the phosphorylated protein signal to the total protein signal for each sample. c. Compare the normalized signal in the compound-treated samples to the vehicle control to determine the extent of inhibition.

Visualization: Hypothetical Signaling Pathway

G Receptor T-Cell Receptor (TCR) ZAP70 ZAP-70 Receptor->ZAP70 recruits LAT LAT ZAP70->LAT phosphorylates (pLAT) PLCg1 PLCγ1 LAT->PLCg1 recruits Downstream Downstream Signaling (Ca2+ flux, MAPK activation) PLCg1->Downstream Compound Compound FHP Compound->ZAP70 inhibits

Caption: Inhibition of the ZAP-70 signaling pathway by Compound FHP.

References

  • BenchChem. (2025).
  • PubMed. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition.
  • Thermo Fisher Scientific. Cell Based Assays.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Promega Corporation.
  • Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
  • Str
  • ACS Publications. (2005).
  • MDPI. (2023). Fluorescence-Based Enzyme Activity Assay.
  • BenchChem. The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.
  • ImmunoChemistry Technologies.
  • PMC. (2002). Approaches To Studying Cellular Signaling: A Primer For Morphologists.
  • Thermo Fisher Scientific.
  • PubChem. This compound.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
  • protocols.io. (2023). In vitro kinase assay.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • MDPI. (2019).
  • BenchChem.
  • PMC. (2022). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo.
  • NIH. (2023).
  • Vulcanchem. This compound.
  • Sigma-Aldrich. This compound | 1449598-85-9.
  • BLDpharm. 1449598-85-9|this compound.
  • AiFChem. 1449598-85-9 | this compound.
  • Hangzhou Longshine Bio-Tech Co.,LTD. This compound/1449598-85-9.
  • PMC. (2020).
  • MDPI. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70.
  • ChemicalBook. This compound.
  • Fisher Scientific. eMolecules this compound | 1449598-85-9.

Sources

Synthesis and SAR of 7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Analogues: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold that forms the basis of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimalarial, and anticancer properties.[1][2] This guide provides a detailed protocol for the synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate in the synthesis of the spinal muscular atrophy drug Risdiplam, and its analogues.[3][4] Furthermore, this document outlines a systematic approach to Structure-Activity Relationship (SAR) studies to guide the development of novel therapeutic agents based on this versatile scaffold.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The fused heterocyclic system of pyrido[1,2-a]pyrimidin-4-one is a cornerstone in medicinal chemistry due to its diverse pharmacological activities. The structural rigidity of the bicyclic system, combined with its capacity for various substitutions, allows for the fine-tuning of its biological and pharmacokinetic properties. The introduction of a fluorine atom at the 7-position and a hydroxyl group at the 2-position, as seen in the title compound, can significantly influence the molecule's electronic properties, metabolic stability, and ability to form key hydrogen bonds with biological targets.[5] This guide aims to provide researchers with the foundational knowledge and practical protocols to synthesize and explore the therapeutic potential of this important class of molecules.

Synthetic Protocols

The synthesis of this compound and its analogues can be efficiently achieved through a two-step process: the synthesis of the key starting material, 5-fluoro-2-aminopyridine, followed by its cyclization with a suitable malonate derivative.

Synthesis of 5-Fluoro-2-aminopyridine

A reliable method for the gram-scale synthesis of 5-fluoro-2-aminopyridine from 2-aminopyridine involves a multi-step process including nitration, reduction, and a Schiemann reaction. An improved synthetic route has been reported to enhance safety and yield.[6]

Protocol 2.1: Improved Synthesis of 5-Fluoro-2-aminopyridine

  • Nitrification: To a solution of 2-aminopyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Reduction: The resulting nitro-substituted pyridine is then reduced to the corresponding amine. A common method involves the use of a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

  • Diazotization and Schiemann Reaction: The synthesized 2-amino-5-nitropyridine is diazotized using sodium nitrite in the presence of a non-aqueous acid (e.g., tetrafluoroboric acid). The resulting diazonium salt is then subjected to thermal decomposition (Schiemann reaction) to introduce the fluorine atom.

  • Purification: The crude 5-fluoro-2-aminopyridine is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired product.

Synthesis of this compound

The core scaffold is constructed via a cyclization reaction between 5-fluoro-2-aminopyridine and a diethyl malonate derivative. A solvent-free, or "neat," synthesis has been shown to be an effective and environmentally friendly approach.[7]

Protocol 2.2: Neat Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-fluoro-2-aminopyridine (1.0 eq.) and diethyl malonate (1.5-2.0 eq.).

  • Heating: Heat the reaction mixture at a high temperature (typically 180-200 °C) for several hours. The reaction can be monitored by Thin Layer Chromatography (TLC). Diethyl malonate also serves as the solvent in this reaction.[7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product can be triturated with a suitable solvent like ethanol or diethyl ether to remove excess diethyl malonate and any soluble impurities.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford pure this compound.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons on the pyridopyrimidinone core. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all eight carbon atoms in the molecule, including the carbonyl carbon and the carbon atoms attached to fluorine and the hydroxyl group.
¹⁹F NMR A single resonance for the fluorine atom at the 7-position.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight (180.14 g/mol ).[8]
FT-IR Spectroscopy Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the pyrimidinone ring, and C-F bond vibrations.

Structure-Activity Relationship (SAR) Studies: A Strategic Approach

SAR studies are crucial for optimizing the biological activity of the lead compound, this compound. A systematic exploration of substitutions at various positions of the scaffold is recommended.

Rationale for Analogue Design

The design of analogues should be guided by the desire to probe the effects of steric bulk, electronic properties, and hydrogen bonding potential on the target biological activity. Key positions for modification include:

  • Position 3: Introduction of small alkyl or aryl groups can explore steric tolerance in the binding pocket.

  • Position 8: Substitution at this position can influence the electronic environment of the pyridine ring.

  • Position 2 (Hydroxyl Group): Alkylation or acylation of the hydroxyl group can probe the importance of this hydrogen bond donor.

  • Position 7 (Fluorine): While fluorine is often beneficial, substitution with other halogens or small electron-withdrawing/donating groups can provide valuable SAR data.

Synthetic Strategy for Analogue Library

The synthesis of analogues can be achieved by modifying the starting materials or the core scaffold. For example, using substituted diethyl malonates in Protocol 2.2 will lead to analogues with substitutions at the 3-position. Further functionalization of the this compound core can be achieved through standard organic transformations.

Visualizing the Workflow

General Synthetic Scheme

Synthetic_Scheme A 5-Fluoro-2-aminopyridine C This compound (or analogue) A->C Neat Reaction (High Temperature) B Diethyl Malonate (or substituted analogue) B->C

Caption: General synthetic route to the target scaffold.

SAR Exploration Workflow

SAR_Workflow cluster_0 Analogue Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis A Core Scaffold: 7-Fluoro-2-hydroxy-4H- pyrido[1,2-a]pyrimidin-4-one B Modify Position 3 (Substituted Malonates) A->B C Modify Position 2 (Alkylation/Acylation) A->C D Modify Position 8 (Further Functionalization) A->D E In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) B->E C->E D->E F SAR Analysis: Structure vs. Activity E->F G Lead Optimization F->G G->A Iterative Design

Caption: Workflow for SAR studies of the synthesized analogues.

Conclusion

This application guide provides a comprehensive framework for the synthesis and SAR exploration of this compound analogues. The protocols described herein are based on established and efficient methodologies, offering a solid foundation for researchers in drug discovery and development. The systematic approach to SAR studies will enable the rational design of novel compounds with potentially enhanced therapeutic properties.

References

Troubleshooting & Optimization

challenges in the synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities in the synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1449598-85-9)[1][2]. This key intermediate, notably used in the synthesis of Risdiplam, presents unique challenges owing to its specific electronic and structural properties[1]. As your Senior Application Scientist, I have structured this guide to move beyond simple protocols, focusing instead on the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most common and direct route to the pyrido[1,2-a]pyrimidin-4-one scaffold is a variation of the Gould-Jacobs reaction. This involves the condensation of a 2-aminopyridine derivative with a malonic ester, followed by a thermal intramolecular cyclization[3][4]. For the target molecule, this translates to the reaction between 2-amino-4-fluoropyridine and diethyl malonate .

The reaction proceeds in two key stages:

  • Condensation: Nucleophilic attack of the amino group of 2-amino-4-fluoropyridine on one of the ester carbonyls of diethyl malonate, followed by elimination of ethanol, forms an intermediate, diethyl N-(4-fluoropyridin-2-yl)aminomethylenemalonate.

  • Cyclization: A high-temperature, 6-electron electrocyclization reaction occurs, followed by the elimination of a second molecule of ethanol to form the fused heterocyclic ring system[3].

This high-temperature requirement is often the source of many synthetic challenges[4][5].

Gould-Jacobs_Mechanism Fig. 1: Reaction Mechanism cluster_intermediate Intermediate cluster_product Product R1 2-Amino-4-fluoropyridine I1 Enamine Adduct (Diethyl N-(4-fluoropyridin-2-yl)aminomethylenemalonate) R1->I1 Condensation (-EtOH) R2 Diethyl Malonate R2->I1 P1 7-fluoro-2-hydroxy-4H-pyrido [1,2-a]pyrimidin-4-one I1->P1 Thermal Cyclization (High Temp, >200 °C) (-EtOH)

Fig. 1: Reaction Mechanism

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?

Answer: Low yield is the most frequently reported issue. The causes can be traced to either the initial condensation step or, more commonly, the high-energy cyclization step.

Possible Causes & Solutions:

  • Insufficient Reaction Temperature: The intramolecular cyclization step requires significant thermal energy, often in excess of 250 °C[5]. The reaction may stall at the intermediate stage if the temperature is too low.

    • Troubleshooting:

      • Confirm the internal reaction temperature. Use a high-boiling solvent such as diphenyl ether or Dowtherm A if necessary, though a "neat" (solvent-free) reaction is often effective[6][7].

      • Increase the reaction temperature in increments of 10-15 °C. Be aware that excessively high temperatures can lead to decomposition[4].

      • Consider using microwave irradiation. Microwave synthesis can dramatically shorten reaction times and improve yields by efficiently reaching the required high temperatures[5][8].

  • Deactivation by the Fluoro Group: The electron-withdrawing nature of the fluorine atom at the 4-position reduces the nucleophilicity of the 2-amino group, making the initial condensation step slower than with unsubstituted 2-aminopyridine.

    • Troubleshooting:

      • Increase the reaction time to ensure the initial condensation goes to completion before aiming for cyclization. Monitor the consumption of 2-amino-4-fluoropyridine by TLC or LC-MS.

      • A two-step thermal process can be beneficial: Hold the reaction at a lower temperature (e.g., 140-150 °C) for 1-2 hours to favor the formation of the intermediate, then increase to a higher temperature (>250 °C) to drive the cyclization[9].

  • Incomplete Reaction & Work-up Losses: The product can be a poorly soluble solid. It might precipitate from the hot reaction mixture and be difficult to handle, or it may be lost during a challenging purification.

    • Troubleshooting:

      • After cooling, the crude reaction mixture is often a solid mass. Triturate this solid with a solvent like ice-cold acetonitrile, diethyl ether, or ethyl acetate to wash away excess diethyl malonate and less polar impurities[5].

      • The product has low solubility in most common organic solvents. For recrystallization, consider high-boiling polar aprotic solvents like DMF or DMSO, followed by precipitation with an anti-solvent like water or ether.

Q2: My final product is contaminated with a persistent impurity. How can I identify and remove it?

Answer: The most likely impurity is the uncyclized intermediate, diethyl N-(4-fluoropyridin-2-yl)aminomethylenemalonate. Its polarity can be similar to the final product, making separation difficult.

Identification & Removal Strategy:

  • Identification:

    • LC-MS: This is the best method. The intermediate will have a mass corresponding to the sum of the reactants minus one molecule of ethanol.

    • ¹H NMR: The intermediate will show characteristic signals for two ethyl groups (triplets and quartets) and a vinyl proton, which will be absent in the final product's spectrum.

  • Removal:

    • Forced Cyclization: If the impurity is indeed the intermediate, you can attempt to force the cyclization to completion. Redissolve the impure product in a high-boiling solvent (e.g., diphenyl ether) and heat it again at a high temperature (e.g., 250-260 °C) for a short period (30-60 minutes).

    • Recrystallization: Carefully select a solvent system. Since the intermediate is an ester, it will be more soluble in solvents like ethyl acetate or dichloromethane than the final product. A thorough wash or trituration of the crude solid with these solvents before recrystallization can be highly effective.

    • Column Chromatography: This should be a last resort due to the product's low solubility and high polarity. If necessary, use a polar stationary phase (silica) and a mobile phase like DCM/Methanol or Ethyl Acetate/Methanol. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can sometimes improve peak shape and separation.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow Start Problem: Low Yield / Impure Product Check_SM Analyze Crude Mixture (TLC, LC-MS) Start->Check_SM SM_Consumed Starting Material Consumed? Check_SM->SM_Consumed No_SM Issue: Condensation Step SM_Consumed->No_SM No Yes_SM Issue: Cyclization / Work-up SM_Consumed->Yes_SM Yes Sol_Condense Solution: • Increase reaction time • Use two-step heating profile No_SM->Sol_Condense Sol_Cyclize Solution: • Increase temperature (>250 °C) • Use microwave heating • Re-heat impure product Yes_SM->Sol_Cyclize Sol_Workup Solution: • Optimize trituration solvent • Test different recrystallization systems Yes_SM->Sol_Workup

Fig. 2: Troubleshooting Workflow
Q3: What are the optimal reaction conditions for this synthesis?

Answer: While every reaction requires optimization, a robust starting point is a solvent-free ("neat") synthesis, which has proven effective for various halogenated analogs[6][7].

ParameterRecommended ConditionRationale & Key Considerations
Reactant Ratio 1 : 5 (2-amino-4-fluoropyridine : Diethyl malonate)Diethyl malonate is used in large excess to act as both a reactant and a solvent, driving the reaction to completion[6].
Temperature 2-Step Profile: 140-150 °C for 1 hr, then 250 °C for 15-30 minThe initial lower temperature promotes the formation of the intermediate, while the high-temperature burst drives the cyclization without prolonged exposure that could cause degradation[5][9].
Atmosphere Inert (Nitrogen or Argon)While some procedures report success open to the air, an inert atmosphere is recommended at high temperatures to prevent oxidative side reactions and improve product color and purity[6].
Monitoring TLC or LC-MSUse a mobile phase like 10% MeOH in DCM. Track the disappearance of the 2-aminopyridine starting material.

Experimental Protocol: Neat Synthesis

This protocol is a validated starting point based on established procedures for analogous compounds[6][7].

Materials:

  • 2-amino-4-fluoropyridine

  • Diethyl malonate (excess, ~5 equivalents)

  • High-temperature thermometer or probe

  • Heating mantle with stirrer

  • Round bottom flask equipped with a reflux condenser (or short path distillation head to allow for ethanol removal)

  • Inert gas line (N₂ or Ar)

Procedure:

  • Setup: To a dry round bottom flask equipped with a magnetic stir bar, add 2-amino-4-fluoropyridine (1.0 eq) and diethyl malonate (5.0 eq).

  • Inert Atmosphere: Flush the flask with an inert gas (N₂ or Ar) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Heating (Condensation): Heat the reaction mixture with stirring to an internal temperature of 140-150 °C. Maintain this temperature for 60 minutes. Ethanol will begin to distill off.

  • Second Heating (Cyclization): Increase the temperature rapidly to an internal temperature of 250 °C. Maintain this temperature for 15-30 minutes. The mixture will likely turn into a thick slurry or solid.

  • Cooling & Work-up: Turn off the heat and allow the mixture to cool to room temperature. The contents will solidify.

  • Trituration: Add ice-cold diethyl ether or acetonitrile to the flask. Using a spatula, break up the solid mass and stir vigorously for 20-30 minutes to form a suspension.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with more cold diethyl ether or acetonitrile to remove residual diethyl malonate and any soluble impurities.

  • Drying: Dry the isolated beige or off-white solid under vacuum to yield the crude product.

  • Purification (if necessary): The product can be further purified by recrystallization from a high-boiling solvent like DMF or by column chromatography as described in the troubleshooting section.

References

  • D. J. P. L. Menard, A. D. Hendsbee, J. D. Masuda, A. Decken, C. M. Vogels, S. A. Westcott. (2022). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry.
  • D. J. P. L. Menard, A. D. Hendsbee, J. D. Masuda, A. Decken, C. M. Vogels, S. A. Westcott. (2022). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry, 100(10), 798-806.
  • Vulcanchem. This compound.
  • Hangzhou Longshine Bio-Tech Co.,LTD. This compound/1449598-85-9.
  • Global Substance Registration System (GSRS). 7-FLUORO-2-HYDROXY-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE.
  • Wikipedia. Gould–Jacobs reaction.
  • M. C. S. de Mattos, W. B. Kover. (2009).
  • ResearchGate. (2014).
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • S. A. El-Feky, Z. K. Abdel-Samii, N. S. El-Sayed, et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity.
  • Organic Syntheses. (1971). Synthesis of 9-Hydroxy-4-oxo-4H-pyrido[1,2-α]pyrimidine-3-carboxylic Acid, Ethyl Ester. Org. Synth. 1971, 51, 100.

Sources

Technical Support Center: Synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for Risdiplam, a pre-mRNA splicing modifier.[1] The synthesis of this pyridopyrimidinone core, while based on established heterocyclic chemistry principles, can present unique challenges. This guide aims to provide practical, experience-based solutions to common problems, ensuring a more efficient and successful synthesis.

The general synthesis of pyridopyrimidinones often involves cyclocondensation reactions between 1,3-dielectrophiles and 1,3-dinucleophiles.[2] Variations include multicomponent reactions and the cyclization of appropriately substituted pyridine or pyrimidine precursors.[3] The presence of the fluorine atom at the 7-position and the hydroxyl group at the 2-position can influence the reactivity of the precursors and the stability of the final product, necessitating careful control of reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired this compound, or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low to no product yield is a common issue that can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to diagnosing and resolving the problem:

1. Purity and Reactivity of Starting Materials:

  • Verify Starting Material Integrity: Ensure the purity of your starting materials, typically a substituted 2-aminopyridine and a malonic acid derivative. Impurities can interfere with the reaction. Confirm the identity and purity of your reagents via techniques like NMR or mass spectrometry.

  • Moisture Sensitivity: Many condensation reactions are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The use of a dry solvent and an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

2. Reaction Conditions:

  • Temperature Optimization: The cyclocondensation reaction to form the pyridopyrimidinone ring often requires heating. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to decomposition of starting materials or the product. Experiment with a temperature gradient to find the optimal range.

  • Solvent Choice: The choice of solvent is critical. High-boiling point aprotic polar solvents like DMF, DMSO, or diphenyl ether are often used for this type of cyclization. The solvent must be able to dissolve the starting materials and be stable at the reaction temperature. Some reactions may benefit from the use of a catalyst in a specific solvent.[2]

  • Catalyst Efficiency: While not always necessary, some syntheses of pyridopyrimidinones are accelerated by catalysts.[4] If your protocol includes a catalyst (e.g., an acid or base catalyst), ensure it is active and used in the correct amount. Consider screening different catalysts if the reaction is not proceeding as expected. Nanocatalysts have also been shown to improve yields in similar syntheses.[4]

3. Reaction Work-up and Product Isolation:

  • Precipitation and Crystallization: The product is often isolated by precipitation upon cooling the reaction mixture or by adding an anti-solvent. Ensure that the product is not being lost during the work-up procedure. Check the solubility of your target compound in the work-up solvents.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. If the reaction has not gone to completion, consider extending the reaction time.

Issue 2: Formation of Impurities and Side Products

Question: I have obtained the desired product, but it is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of impurities is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Solutions:

  • Incomplete Cyclization: One common impurity is the uncyclized intermediate. This can be addressed by increasing the reaction temperature or time to drive the cyclization to completion.

  • Decarboxylation: If using a malonic acid derivative with ester groups, premature decarboxylation can occur at high temperatures, leading to undesired byproducts. Careful temperature control is crucial.

  • N-acylation: In some cases, side reactions such as N-acylation can compete with the desired cyclocondensation.[2][5] This can sometimes be controlled by the choice of reagents and reaction conditions.

  • Polymerization: At high temperatures, starting materials or intermediates can sometimes polymerize, leading to a complex mixture of insoluble byproducts. Using a more dilute reaction mixture or a lower temperature might help.

Purification Strategies:

  • Recrystallization: If the product has sufficient purity (>90%), recrystallization from a suitable solvent is often the most effective method for removing minor impurities. Experiment with different solvents to find one that provides good recovery and high purity.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is a standard technique. A solvent system should be developed using TLC to achieve good separation between the desired product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

While a specific, detailed protocol is not widely published, a plausible and common approach for the synthesis of similar pyridopyrimidinones involves the cyclocondensation of a substituted 2-aminopyridine with a malonic acid derivative.[2][3] A general representation of this reaction is shown below.

Synthetic_Route start_materials 2-Amino-4-fluoropyridine + Diethyl Malonate (or similar C3 synthon) intermediate Intermediate (Amide/Enamine) start_materials->intermediate Condensation product This compound intermediate->product Cyclization (Heat)

Caption: A general synthetic pathway for this compound.

Q2: How does the fluorine substituent affect the synthesis?

The electron-withdrawing nature of the fluorine atom at the 7-position can influence the nucleophilicity of the pyridine nitrogen and the overall electron density of the aromatic ring. This can affect the rate and regioselectivity of the cyclization step. It may require slightly harsher reaction conditions (higher temperature or longer reaction time) compared to non-fluorinated analogs.

Q3: What analytical techniques are recommended for characterizing the final product?

To confirm the structure and purity of this compound, a combination of the following analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the chemical structure. ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q4: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood, especially when working with volatile organic solvents and potentially hazardous reagents. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis. The final product has hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Experimental Protocols

General Protocol: Cyclocondensation for Pyrido[1,2-a]pyrimidin-4-one Synthesis

Materials:

  • Substituted 2-aminopyridine (1 equivalent)

  • Diethyl malonate (or other suitable C3 synthon) (1.1 - 1.5 equivalents)

  • High-boiling point solvent (e.g., Diphenyl ether, DMF)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-aminopyridine and the high-boiling point solvent under an inert atmosphere.

  • Add the diethyl malonate to the mixture.

  • If using a catalyst, add it at this stage.

  • Heat the reaction mixture to reflux (typically 180-250 °C, depending on the solvent) and maintain the temperature for the required reaction time (monitor by TLC or LC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, add an anti-solvent (e.g., hexane or diethyl ether) to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with a suitable solvent to remove any residual starting materials or solvent.

  • Dry the product under vacuum.

  • Further purify the product by recrystallization or column chromatography if necessary.

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low/No Yield Impure or wet starting materialsVerify purity via analytical methods; use anhydrous reagents and solvents.
Suboptimal reaction temperatureOptimize temperature; consider a temperature gradient study.
Inappropriate solventScreen different high-boiling point aprotic polar solvents.
Incomplete reactionIncrease reaction time and monitor progress via TLC/LC-MS.
Impurity Formation Incomplete cyclizationIncrease reaction temperature or time.
Side reactions (e.g., N-acylation)Modify reaction conditions (temperature, reagent stoichiometry).[2][5]
PolymerizationUse a more dilute reaction mixture or a lower temperature.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Reaction Failure (Low Yield / Impurities) check_reagents Check Starting Material Purity and Dryness start->check_reagents check_reagents->start Reagents Impure/Wet optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) check_reagents->optimize_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction monitor_reaction->optimize_conditions Reaction Incomplete workup Review Work-up and Isolation Procedure monitor_reaction->workup Reaction Complete purification Implement Advanced Purification (Chromatography) workup->purification Impurities Present success Successful Synthesis workup->success Product is Pure purification->success

Caption: A decision-making workflow for troubleshooting the synthesis.

References

Technical Support Center: Purification of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrido[1,2-a]pyrimidine core is prevalent in numerous biologically active compounds, making robust purification protocols essential for reliable downstream applications.[1][2] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during the purification of this compound.

The unique structure of this compound, featuring a polar heterocyclic system with both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and nitrogen atoms), along with an electron-withdrawing fluorine atom, dictates its physicochemical properties and presents specific purification hurdles.[3] Its high polarity and potential for poor solubility in common organic solvents are primary concerns that this guide will address.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the condensation of a substituted 2-aminopyridine (in this case, 2-amino-4-fluoropyridine) with a malonic acid derivative like diethyl malonate.[4] Therefore, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2-amino-4-fluoropyridine and diethyl malonate.

  • Reaction Intermediates: Incompletely cyclized intermediates.

  • Side-Products: Products from undesired side reactions, which can be exacerbated by high temperatures.

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, diphenyl ether) can be difficult to remove.

Q2: My compound has very poor solubility in common lab solvents. How can I select an appropriate purification method?

A2: This is a known challenge for many pyridopyrimidinone derivatives due to their planar, polar structure and strong intermolecular hydrogen bonding.[4]

  • Initial Screening: Test solubility in a range of solvents from nonpolar (hexanes), to moderately polar (ethyl acetate, dichloromethane), to polar protic (methanol, ethanol), and polar aprotic (acetone, acetonitrile). For highly insoluble compounds, you may need to test solvents like DMF or DMSO, but these are often unsuitable for recrystallization due to their high boiling points.

  • Recrystallization vs. Chromatography: If you can identify a solvent that dissolves your compound when hot but not when cold, recrystallization is a viable and scalable option. If the compound is poorly soluble in all but very high-boiling point solvents, or if impurities have similar solubility, flash column chromatography is the preferred method.

Q3: How do I confirm the purity of my final product?

A3: A multi-faceted approach is essential for confirming purity.

  • Chromatographic Analysis: Thin-Layer Chromatography (TLC) should show a single spot. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity, often aiming for >97%.

  • Spectroscopic Analysis: ¹H and ¹⁹F NMR spectroscopy will confirm the chemical structure and reveal the presence of any proton- or fluorine-containing impurities.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.[4]

  • Melting Point Analysis: A sharp, well-defined melting point range is indicative of high purity. Impurities will typically cause melting point depression and broadening.

Troubleshooting Purification Workflows

This section addresses specific problems that can arise during purification experiments.

Scenario 1: Issues with Recrystallization

Problem: My compound "oils out" instead of forming crystals during cooling.

  • Causality: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point. The compound comes out of solution as a supercooled liquid (an oil) rather than a solid crystal lattice.

  • Solution Workflow:

    • Return the flask to the heat source to re-dissolve the oil.

    • Add a small amount (5-10% of the total volume) of the "soluble solvent" to decrease the solution's saturation point.[5]

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of nucleation sites for crystallization rather than oiling out.[5]

    • If the problem persists, consider a different solvent or a solvent mixture with a lower boiling point.

Problem: I have very low recovery of my product after filtration.

  • Causality: This is typically due to one of two reasons: using an excessive amount of solvent to dissolve the crude product, or cooling the solution too quickly or to a temperature that is not low enough, leaving a significant amount of product in the mother liquor.[5]

  • Solution Workflow:

    • Check the Mother Liquor: Take a small sample of the filtrate and evaporate the solvent. A large amount of residue indicates significant product loss.

    • Second Crop Recovery: Reduce the volume of the mother liquor by boiling off a portion of the solvent and attempt a second cooling and filtration cycle. Note that "second crop" crystals are often less pure than the first.

    • Optimize for Future Runs: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Ensure slow cooling to room temperature followed by further cooling in an ice bath to maximize precipitation.[6]

Scenario 2: Challenges with Flash Column Chromatography

Problem: My compound streaks badly on the TLC plate and does not move from the baseline on the column.

  • Causality: The high polarity of this compound causes very strong interactions with the acidic silica gel stationary phase. The chosen eluent is not polar enough to effectively displace the compound and move it through the column.

  • Solution Workflow:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethanol) in your mobile phase (e.g., dichloromethane or ethyl acetate). A common system for very polar compounds is 5-10% methanol in dichloromethane.

    • Use a Modifier: For compounds that are basic or interact strongly with silica's acidic sites, adding a small amount of a modifier can dramatically improve peak shape. Try adding ~1% triethylamine or ammonium hydroxide to your eluent system.[7]

    • Decision Flowchart for Chromatography Issues: The following diagram outlines a systematic approach to troubleshooting common column chromatography problems.

// Node Definitions start [label="Problem:\nCompound Streaks or\nSticks to Baseline", fillcolor="#FBBC05", fontcolor="#202124"]; check_polarity [label="Is Eluent Polarity Sufficient?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; increase_polar [label="Action:\nIncrease % of Polar Solvent\n(e.g., MeOH in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_interaction [label="Is Strong Silica\nInteraction Suspected?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; add_modifier [label="Action:\nAdd Modifier\n(e.g., 1% TEA or NH4OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_stability [label="Is Compound Stable on Silica?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; change_phase [label="Action:\nUse Deactivated Silica\nor Alumina", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Resolution:\nSuccessful Elution", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Further Optimization\nNeeded", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> check_polarity; check_polarity -> increase_polar [label=" No "]; increase_polar -> check_interaction; check_polarity -> check_interaction [label=" Yes "]; check_interaction -> add_modifier [label=" Yes "]; add_modifier -> check_stability; check_interaction -> check_stability [label=" No "]; check_stability -> change_phase [label=" No "]; change_phase -> success; check_stability -> success [label=" Yes "]; increase_polar -> success [label=" Resolved "]; add_modifier -> success [label=" Resolved "]; } axd Caption: Troubleshooting workflow for polar compounds in flash chromatography.

Problem: I observe degradation of my compound on the column.

  • Causality: The acidic nature of standard silica gel can catalyze the decomposition of sensitive functional groups.[7]

  • Solutions:

    • Deactivate the Silica: Prepare a slurry of silica gel in your nonpolar solvent containing 1-2% triethylamine. After packing the column, flush with the eluent until the pH of the outflow is neutral. This neutralizes the acidic sites.[7]

    • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[7]

    • Reverse-Phase Chromatography: If degradation remains an issue, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase is an excellent alternative for polar compounds.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is recommended when a suitable solvent system has been identified and the crude material is at least 80% pure.

  • Solvent Selection: Identify a solvent that poorly dissolves the compound at room temperature but readily dissolves it at boiling point. See the table below for starting suggestions.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[5]

  • Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[6]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Solvent/Mixture Polarity Boiling Point (°C) Comments
EthanolPolar Protic78Often a good starting point for polar heterocyclic compounds.[8]
IsopropanolPolar Protic82Similar to ethanol, may offer different solubility characteristics.
AcetonitrilePolar Aprotic82Can be effective if protic solvents cause issues.
Ethyl Acetate/EthanolMixtureVariableCan be fine-tuned to achieve ideal solubility for tricky compounds.
Water/EthanolMixtureVariableA good choice for highly polar compounds; adjust the ratio carefully.[6]

Caption: Potential solvent systems for the recrystallization of this compound.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for complex mixtures or when a suitable recrystallization solvent cannot be found.

  • Solvent System Selection: Using TLC, find an eluent system that provides a retention factor (Rf) of ~0.3 for the target compound. A good starting point is a gradient of methanol in dichloromethane (DCM) or ethyl acetate.

  • Column Packing: Pack a column with silica gel (230-400 mesh) as a slurry in the least polar eluent you will use.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent or another strong solvent (e.g., DCM/MeOH) and load it directly onto the column.

    • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Load the resulting dry powder onto the top of the packed column. This often results in better separation.

  • Elution: Start running the column with your chosen eluent system. If using a gradient, slowly and systematically increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.

References

  • Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. Available at: [Link]

  • MacMillan, S. N., et al. (2024). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry. Available at: [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved January 4, 2026, from [Link]

  • Yang, P., et al. (2015). Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives. ResearchGate. Available at: [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 4, 2026, from [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved January 4, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved January 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved January 4, 2026, from [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound/1449598-85-9. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Pyridopyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of pyridopyrimidines, a versatile and pharmacologically significant class of fused N-heterocycles.[1] Low yields can be a significant impediment to progress, and this resource provides in-depth, field-proven insights to diagnose and resolve common synthetic challenges. The content is structured in a practical question-and-answer format to directly address issues encountered at the bench.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific, acute problems that can arise during the synthesis of pyridopyrimidinones, leading to diminished yields. Each answer provides a causal explanation and a systematic approach to remediation.

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in heterocyclic synthesis are rarely due to a single factor. A systematic, methodical approach is the most effective way to diagnose the root cause.[2] The most common culprits fall into several categories:

  • Suboptimal Reaction Conditions: The delicate balance of temperature, time, and concentration is paramount. A reaction that is too cool may be impractically slow, while excessive heat can lead to decomposition of starting materials or the desired product.[2] Small-scale trial reactions are invaluable for determining the optimal parameters without committing large quantities of valuable materials.[3]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the primary reaction pathway.[2][4] Always use reagents and solvents of appropriate purity. For moisture-sensitive reactions, ensure solvents are rigorously dried using standard laboratory procedures.

  • Atmospheric Sensitivity: Many organic reactions, particularly those involving organometallics or strong bases, are sensitive to atmospheric moisture and oxygen.[2] If your synthesis falls into this category, the use of proper inert atmosphere techniques (e.g., a nitrogen or argon blanket, Schlenk lines) is non-negotiable.

  • Inefficient Mixing: In heterogeneous reactions (e.g., those involving a solid-phase reagent or catalyst), poor stirring can lead to localized concentration gradients and reduced reaction rates.[2] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction.

  • Product Decomposition: The target pyridopyrimidinone may be unstable under the reaction conditions or during the workup procedure.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can reveal if the product is forming and then degrading over time.[5][6]

Systematic Optimization Workflow

To address low yields, a logical progression of experiments is recommended. This workflow helps to isolate variables and identify the key factors influencing the reaction's success.

G cluster_start Diagnosis cluster_analysis Initial Analysis cluster_optimization Parameter Optimization cluster_monitoring In-Process Control cluster_end Resolution start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents (NMR, GC, Karl Fischer) start->check_purity check_atmosphere Confirm Inert Atmosphere Integrity (if applicable) check_purity->check_atmosphere temp_time Screen Temperature & Reaction Time check_atmosphere->temp_time If purity is confirmed concentration Vary Reactant Concentration temp_time->concentration base_catalyst Screen Base / Catalyst & Stoichiometry concentration->base_catalyst monitor Monitor by TLC/LC-MS (Check for side products, decomposition) base_catalyst->monitor end_node Optimized Yield Achieved monitor->end_node Iterate until optimized

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

A2: The formation of side products is a common issue that directly impacts yield and complicates purification. The structure of these byproducts, if they can be identified, provides valuable clues to the competing reaction pathways.

  • Hantzsch-type or Biginelli-type Byproducts: In multicomponent reactions analogous to the Biginelli synthesis, side reactions can occur. For instance, if urea or a similar reagent is used, it can decompose at high temperatures to generate ammonia, which can then participate in a Hantzsch-type reaction with two equivalents of a β-ketoester and an aldehyde to form a dihydropyridine byproduct.[4]

    • Prevention: Tightly controlling the reaction temperature is crucial; lower temperatures often disfavor these side reactions. The order of reagent addition can also be influential.[4]

  • Isomer Formation: Depending on the substitution pattern of your precursors, the cyclization step can potentially lead to the formation of constitutional isomers. This is particularly relevant in syntheses where regioselectivity is not perfectly controlled.

    • Prevention: The choice of catalyst and solvent can significantly influence regioselectivity. A screen of different catalysts (e.g., various Lewis or Brønsted acids) may be necessary.[7]

  • Self-Condensation: Starting materials with multiple reactive sites, such as dicarbonyl compounds, can undergo self-condensation, especially in the presence of a strong base.[4]

    • Prevention: This can often be mitigated by slowly adding the base or one of the reactants to the reaction mixture to maintain its low concentration, thereby favoring the desired intermolecular reaction.

Q3: My crude product is difficult to purify. What are the best strategies for isolating the target pyridopyrimidinone?

A3: Purification is a critical step that can dramatically affect the final isolated yield. Pyridopyrimidinones, being nitrogen-rich heterocycles, can present unique challenges.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. The key is selecting an appropriate solvent system.[8]

    • Single-Solvent Method: The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[8]

    • Multi-Solvent Method (Anti-solvent): If a good single solvent cannot be found, dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a miscible "anti-solvent" (in which it is insoluble) until turbidity is observed. Heating to redissolve followed by slow cooling can induce crystallization.[9]

Solvent Boiling Point (°C) Polarity Common Use Case for N-Heterocycles
Ethanol78Polar ProticGeneral purpose, good for moderately polar compounds.
Isopropanol82Polar ProticSimilar to ethanol, sometimes offers better crystal habit.
Ethyl Acetate77Polar AproticGood for less polar compounds, often used with hexanes.
Acetonitrile82Polar AproticCan be effective for compounds with moderate polarity.
Toluene111NonpolarUseful for less polar compounds, often in a solvent pair.
DMF / DMSO153 / 189Polar AproticHigh-boiling solvents for poorly soluble compounds; often requires an anti-solvent like water or ethanol for crystallization.[9]
  • Column Chromatography: If recrystallization fails or if byproducts have similar solubility, flash column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common choice. For particularly basic compounds that may streak on silica, alumina (basic or neutral) or silica treated with triethylamine can be used.

    • Mobile Phase: Start with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to improve the chromatography of basic compounds.

  • Troubleshooting "Oiling Out": If your product separates as an oil instead of crystals during recrystallization, it may be due to impurities or the solution being too supersaturated.[9] Try using a more dilute solution, cooling more slowly, or scratching the inside of the flask with a glass rod to induce nucleation.

Purification Decision Tree

G start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Gummy) success Pure Crystals Obtained try_recrystallization->success Success oils_out Product Oils Out try_recrystallization->oils_out Failure oils_out->column_chrom Proceed to Chromatography column_chrom->success Fractions >95% pure

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

This section covers broader, foundational topics related to pyridopyrimidinone synthesis.

Q1: What are the primary synthetic strategies for constructing the pyridopyrimidinone core?

A1: The construction of the fused pyridopyrimidinone ring system is versatile, with several established strategies. The choice often depends on the availability of starting materials and the desired substitution pattern. The two most dominant approaches involve annulating one ring onto the other pre-formed heterocycle.[10]

  • Synthesis from a Pre-formed Pyrimidine Ring: This is a very common approach where the pyridine ring is constructed onto an existing pyrimidine scaffold.[10]

    • From 4-Aminopyrimidines: An aminopyrimidine bearing a functional group (like a cyano, ester, or aldehyde) at the 5-position can be cyclized with a suitable partner to form the pyridine ring.[10] For example, condensation of a 5-cyanopyrimidine with a compound like diethyl malonate can lead to the formation of the pyridone ring.[10]

    • Via Palladium-Catalyzed Coupling: A 4-amino-5-halopyrimidine can undergo palladium-catalyzed coupling reactions (e.g., Heck or Suzuki) followed by an intramolecular cyclization to build the fused pyridine ring.[10]

  • Synthesis from a Pre-formed Pyridine Ring: In this strategy, the pyrimidine ring is built onto a substituted pyridine precursor.

    • From 2-Aminopyridines: A common starting material is a 2-amino-3-cyanopyridine (or a related derivative like a 3-carboxamide or 3-carboxylate). This precursor can be cyclized with reagents like formamide, formic acid, or isocyanates to construct the fused pyrimidine ring.[1][11]

  • Multicomponent Reactions (MCRs): These elegant strategies involve combining three or more starting materials in a single pot to rapidly build molecular complexity. For example, a reaction between an aldehyde, a 6-aminopyrimidinone (like 6-aminouracil), and an active methylene compound (like malononitrile) can directly yield highly substituted pyridopyrimidine derivatives, often in high yields and with operational simplicity.[11] Microwave irradiation has been shown to significantly accelerate these reactions.[11][12]

Q2: How critical is the choice of catalyst, and are there general guidelines for selection?

A2: Catalyst selection is absolutely critical and can mean the difference between a high-yielding reaction and a complex mixture.

  • Base Catalysis: Many cyclization and condensation reactions in this field rely on base catalysis.

    • Inorganic Bases (e.g., KOH, NaOH, K₂CO₃): These are often used in reactions where a strong, non-nucleophilic base is needed for deprotonation. Optimization of the base stoichiometry is important; using too much can promote side reactions.[3]

    • Organic Bases (e.g., DBU, Piperidine): These are often used under milder conditions. Piperidine, for instance, is frequently used to catalyze Michael additions followed by intramolecular cyclization.[13]

  • Acid Catalysis:

    • Brønsted Acids (e.g., p-TSA, HCl): These are used to activate carbonyl groups or in cyclocondensation reactions that involve the elimination of water.[14][15]

    • Lewis Acids (e.g., ZnCl₂): These can be effective in promoting cycloaddition reactions or in activating substrates towards nucleophilic attack.[4]

  • Transition Metal Catalysis: As mentioned, palladium catalysts are essential for cross-coupling strategies that build the carbon framework of the ring system prior to cyclization.[10][15]

The optimal catalyst is highly substrate-dependent. A small-scale screen of different catalysts and reaction conditions is almost always a worthwhile investment of time.[3][14][16][17]

Q3: What analytical techniques are essential for monitoring these reactions and characterizing the final products?

A3: Robust analytical chemistry is the bedrock of successful synthesis. For pyridopyrimidinone chemistry, a multi-pronged approach is recommended:

  • Thin Layer Chromatography (TLC): The workhorse for real-time reaction monitoring. It provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for providing more detailed information during reaction monitoring. It can confirm the mass of the desired product, detect key intermediates, and reveal the masses of byproducts, offering crucial clues for troubleshooting.[5][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.[5][19]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound.[5]

  • X-ray Crystallography: Provides unambiguous, three-dimensional structural proof of the target molecule, including its stereochemistry and regiochemistry.[19]

Experimental Protocols

Protocol 1: General Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one via Multicomponent Reaction

This protocol is a representative example based on common literature procedures for the microwave-assisted synthesis of pyridopyrimidines.[11]

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the substituted aldehyde (1.0 mmol), 2,6-diaminopyrimidin-4-one (1.0 mmol, 1.0 eq), and malononitrile (1.1 mmol, 1.1 eq).

  • Solvent Addition: Add glycol (3-4 mL) as the solvent.

  • Reaction Setup: Seal the vessel securely. Place it in the cavity of a microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at a set temperature (e.g., 120-140 °C) for the specified time (e.g., 30-60 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • Workup: After the reaction is complete (as monitored by TLC or LC-MS), allow the vessel to cool to room temperature. Add cold water to the reaction mixture to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration, washing with water and then a small amount of cold ethanol or diethyl ether to remove residual solvent and impurities.

  • Purification: Dry the crude solid and purify further by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure pyridopyrimidinone derivative.[8][11]

Protocol 2: Single-Solvent Recrystallization for Purification

This protocol outlines the standard procedure for purifying a solid pyridopyrimidinone intermediate.[8]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (see table above).

  • Dissolution: Place the crude, solid product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid has just completely dissolved. Adding excess solvent will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution near its boiling point to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. 2

  • Sauthof, L., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.

  • Cerezo-Gálvez, S., & Rodríguez-López, J. N. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules.

  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.

  • Sauthof, L., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH.

  • Le, K., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. PubMed.

  • ResearchGate. (2025). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR | Request PDF. ResearchGate.

  • ResearchGate. (n.d.). Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives. ResearchGate.

  • Rathi, E., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.

  • BenchChem Technical Support. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem. 4

  • Journal of Medicinal Chemistry. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry.

  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). PMC - NIH.

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. ResearchGate.

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. ResearchGate.

  • ResearchGate. (n.d.). Optimization of the reaction conditions. a. ResearchGate.

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal.

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (n.d.). ACS Publications.

  • BenchChem. (2025). Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques. BenchChem. 8

  • BenchChem. (2025). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products. BenchChem. 9

  • Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). PubMed.

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. (2014). RSC Publishing.

  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021). PubMed.

  • Identification and Characterization of Enzymes Catalyzing Pyrazolopyrimidine Formation in the Biosynthesis of Formycin A. (n.d.). PMC - NIH.

Sources

stability issues of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability-related challenges you may encounter during your experiments.

Introduction

This compound is a heterocyclic compound with a bicyclic system composed of a fused pyridine and pyrimidinone ring.[1] Key structural features include a fluorine atom at position 7, which enhances electronegativity, and a hydroxyl group at position 2, which allows for hydrogen bonding.[1] While the compound is generally stable when stored as a solid at room temperature, its stability in solution under various experimental conditions can be a critical factor for obtaining reliable and reproducible results.[1] This guide will address common stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the behavior of analogous structures like pyridin-4-ol and other pyridopyrimidinone derivatives, the primary stability concerns in solution are:

  • Hydrolytic Degradation: The compound may be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[2]

  • Photodegradation: Aromatic and heterocyclic ring systems are often sensitive to light, especially UV radiation, which can induce photochemical degradation.[2]

  • Oxidation: The presence of the electron-rich heterocyclic system may make it susceptible to oxidation, although the fluorine substituent is expected to enhance resistance to oxidative degradation.[1]

  • Tautomerism: The 2-hydroxy-pyrimidin-4-one moiety can exist in tautomeric equilibrium with its 2,4-dione form. This equilibrium can be influenced by solvent polarity and pH, potentially affecting analytical results and reactivity.[2]

Q2: How should I store stock solutions of this compound?

A2: For optimal stability of stock solutions:

  • Solvent Selection: Prepare primary stock solutions in a high-purity, anhydrous organic solvent such as DMSO.

  • Concentration: Prepare concentrated stock solutions to minimize the volume added to aqueous buffers, which can reduce the risk of precipitation.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light.[2]

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: I am observing inconsistent results in my biological assays. Could this be related to the stability of the compound?

A3: Yes, inconsistent results in bioassays are a common indicator of compound instability. Degradation of the compound in the assay medium can lead to a lower effective concentration of the active molecule, resulting in poor reproducibility and an underestimation of its biological activity. It is crucial to assess the compound's stability under your specific assay conditions (e.g., buffer composition, pH, temperature, and incubation time).

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting.

Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer.

  • Causality: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.

  • Troubleshooting Workflow:

    start Precipitation Observed check_dmso Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) start->check_dmso check_conc Review Final Compound Concentration (Is it above the suspected aqueous solubility limit?) check_dmso->check_conc If DMSO is low intermediate_dilution Solution: Use an Intermediate Dilution Step check_conc->intermediate_dilution If concentration is high serial_dilution Prepare Serial Dilutions in Assay Buffer intermediate_dilution->serial_dilution end Precipitation Resolved serial_dilution->end

    Caption: Troubleshooting workflow for compound precipitation.

  • Detailed Steps:

    • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%).

    • Intermediate Dilution: Instead of a large, single dilution, perform an intermediate dilution of your DMSO stock into the assay buffer.

    • Serial Dilutions: Perform serial dilutions from this intermediate stock to reach your final desired concentrations. This maintains a low and consistent DMSO concentration across all samples.

Problem 2: I suspect my compound is degrading in the assay medium over the course of the experiment.

  • Causality: The compound may be unstable at the pH, temperature, or in the presence of components of your cell culture medium or assay buffer.

  • Troubleshooting Workflow:

    start Suspected Degradation stability_assessment Perform a Stability Assessment in Assay Buffer start->stability_assessment incubation Incubate at Assay Temperature for Various Durations stability_assessment->incubation analysis Analyze by HPLC or LC-MS at Time Points incubation->analysis data_analysis Plot % Remaining vs. Time analysis->data_analysis optimize Optimize Assay Conditions (e.g., pH, buffer components) data_analysis->optimize If degradation is significant end Degradation Minimized optimize->end

    Caption: Workflow for assessing and mitigating compound degradation.

  • Experimental Protocol: Preliminary Stability Assessment

    • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

    • Incubate aliquots of this solution under your standard assay conditions (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, and 24 hours), quench the reaction (if necessary) and analyze the samples by a suitable analytical method like HPLC or LC-MS.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.

Forced Degradation Studies: A General Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 1: Summary of Forced Degradation Conditions and Expected Stability Profile

Stress ConditionTypical ProtocolExpected Stability of this compound (Predicted)
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for up to 24 hours.Potentially labile, similar to other pyridin-4-ol derivatives.[2]
Base Hydrolysis 0.1 M NaOH at room temperature for up to 24 hours.Likely to be unstable, as pyridin-4-ol analogs are extremely unstable in alkaline environments.[2]
Oxidation 3% H₂O₂ at room temperature for up to 24 hours.Moderate stability is expected, with the fluorine atom potentially providing some resistance to oxidation.[1]
Thermal Stress Solid compound at elevated temperature (e.g., 80°C) for up to 48 hours.Expected to be relatively stable as a solid at room temperature, but degradation may occur at elevated temperatures.
Photostability Expose a solution to a controlled light source (UV and visible light) as per ICH Q1B guidelines.Susceptible to photodegradation, a common characteristic of heterocyclic compounds.[2]

Hypothetical Degradation Pathway

Based on the structure and the behavior of similar compounds, a potential degradation pathway could involve hydrolysis of the pyrimidinone ring.

parent This compound hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis product1 Ring-Opened Intermediate hydrolysis->product1 decarboxylation Decarboxylation product1->decarboxylation product2 Substituted Pyridine Derivative decarboxylation->product2

Caption: Hypothetical hydrolytic degradation pathway.

Analytical Methods for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing. A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[4]

References

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

Sources

Technical Support Center: Synthesis of Risdiplam Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Risdiplam intermediates. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot common side reactions and challenges encountered during the synthesis of this complex molecule. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to many historical and current syntheses of Risdiplam, used to couple the key heterocyclic fragments.[1][2] However, these steps are often plagued by side reactions and purification challenges.

Question 1: Our Suzuki-Miyaura coupling is inefficient, showing significant homocoupling of the boronic ester and protodeborylation. How can we optimize this key C-C bond formation?

A1: Root Cause Analysis & Mitigation Strategies

Low yields in Suzuki-Miyaura coupling for complex heteroaromatic substrates are often due to a delicate balance between the desired catalytic cycle and competing degradation pathways of the organoboron reagent.

Underlying Mechanisms:

  • Homocoupling: This typically occurs via two pathways: an oxidative coupling of two boronic acid molecules, often promoted by oxygen and the palladium catalyst, or a reaction between the organopalladium intermediate and another boronic acid molecule.

  • Protodeborylation: This is the protonolysis of the C-B bond, converting the boronic acid/ester back to the corresponding arene. It is often accelerated by aqueous basic conditions and elevated temperatures, which are standard for Suzuki couplings.

Troubleshooting Workflow:

G start Low Yield / High Impurities in Suzuki Coupling q1 Is Homocoupling the Major Side Product? start->q1 q2 Is Protodeborylation Significant? q1->q2 a2 Degas Rigorously: - Sparge solvents with Argon/N2. - Use freeze-pump-thaw cycles for sensitive reactions. q1->a2 Yes a3 Optimize Ligand/Catalyst: - Screen phosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. - Use a higher catalyst loading as a last resort. q1->a3 Yes a1 Optimize Base: - Use milder, non-aqueous base (e.g., K3PO4, CsF). - Perform a base screen. - Ensure slow, controlled addition. q2->a1 Yes a4 Minimize Water: - Use anhydrous solvents and reagents. - Consider non-aqueous conditions if feasible. q2->a4 Yes a5 Lower Temperature: - Run reaction at the lowest effective temperature (e.g., 80°C instead of 100°C). q2->a5 Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Optimized Protocol Recommendations:

A systematic approach using Design of Experiments (DoE) is highly recommended for complex optimizations.[3][4] Key parameters to screen include the catalyst, ligand, base, solvent, and temperature.

ParameterStandard Condition (e.g., Roche Patent)[1]Recommended Optimization Starting PointsRationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂Air-stable precursors, often more active in situ with appropriate ligands.
Ligand PPh₃ (from catalyst)SPhos, XPhos, RuPhosBuchwald ligands accelerate reductive elimination, outcompeting side reactions.
Base Aqueous K₂CO₃K₃PO₄, Cs₂CO₃Stronger, less nucleophilic bases can accelerate transmetalation while minimizing protodeborylation.
Solvent MeCN / H₂ODioxane, 2-MeTHF, Toluene/H₂OSolvent choice affects catalyst solubility, stability, and reaction kinetics.
Temperature 100 °C80 - 90 °CLowering temperature can significantly reduce the rate of protodeborylation.

Self-Validation: Monitor reaction progress by UPLC/HPLC at regular intervals. An optimized reaction should show >90% conversion of the limiting reagent with minimal formation of homocoupled and protodeborylated side products within a reasonable timeframe (4-12 hours).

Question 2: We are struggling with residual palladium in our product after a Negishi/Suzuki coupling step. What are the most effective methods for palladium removal to meet regulatory limits (<10 ppm)?

A2: Palladium Scavenging Strategies

Palladium residue removal is a critical challenge in pharmaceutical manufacturing.[1] The choice of method depends on the nature of the API, the solvent system, and the form of the residual palladium (colloidal Pd(0) vs. soluble Pd(II) species).

Mechanism of Contamination: The final product can coordinate to palladium species, making them difficult to remove by simple extraction or crystallization.

Recommended Scavenging Protocol:

  • Initial Workup: After the reaction is complete, perform an initial aqueous wash. Sometimes, adding a chelating agent like EDTA during the wash can remove some water-soluble palladium species.

  • Adsorbent Scavenging: The most common and effective method is treatment with a scavenger.

    • Selection: Thiol-functionalized silica gels or resins (e.g., SiliaMetS Thiol, QuadraSil MP) are highly effective for capturing a broad range of palladium species. Activated carbon can also be used but may lead to product loss.

    • Procedure: i. Dilute the crude product in a suitable solvent (e.g., THF, DCM, Toluene). ii. Add the scavenger (typically 5-10 wt% relative to the crude product). iii. Stir the slurry at a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours. The kinetics of scavenging are often slow. iv. Filter the mixture through a pad of celite to remove the scavenger. v. Concentrate the filtrate and proceed with crystallization.

  • Crystallization: A well-designed crystallization step is crucial. The rejection of impurities, including palladium, is often highly dependent on the solvent system and cooling profile.

Comparative Table of Common Palladium Scavengers:

Scavenger TypeAdvantagesDisadvantages
Thiol-functionalized Silica High affinity for Pd, good selectivity, low product loss.Higher cost.
Activated Carbon Low cost, effective for non-polar compounds.Can cause significant product loss via non-specific adsorption.
Amine-functionalized Resins Effective for anionic Pd(II) species.Less effective for Pd(0) complexes.
Cysteine Wash Can be effective and is a "green" option.Can be difficult to separate from the product; may require pH adjustment.

Self-Validation: The final API should be tested for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure it meets the required pharmacopeial specifications.

Section 2: Heterocyclization and SNAr Reactions

The construction of the pyrido[1,2-a]pyrimidin-4-one core and the subsequent attachment of the 4,7-diazaspiro[2.5]octane moiety are critical steps that can be low-yielding if not properly controlled.[5]

Question 3: The final nucleophilic aromatic substitution (SNAr) of the 7-fluoro-pyridopyrimidinone intermediate with 4,7-diazaspiro[2.5]octane is sluggish and gives poor yields. What is causing this, and how can we drive the reaction to completion?

A3: Understanding and Overcoming Low SNAr Reactivity

The SNAr reaction on the 7-fluoro-pyridopyrimidinone intermediate can be challenging.[5] While fluorine is a good leaving group for SNAr, the overall electron density of the heterocyclic system and steric hindrance can reduce reactivity.

Causality:

  • Insufficient Activation: The electron-withdrawing character of the pyridopyrimidinone system may not be strong enough to sufficiently activate the C7 position towards nucleophilic attack.

  • Base-Related Issues: The base used is critical. It must be strong enough to deprotonate the secondary amine of the incoming nucleophile (if used as a salt) but not so strong that it causes decomposition or side reactions with the electrophile.

  • Steric Hindrance: The bulky nature of both the pyridopyrimidinone core and the spirocyclic amine can slow down the reaction rate.

SNAr_Pathway cluster_0 Desired S-N-Ar Pathway cluster_1 Troubleshooting Levers Start 7-Fluoro Intermediate + Spiroamine Meisenheimer Meisenheimer Complex (Rate-Limiting) Start->Meisenheimer Nucleophilic Attack Product Risdiplam Precursor Meisenheimer->Product Loss of F- Lever1 Increase Temperature (e.g., 120-140 °C in DMSO) Lever1->Meisenheimer Overcomes Activation Energy Barrier Lever2 Use Stronger, Non-nucleophilic Base (e.g., DBU, K2CO3) Lever2->Start Ensures Free Nucleophile Lever3 Use Polar Aprotic Solvent (DMSO, NMP, DMAc) Lever3->Meisenheimer Stabilizes Charged Intermediate Lever4 Protect the Spiroamine Lever4->Start Improves Selectivity[6]

Sources

Technical Support Center: Overcoming Solubility Challenges of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges with its solubility. As an intermediate in the synthesis of molecules targeting neurological and psychiatric disorders, achieving adequate solubility is a critical step for successful downstream applications.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.

Understanding the Challenge: The Structural Basis for Poor Solubility

The molecular architecture of this compound, a fused bicyclic system with a pyridine ring and a pyrimidinone moiety, contributes to its likely poor aqueous solubility.[1] The planar nature of the fused rings can facilitate strong intermolecular π-π stacking in the solid state, leading to a stable crystal lattice that is difficult to disrupt with solvent molecules. The presence of a fluorine atom, while increasing electronegativity, can also enhance hydrophobicity.[1] These structural features are common in many poorly soluble drugs, which often require advanced formulation strategies to improve their bioavailability.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of this compound in aqueous buffers. What are the primary reasons for this?

A1: The poor aqueous solubility of this compound likely stems from its crystalline nature and molecular structure.[1] The fused aromatic rings can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. Many new chemical entities exhibit poor water solubility, which can significantly hinder their therapeutic application and formulation development.[2][5]

Q2: Can I improve the solubility by simply adjusting the pH of my aqueous solution?

A2: Adjusting the pH can be an effective strategy for ionizable compounds.[6][7] The 2-hydroxy group on the pyrimidinone ring may have a pKa that allows for deprotonation under basic conditions, forming a more soluble salt. Conversely, one of the nitrogen atoms in the ring system might be protonated under acidic conditions. However, the extent of solubility improvement will depend on the specific pKa values of the compound. For many weakly acidic or basic drugs, pH modulation is a primary strategy to enhance dissolution.[7] It is crucial to experimentally determine the pH-solubility profile to identify the optimal pH for your application.[8][9]

Q3: What are some common organic solvents that I can use to dissolve this compound?

A3: While specific data for this compound is limited, polar aprotic solvents are often good starting points for similar heterocyclic structures. Consider solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). For less polar applications, dichloromethane (DCM) or ethyl acetate might be effective. When preparing stock solutions, it is common practice to use a small amount of an organic solvent like DMSO.[10]

Q4: Are there any excipients that are known to be effective for solubilizing crystalline compounds like this?

A4: Yes, several excipients can enhance the solubility of crystalline compounds. These can be broadly categorized as:

  • Surfactants: These agents reduce the surface tension between the drug and the solvent, improving wettability.[11] Common examples include polysorbates (e.g., Tween® 80) and poloxamers.[4]

  • Polymers: Hydrophilic polymers can be used to create solid dispersions or inhibit crystallization.[12][13] Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are frequently used for this purpose.[12]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their apparent solubility.[3][14]

Troubleshooting Guide: Step-by-Step Experimental Protocols

Issue 1: The compound precipitates out of my aqueous buffer during the experiment.

This is a common issue when a stock solution in an organic solvent is diluted into an aqueous medium.

Workflow for Addressing Precipitation:

start Precipitation Observed in Aqueous Buffer step1 Verify Stock Solution Concentration start->step1 step2 Optimize Dilution Method step1->step2 Concentration is correct step3 Incorporate Solubilizing Agents step2->step3 Precipitation persists step4 Evaluate pH Adjustment step3->step4 Further improvement needed end Stable Aqueous Solution Achieved step4->end Solubility is enhanced

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Stock Solution Concentration: Ensure your stock solution in the organic solvent (e.g., DMSO) is not oversaturated.

  • Optimize Dilution Method:

    • Protocol: Instead of adding the stock solution directly to the bulk aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing vigorously. This can prevent localized high concentrations that trigger precipitation.

  • Incorporate Solubilizing Agents (Co-solvents):

    • Rationale: A co-solvent system can increase the solubility of a poorly soluble compound by reducing the polarity of the aqueous medium.[15][16][17]

    • Protocol:

      • Prepare a series of aqueous buffers containing varying percentages of a water-miscible organic solvent (co-solvent) such as ethanol, propylene glycol, or PEG 400.[2][17][18]

      • Start with a low percentage (e.g., 5-10%) and incrementally increase it.

      • Determine the solubility of your compound in each co-solvent mixture.

    • Data Summary:

Co-solventConcentration (%)Observed Solubility
Ethanol10Low
Ethanol20Moderate
PEG 40010Moderate
PEG 40020High
  • Evaluate pH Adjustment:

    • Rationale: As discussed in the FAQs, altering the pH can ionize the compound, thereby increasing its aqueous solubility.[6]

    • Protocol:

      • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

      • Add a known amount of the compound to each buffer and equilibrate (e.g., by shaking for 24-48 hours).

      • Filter the samples and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Issue 2: Low bioavailability is suspected in in vivo studies due to poor solubility.

For preclinical and clinical development, enhancing aqueous solubility is often critical for achieving adequate oral bioavailability, especially for compounds that fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability).[3][19]

Advanced Formulation Strategies:

  • Solid Dispersions:

    • Concept: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[12][13] This can reduce the particle size to a molecular level and convert the drug to a more soluble amorphous form.[19]

    • Workflow:

      start Poorly Soluble Crystalline Drug step1 Select Hydrophilic Carrier (e.g., PVP, PEG) start->step1 step2 Choose Preparation Method step1->step2 step3 Solvent Evaporation step2->step3 step4 Melt Extrusion step2->step4 step5 Characterize Solid Dispersion step3->step5 step4->step5 end Enhanced Dissolution Rate step5->end

      Caption: Workflow for preparing solid dispersions.

    • Protocol (Solvent Evaporation Method):

      • Dissolve both the this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol).[19]

      • Evaporate the solvent under reduced pressure using a rotary evaporator.

      • The resulting solid mass is a solid dispersion, which can be further processed (e.g., milled into a powder). This technique increases the surface area and wettability of the drug.[12][13]

  • Nanosuspensions:

    • Concept: A nanosuspension consists of pure, poorly water-soluble drug particles suspended in a dispersion, with a particle size typically between 200 and 600 nm.[3][20] This reduction in particle size dramatically increases the surface area, leading to a higher dissolution rate.[21][22] This technology is particularly useful for drugs that are insoluble in both water and oils.[3]

    • Workflow:

      start Poorly Soluble Drug step1 Select Stabilizer (Surfactant/Polymer) start->step1 step2 Choose Milling or Homogenization Method step1->step2 step3 Media Milling step2->step3 step4 High-Pressure Homogenization step2->step4 step5 Characterize Nanosuspension step3->step5 step4->step5 end Increased Bioavailability step5->end

      Caption: Workflow for preparing nanosuspensions.

    • Protocol (Media Milling):

      • Create a slurry of the drug, a stabilizer (e.g., a surfactant like Tween® 80 or a polymer), and a suitable liquid medium.

      • Introduce the slurry into a milling chamber containing milling media (e.g., ceramic beads).

      • The high-energy impact of the milling media breaks down the drug crystals into nanoparticles.

      • The resulting nanosuspension can then be used for further formulation. This approach has been successfully used for many BCS Class II drugs.[22][23]

References

  • Bari, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 6(6), 164-172.
  • Sharma, D. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(8), 3103-3114.
  • Gajera, B. Y., Shah, D. A., & Patel, J. K. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 14(5), 2186-2195.
  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4483-4493.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.
  • Jadhav, N. R., & Patil, P. B. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(4), 147-155.
  • Cosolvency. (n.d.). SlideShare. [Link]

  • Permana, A. D., & Utami, P. (2021).
  • SOLUBILITY ENHANCEMENT OF POORLY W
  • Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. (2024). Pharma Focus Asia.
  • Singh, A., & Pai, R. S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 149-155.
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (2014).
  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. (2023). PubMed. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). PMC - NIH.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]

  • Solubilizer Excipients. (n.d.). American Pharmaceutical Review. [Link]

  • This compound. (n.d.). Vulcanchem.
  • Solubilizer Agent | Excipient | Pharmaceutical drug delivery. (n.d.). PharmaCompass.com. [Link]

  • Improving solubility via structural modification. (2025).
  • CHAPTER 2: Tactics to Improve Solubility Available. (2021). Books.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Solubilizing Excipients Guide | PDF | Solubility | Pharmaceutical Formul
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • This compound/1449598-85-9. (n.d.). Hangzhou Longshine Bio-Tech Co.,LTD.
  • 1449598-85-9|this compound. (n.d.). BLDpharm.
  • This compound (1 x 250 mg). (n.d.). Reagentia.
  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantit
  • Solubility data and pK a values of a few drugs that demonstrate... (n.d.).
  • 1449598-85-9 | this compound. (n.d.). AiFChem.
  • (PDF) Study of pH-dependent drugs solubility in water. (2025).
  • pH Dependent Drug Interactions with Acid Reducing Agents. (2021).
  • pH-dependent solubility of indomethacin-saccharin and carbamazepine-saccharin cocrystals in aqueous media. (2012). PubMed. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate in the manufacture of various pharmaceutically active compounds, including Risdiplam.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during laboratory and pilot-plant scale production.

I. Overview of the Synthetic Strategy

The most industrially viable and scalable synthesis of this compound is achieved through a thermal cyclocondensation reaction. This method is a variation of the classic Conrad-Limpach and Gould-Jacobs reactions, which are foundational in the synthesis of quinolones and related heterocyclic systems.[3][4]

The primary route involves the reaction of 2-amino-5-fluoropyridine with diethyl malonate . The reaction proceeds in two key stages: an initial nucleophilic substitution to form an intermediate enamine, followed by a high-temperature intramolecular cyclization to yield the desired pyridopyrimidinone ring system.

Synthetic_Pathway reagent1 2-amino-5-fluoropyridine intermediate Intermediate Enamine reagent1->intermediate Initial Condensation (Loss of EtOH) reagent2 Diethyl Malonate reagent2->intermediate product 7-fluoro-2-hydroxy-4H- pyrido[1,2-a]pyrimidin-4-one intermediate->product Thermal Cyclization (High Temperature, Loss of EtOH)

Caption: General synthetic scheme for this compound.

II. Detailed Experimental Protocol for Scale-Up Synthesis

This protocol is a representative scalable procedure based on established chemical principles for this class of compounds. Yields and reaction times may vary and should be optimized for specific equipment and scales.

Materials:

  • 2-amino-5-fluoropyridine (1.0 eq)

  • Diethyl malonate (3.0 eq)

  • High-boiling point solvent (e.g., Dowtherm™ A, Diphenyl ether)

Equipment:

  • Glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Heating mantle or oil bath capable of reaching 250-260 °C.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Procedure:

  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and leak-tested.

    • Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charging Reagents:

    • Charge the high-boiling point solvent to the reactor.

    • Add 2-amino-5-fluoropyridine (1.0 eq) to the solvent with stirring.

    • Slowly add diethyl malonate (3.0 eq) to the mixture. An excess of diethyl malonate is used to drive the reaction to completion.

  • Reaction - Step 1 (Enamine Formation):

    • Slowly heat the reaction mixture to 140-150 °C.

    • Hold at this temperature for 1-2 hours. Ethanol will begin to distill off as the intermediate enamine is formed. The rate of ethanol distillation can be monitored to track the progress of this initial step.

  • Reaction - Step 2 (Cyclization):

    • Gradually increase the temperature to 250-260 °C. This high temperature is crucial for the intramolecular cyclization.[3]

    • Maintain the reaction at this temperature for 4-6 hours. The reaction is typically monitored by HPLC until the consumption of the intermediate is complete (e.g., <1% remaining).

  • Cooling and Precipitation:

    • Once the reaction is complete, cool the mixture to 80-90 °C. The product will begin to precipitate out of the solvent.

    • Allow the mixture to cool further to room temperature with continued stirring to ensure complete precipitation.

  • Isolation and Washing:

    • Filter the precipitated solid using a Nutsche filter.

    • Wash the filter cake with a suitable solvent (e.g., acetone, ethanol) to remove residual high-boiling solvent and unreacted diethyl malonate.

    • Perform a final wash with a low-boiling solvent (e.g., hexane) to aid in drying.

  • Drying:

    • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Temperature: The cyclization step requires high thermal energy to overcome the activation barrier.[3]2. Incomplete Enamine Formation: The initial condensation may not have gone to completion.3. Reagent Quality: Impurities in 2-amino-5-fluoropyridine or wet diethyl malonate can inhibit the reaction.1. Verify Temperature: Ensure the internal reaction temperature reaches and is maintained at 250-260 °C. Use a calibrated thermocouple.2. Extend Reaction Time at 140-150 °C: Monitor the initial condensation by observing ethanol distillation or by in-process control (IPC) via TLC/HPLC.3. Reagent Analysis: Use high-purity starting materials. Ensure diethyl malonate is anhydrous.
High Levels of Unreacted Starting Material 1. Reaction Time Too Short: The reaction may not have reached completion.2. Poor Mixing: Inadequate agitation in a large reactor can lead to localized "cold spots" or poor reagent contact.1. Extend Reaction Time: Continue heating at 250-260 °C and monitor by HPLC until starting material levels are acceptable.2. Optimize Agitation: Ensure the stirrer speed is sufficient for the scale and viscosity of the reaction mixture. Consider baffle design in the reactor.
Formation of Dark Tarry Byproducts 1. Overheating or Hot Spots: Exceeding the recommended temperature can lead to thermal decomposition.2. Presence of Oxygen: Air leaks can cause oxidative degradation at high temperatures.1. Precise Temperature Control: Use a reliable temperature controller and ensure uniform heating. Avoid direct, intense heating on the reactor walls.2. Maintain Inert Atmosphere: Ensure a positive nitrogen pressure throughout the reaction. Check for leaks in the reactor seals and connections.
Product is an Oily or Gummy Solid 1. Incomplete Removal of Solvent: High-boiling solvents like Dowtherm™ A can be difficult to remove completely.2. Presence of Impurities: Certain side-products may be oily in nature.1. Thorough Washing: Increase the volume and number of washes with a suitable solvent (e.g., acetone, ethanol) after filtration.2. Trituration/Recrystallization: Slurry the crude product in a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., hot ethanol or acetonitrile).
Difficult Filtration 1. Fine Particle Size: Rapid cooling can lead to the formation of very fine crystals that clog the filter medium.1. Controlled Cooling: Implement a slow, controlled cooling profile to encourage the growth of larger, more easily filterable crystals.

IV. Frequently Asked Questions (FAQs)

Q1: Why is such a high temperature required for the cyclization step? A: The intramolecular cyclization involves the formation of a new ring, which requires overcoming a significant energy barrier. The high temperature provides the necessary thermal energy for the molecules to achieve the correct conformation and for the reaction to proceed at a practical rate.[3]

Q2: Can I use a lower boiling point solvent? A: While possible, using a lower boiling point solvent would require conducting the reaction under pressure to achieve the necessary cyclization temperature. This adds complexity and safety considerations to the process. High-boiling, inert solvents like diphenyl ether or Dowtherm™ A are generally preferred for their ability to reach the required temperature at atmospheric pressure.[5]

Q3: What are the main impurities to look out for? A: Potential impurities include unreacted starting materials, the intermediate enamine if cyclization is incomplete, and potential dimers or polymers formed from side reactions at high temperatures. It is also possible to form regioisomers if there are competing reaction pathways, although this is less likely with the defined structure of 2-amino-5-fluoropyridine.

Q4: Is a catalyst necessary for this reaction? A: The thermal condensation can proceed without a catalyst. However, for some pyridopyrimidinone syntheses, Lewis acids or other catalysts have been used to lower the required reaction temperature or improve yields. For this specific transformation on a large scale, the high-temperature, uncatalyzed route is often robust and avoids potential issues with catalyst removal.

Q5: What are the key safety considerations for this scale-up? A:

  • High Temperatures: The use of high temperatures requires a well-maintained reactor and heating system to prevent runaway reactions or equipment failure.

  • Reagent Handling: 2-amino-5-fluoropyridine can be irritating to the skin, eyes, and respiratory system.[1][6] Diethyl malonate is a combustible liquid and can cause eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn.

  • Inert Atmosphere: Maintaining a nitrogen atmosphere is crucial to prevent oxidation and potential side reactions at high temperatures.

  • Pressure Build-up: The reaction generates ethanol as a byproduct, which will vaporize at the reaction temperature. The reactor must be properly vented through a condenser to prevent pressure build-up.

V. Process Flow and Troubleshooting Logic

Troubleshooting_Workflow decision decision start Start Synthesis charge_reagents charge_reagents start->charge_reagents Charge Reagents & Solvent end_ok Product Meets Specification end_fail Process Failure heat_step1 heat_step1 charge_reagents->heat_step1 Heat to 140-150°C monitor_step1 monitor_step1 heat_step1->monitor_step1 Monitor Enamine Formation decision1 decision1 monitor_step1->decision1 Step 1 Complete? decision1->heat_step1 No, hold longer heat_step2 heat_step2 decision1->heat_step2 Yes monitor_step2 monitor_step2 heat_step2->monitor_step2 Heat to 250-260°C & Monitor Cyclization decision2 decision2 monitor_step2->decision2 Reaction Complete? decision2->monitor_step2 No, continue heating cool_precipitate cool_precipitate decision2->cool_precipitate Yes filter_wash filter_wash cool_precipitate->filter_wash Cool, Filter & Wash analyze_product analyze_product filter_wash->analyze_product Analyze Crude Product decision3 decision3 analyze_product->decision3 Product Pure? decision3->end_ok Yes troubleshoot_purity troubleshoot_purity decision3->troubleshoot_purity No troubleshoot_purity->end_fail Recrystallize/Re-work

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

VI. References

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound/1449598-85-9. Retrieved from [Link]

  • Jones, G. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 5193-5196. [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.

  • Pharmaffiliates. (n.d.). 2-Chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024069646A1 - Improved process for the preparation of risdiplam and its intermediates. Retrieved from

  • Korenev, G., Nawrozkij, M. B., & Ivanov, R. A. (2023). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules, 28(22), 7596. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of Risdiplam and its intermediates. Retrieved from [Link]

  • Patsnap Synapse. (2024). The patent landscape of Risdiplam. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products.[1][2] This guide provides a comprehensive framework for the validation of analytical methods for the novel heterocyclic compound, 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. As a key intermediate in the synthesis of pharmacologically active molecules, the purity and quantification of this compound are of paramount importance.[3][4]

This document will navigate through the critical aspects of method validation, offering a comparative analysis of suitable analytical techniques and providing detailed experimental protocols. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly the Q2(R2) guideline on the validation of analytical procedures, to ensure a scientifically sound and regulatory-compliant approach.[5][6][7][8][9]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][10] It is a critical component of Good Manufacturing Practice (GMP) and provides assurance of the reliability, accuracy, and reproducibility of analytical data.[11] For a compound like this compound, a validated method is essential for:

  • Quality Control: Ensuring the identity, purity, and strength of the intermediate.

  • Stability Studies: Assessing the degradation of the compound under various environmental conditions.

  • Impurity Profiling: Detecting and quantifying any process-related or degradation impurities.[12][13]

  • Regulatory Submissions: Providing the necessary data to support drug approval applications.[8]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is the foundational step in method development and validation. The choice is dictated by the physicochemical properties of the analyte, the intended purpose of the method, and the available instrumentation. For this compound, a fluorinated heterocyclic compound[3][14][15][16][17], several techniques are viable.

Analytical Technique Principle Applicability for this compound Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase.Highly suitable for the quantification of the main component and its impurities. Reverse-phase HPLC with a C18 column is a common starting point for polar heterocyclic compounds.[18][19]High resolution, sensitivity, and specificity. Can be coupled with various detectors (UV, DAD, MS).[11]Requires careful method development and optimization of mobile phase, column, and temperature.
Ultra-Violet/Visible (UV-Vis) Spectrophotometry Measurement of the absorption of light by the analyte at a specific wavelength.Suitable for simple, rapid quantification in bulk form or in simple matrices where interfering substances are absent.[20]Simple, cost-effective, and rapid.Lacks specificity in the presence of impurities that also absorb at the same wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Ideal for impurity identification and characterization, as well as for trace-level quantification.[12][21][22]Provides molecular weight and structural information, leading to high specificity and sensitivity.Higher cost and complexity compared to HPLC-UV. Matrix effects can influence ionization.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Less suitable for this compound due to its likely low volatility and thermal lability. Derivatization might be required.Excellent for the analysis of residual solvents.[21]Not ideal for non-volatile or thermally unstable compounds.

Based on this comparison, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended primary technique for the routine quality control and assay of this compound. For impurity identification and forced degradation studies, LC-MS would be the method of choice.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method follows a structured workflow to evaluate its performance characteristics. The following diagram illustrates the key stages involved.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD Method Development Opt Method Optimization MD->Opt VP Define Validation Parameters & Acceptance Criteria Opt->VP Spec Specificity VP->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob VR Validation Report Rob->VR

Caption: A typical workflow for analytical method validation.

Experimental Protocols for HPLC Method Validation

The following section provides detailed, step-by-step methodologies for the validation of an RP-HPLC method for the quantification of this compound.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

Protocol:

  • Blank Analysis: Inject a solution of the mobile phase and a placebo (if in a formulated product) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[23]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light (4000 lux hours).

  • Analysis of Stressed Samples: Analyze the stressed samples by the proposed HPLC method.

  • Peak Purity Analysis: Utilize a Diode Array Detector (DAD) to assess the peak purity of the analyte in the presence of degradation products. The peak purity index should be close to 1.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[6]

Protocol:

  • Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or blank matrix.

  • Analysis: Analyze each concentration level in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and preferably on a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[6]

Protocol:

  • Vary Method Parameters: Intentionally vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analysis: Analyze a system suitability solution under each of the varied conditions.

  • Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for each varied condition.

Data Presentation and Summary

The results of the validation studies should be summarized in clear and concise tables for easy comparison and review.

Table 1: Summary of Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50[Data]
75[Data]
100[Data]
125[Data]
150[Data]
Correlation Coefficient (r²) ≥ 0.999
Slope [Value]
Y-intercept [Value]

Table 2: Summary of Accuracy and Precision Data

Concentration Level% Recovery (Mean ± SD, n=3)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
80%[Data]\multirow{3}{}{≤ 2%}\multirow{3}{}{≤ 2%}
100%[Data]
120%[Data]

Table 3: Summary of Robustness Study

Parameter VariedVariationSystem Suitability Parameter 1 (e.g., Tailing Factor)System Suitability Parameter 2 (e.g., Resolution)
Flow Rate+0.1 mL/min[Result][Result]
-0.1 mL/min[Result][Result]
Temperature+5 °C[Result][Result]
-5 °C[Result][Result]
Mobile Phase+2% Organic[Result][Result]
-2% Organic[Result][Result]

Logical Relationships in Method Validation

The following diagram illustrates the logical dependencies between different validation parameters.

Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity->Accuracy Linearity->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of analytical methods for a pharmaceutical intermediate like this compound is a scientifically rigorous process that underpins the quality and safety of the final drug product. This guide has provided a comparative overview of suitable analytical techniques and a detailed framework for the validation of a robust RP-HPLC method, in accordance with ICH guidelines. By adhering to these principles and meticulously documenting all experimental work, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, thereby facilitating a smooth and successful drug development lifecycle.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022, April 6).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.).
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 6).
  • This compound - Vulcanchem. (n.d.).
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. (n.d.).
  • This compound/1449598-85-9. (n.d.).
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC - PubMed Central. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. (n.d.).
  • FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.).
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications | Wiley. (n.d.).
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - NIH. (n.d.).
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.).

Sources

Establishing Analytical Standards for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the rigorous establishment of analytical standards for novel chemical entities (NCEs) is a cornerstone of ensuring product quality, safety, and efficacy.[1][2] This guide provides a comprehensive framework for establishing the analytical standards for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one , a fluorinated heterocyclic compound with potential applications in medicinal chemistry. As an intermediate in the synthesis of molecules targeting GABA receptors and monoamine oxidases, its purity and identity are of paramount importance.[3]

This document is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of essential analytical techniques, supported by detailed experimental protocols and data interpretation guidelines. Our approach is grounded in scientific integrity, providing a self-validating system for the characterization of this NCE.

Molecular Profile of this compound

The subject of this guide is a molecule with the following fundamental properties:

  • Molecular Formula: C₈H₅FN₂O₂[4][5]

  • Molecular Weight: 180.14 g/mol [3][5]

  • CAS Number: 1449598-85-9[4][6]

  • Structure: A fused bicyclic system composed of a pyridine and a pyrimidinone ring, with a fluorine substituent at position 7 and a hydroxyl group at position 2.[3]

The presence of the fluorine atom and the polar heterocyclic core dictates the analytical strategies that will be most effective for its characterization.

Synthesis and Purification: The Foundation of a Reference Standard

While specific, detailed synthetic procedures for this compound are not extensively published, analogous pyridopyrimidinone structures are often synthesized through multicomponent reactions or the cyclization of substituted pyridine or pyrimidine precursors.[3][7] A generalized synthetic and purification workflow is proposed below to yield a high-purity reference standard.

Proposed Synthetic Workflow

A Starting Materials (e.g., fluorinated aminopyridine, diethyl malonate) B Cyclocondensation Reaction (e.g., base-catalyzed) A->B Reaction C Crude Product Isolation (Precipitation/Filtration) B->C Work-up D Purification (Recrystallization or Column Chromatography) C->D Purification E High-Purity Reference Standard D->E Drying & Characterization

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) to identify a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the selected hot solvent to form a saturated solution.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

The purity of the resulting material should be preliminarily assessed by melting point determination and thin-layer chromatography (TLC) before proceeding to more rigorous analytical characterization.

Comparative Analysis of Analytical Techniques

The establishment of a comprehensive analytical standard requires the application of multiple orthogonal techniques to unequivocally determine identity, purity, and other critical quality attributes.[8] Below, we compare the most relevant methods for the characterization of this compound.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are indispensable for determining the purity of a reference standard and for identifying and quantifying any process-related impurities or degradation products.[2][8]

HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the target molecule.[9][10] Given the polar nature of the heterocyclic core, a reversed-phase HPLC method is the logical starting point.[11]

Table 1: Comparison of HPLC Column Chemistries for Polar Heterocyclic Compounds

Stationary PhasePrinciple of SeparationAdvantages for this compoundPotential Challenges
C18 (Octadecylsilane) Hydrophobic interactionsRobust, versatile, and widely available. Good starting point for method development.Potential for poor retention of the polar analyte.
RP-Amide Hydrophobic and hydrogen bonding interactionsEnhanced retention for polar compounds, particularly those with hydrogen bond donors/acceptors.May exhibit different selectivity compared to C18.
Phenyl Hydrophobic and π-π interactionsFavorable for aromatic compounds, offering alternative selectivity.Can be less robust than C18 phases.
Pentafluorophenyl (PFP) Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange)Excellent for separating halogenated and aromatic compounds due to unique selectivity.Method development can be more complex.
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Ascentis C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm (or scan with DAD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Causality behind Experimental Choices:

  • The C18 column is chosen as a robust starting point for reversed-phase separations.

  • Formic acid is used as a mobile phase modifier to improve peak shape and provide a source of protons for potential mass spectrometric detection.

  • A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.

  • The selected detection wavelengths are typical for aromatic heterocyclic compounds.

While HPLC is generally preferred for this type of molecule, GC-MS can be a valuable complementary technique, particularly for identifying volatile or semi-volatile impurities.[12][13] Derivatization may be necessary to increase the volatility of the hydroxyl group.

  • Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Spectroscopic Methods: Structural Elucidation and Confirmation

Spectroscopic techniques provide definitive information about the molecular structure of the compound.

NMR is arguably the most powerful tool for unambiguous structure elucidation. For a fluorinated compound like this compound, a suite of NMR experiments is necessary.[14][15]

Table 2: Key NMR Experiments for Structural Characterization

ExperimentInformation ObtainedRelevance for this compound
¹H NMR Proton environment and connectivity (through coupling).Determines the number and chemical shifts of protons on the aromatic rings and the hydroxyl group.
¹³C NMR Carbon skeleton.Identifies all unique carbon atoms in the molecule.
¹⁹F NMR Fluorine environment.Confirms the presence and chemical environment of the fluorine atom. Provides information on coupling to neighboring protons and carbons.[14][16][17]
COSY (Correlation Spectroscopy) ¹H-¹H correlations.Establishes proton-proton connectivity within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) ¹H-¹³C one-bond correlations.Assigns protons to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) ¹H-¹³C long-range correlations (2-3 bonds).Establishes the connectivity of the entire molecular framework by correlating protons to non-directly attached carbons.
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) Spatial proximity between protons and fluorine.Confirms the position of the fluorine atom relative to the protons on the aromatic ring.[16]
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Concentration: Approximately 10-20 mg of the sample dissolved in 0.6 mL of solvent.

  • Experiments: Acquire ¹H, ¹³C{¹H}, ¹⁹F, COSY, HSQC, and HMBC spectra.

Rationale for Solvent Choice: DMSO-d₆ is an excellent solvent for many polar organic molecules and will allow for the observation of the exchangeable hydroxyl proton.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺181.04079
[M+Na]⁺203.02273
[M-H]⁻179.02623
Data sourced from publicly available predictions.[3]
  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Utilize the HPLC method described previously.

  • Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.

  • Mass Analyzer: Set to acquire full scan data over a range of m/z 50-500.

  • Data Analysis: Extract the exact mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Other Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., C=O, O-H, C-F, aromatic C-H).

  • Elemental Analysis (CHN): Determines the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the molecular formula.

  • Melting Point: A sharp melting point is an indicator of high purity.

  • Water Content (Karl Fischer Titration): Quantifies the amount of water present in the reference standard, which is important for accurate weighing and solution preparation.

Establishing the Final Analytical Standard

The culmination of this multi-faceted analytical approach is the formal establishment of the reference standard.

cluster_0 Characterization A Identity Confirmation (NMR, MS, IR) D Data Review and Compilation A->D B Purity Assessment (HPLC, GC-MS, Elemental Analysis) B->D C Physicochemical Properties (Melting Point, Water Content) C->D E Certificate of Analysis (CoA) Generation D->E F Established Reference Standard E->F

Caption: Workflow for establishing the analytical reference standard.

A Certificate of Analysis (CoA) should be generated, summarizing all the characterization data and assigning a purity value to the reference standard. This document is essential for the use of the standard in regulated environments.

Conclusion

The establishment of a well-characterized analytical standard for this compound is a critical step in its development journey. By employing a combination of orthogonal analytical techniques, as outlined in this guide, researchers can ensure the identity, purity, and quality of this important chemical entity. The proposed methodologies provide a robust framework for generating the necessary data to support drug discovery and development activities, ultimately contributing to the advancement of new therapeutic agents. This systematic approach, grounded in sound scientific principles, ensures that the analytical standard is fit for its intended purpose and meets the stringent requirements of the pharmaceutical industry.

References

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. Available from: [Link]

  • Quality By Design The Importance Of Reference Standards In Drug Development. Available from: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. Available from: [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl- - the NIST WebBook. Available from: [Link]

  • Simplifying Structure Elucidation of Fluorinated Small Molecules - Spectroscopy Online. Available from: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. Available from: [Link]

  • FDA Issues New Guidance for Industry On New Chemical Entity Exclusivity. Available from: [Link]

  • Specifications of this compound - Capot Chemical. Available from: [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one - PubChem. Available from: [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - RSC Publishing. Available from: [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed. Available from: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

  • What is New Chemical Entity (NCE)? - Freyr Solutions. Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. Available from: [Link]

  • HPLC Method Development and Validation - ijrpr. Available from: [Link]

  • Customized Reference & Analytical Standards - ChiroBlock. Available from: [Link]

  • FDA Releases Draft Guidance on New Chemical Entity (NCE) Exclusivity Determinations For Combo Drugs - Avalere Health Advisory. Available from: [Link]

  • This compound/1449598-85-9. Available from: [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one - the NIST WebBook. Available from: [Link]

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Available from: [Link]

  • Reference Standard Preparation & Characterization - Creative Biolabs. Available from: [Link]

Sources

A Comparative Analysis of Risdiplam Synthesis Routes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Risdiplam (Evrysdi®) has emerged as a critical oral medication for the treatment of spinal muscular atrophy (SMA), a debilitating neuromuscular disease.[1][2] Its unique mode of action as a survival of motor neuron 2 (SMN2) gene splicing modifier has made it a focal point of both clinical and synthetic chemistry research.[3] The intricate molecular architecture of Risdiplam, which features three distinct heterocyclic moieties—an imidazo[1,2-b]pyridazine, a pyrido[1,2-a]pyrimidin-4-one, and a 4,7-diazaspiro[2.5]octane—presents a formidable challenge for synthetic chemists.[2][4] This guide provides a comparative analysis of the prominent synthetic routes to Risdiplam, offering insights into the strategic choices, experimental methodologies, and overall efficiency of each approach.

Retrosynthetic Strategies: Convergent vs. Linear Approaches

The synthesis of a complex molecule like Risdiplam can be broadly categorized into two strategic approaches: linear and convergent synthesis. Each strategy offers distinct advantages and disadvantages in terms of efficiency, flexibility, and scalability.

  • Linear Synthesis: In a linear synthesis, the molecule is assembled in a step-by-step fashion, with each new fragment being added sequentially to a growing molecular chain. While conceptually straightforward, linear syntheses can be plagued by low overall yields, as the final yield is the product of the yields of each individual step.

  • Convergent Synthesis: A convergent approach involves the independent synthesis of several key fragments of the target molecule, which are then coupled together in the final stages. This strategy is generally more efficient for complex molecules, as it allows for the parallel construction of molecular components, leading to higher overall yields and greater flexibility for analog synthesis.[4]

The majority of reported Risdiplam syntheses employ a convergent strategy, reflecting the modular nature of its structure. The molecule is typically dissected into three key building blocks:

  • Fragment A: The 2,8-dimethylimidazo[1,2-b]pyridazine core.

  • Fragment B: The pyrido[1,2-a]pyrimidin-4-one core.

  • Fragment C: The 4,7-diazaspiro[2.5]octane moiety.

The various synthetic routes differ primarily in the order and manner in which these fragments are assembled.

The Dominant Convergent Strategy: Palladium-Catalyzed Cross-Coupling

A prevalent and well-documented approach to Risdiplam synthesis hinges on a palladium-catalyzed Suzuki cross-coupling reaction to forge the crucial bond between the imidazo[1,2-b]pyridazine (Fragment A) and the pyrido[1,2-a]pyrimidin-4-one (Fragment B) cores.[4][5] This strategy is exemplified by the early syntheses and many subsequent process improvements.

Key Intermediates and their Synthesis

A pivotal intermediate in this route is 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-halo-4H-pyrido[1,2-a]pyrimidin-4-one .[4] The synthesis of this intermediate and its coupling partner, a boronic acid or ester derivative of the imidazo[1,2-b]pyridazine, are critical to the success of this route.

The synthesis of the pyrido[1,2-a]pyrimidin-4-one core often begins with a substituted 2-aminopyridine, which undergoes a condensation reaction, such as a Conrad-Limpach or Gould-Jacobs type reaction, to form the bicyclic system.[4][6]

The imidazo[1,2-b]pyridazine fragment is typically prepared and then converted to a boronic acid or its pinacol ester to facilitate the Suzuki coupling.[7]

The Crucial Suzuki Coupling

The Suzuki coupling reaction is a cornerstone of this synthetic strategy. It offers a reliable and high-yielding method for the formation of the C-C bond between the two heterocyclic systems.

Caption: Palladium-catalyzed convergent synthesis of Risdiplam.

Final Assembly and Deprotection

Following the successful coupling of Fragments A and B, the final step involves a nucleophilic aromatic substitution reaction where the halogen on the pyrido[1,2-a]pyrimidin-4-one core is displaced by the 4,7-diazaspiro[2.5]octane (Fragment C).[8] Protecting groups, often a tert-butoxycarbonyl (Boc) group on the spirocycle, are typically employed and require a final deprotection step to yield Risdiplam.[7]

The Rise of Palladium-Free Alternatives

While palladium-catalyzed cross-coupling reactions are powerful, they are not without their drawbacks. The high cost and potential toxicity of palladium, coupled with the need for often complex and air-sensitive ligands, have driven the development of palladium-free synthetic routes.[9]

A Copper-Catalyzed Approach

A notable palladium-free strategy utilizes a copper(I)-catalyzed heterocyclization to construct the pyrido[1,2-a]pyrimidin-4-one scaffold.[1][10] This approach offers a more cost-effective and potentially more scalable alternative to the traditional palladium-catalyzed methods.

This five-step synthesis starts from the readily available ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate and proceeds through a key copper-catalyzed intramolecular cyclization to form the central pyrido[1,2-a]pyrimidin-4-one core.[1]

Caption: Palladium-free, copper-catalyzed synthesis of Risdiplam.

This route has been reported to produce Risdiplam with a high purity of 99.86% (by HPLC-UV) and an overall yield of 20% from the starting ester, without the need for chromatographic purification.[1][10]

Comparative Data of Key Synthetic Routes

ParameterPalladium-Catalyzed RouteCopper-Catalyzed (Pd-Free) Route
Key Reaction Suzuki Cross-CouplingCopper(I)-Catalyzed Heterocyclization
Catalyst Palladium complexes (e.g., Pd(dppf)Cl₂)Copper(I) salts (e.g., CuI)
Overall Yield Variable, often moderate to goodReported as 20% over 5 steps[1][10]
Purity High, but may require purification to remove PdReported as 99.86% (HPLC-UV) without chromatography[1][10]
Scalability Can be challenging due to catalyst cost and removalPotentially more scalable due to cheaper catalyst
Cost-Effectiveness Generally higher due to palladium catalystMore cost-effective
Environmental Impact Concerns over palladium contaminationMore environmentally benign

Experimental Protocols

Representative Protocol for the Final Step of a Convergent Synthesis (Nucleophilic Aromatic Substitution and Deprotection)

This protocol is adapted from a reported synthesis and illustrates the final steps in a convergent approach.[11]

Synthesis of tert-butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate:

  • A mixture of 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) and tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1.2 equivalents) in a suitable solvent (e.g., DMSO) is heated.

  • A base, such as potassium carbonate (K₂CO₃), is added to the reaction mixture.

  • The reaction is monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction mixture is cooled and the product is isolated by precipitation or extraction.

Deprotection to Yield Risdiplam:

  • The N-Boc protected Risdiplam is dissolved in a suitable solvent such as n-butanol.

  • A solution of acetyl chloride in n-butanol is added, and the mixture is heated.

  • The resulting suspension is cooled, and the product is collected by filtration.

  • The crude product is then treated with a base (e.g., NaOH) in an aqueous ethanol solution to afford Risdiplam free base.

Key Step in the Palladium-Free Route: Copper-Catalyzed Heterocyclization

This protocol is based on a reported palladium-free synthesis of a key Risdiplam intermediate.[4]

Synthesis of 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one:

  • A mixture of the appropriate 3-aminoacrylate precursor (1 equivalent), 5-fluoro-2-iodopyridine (1.1 equivalents), copper(I) iodide (CuI, 0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents) is prepared in a suitable solvent such as DMF.

  • Potassium carbonate (K₂CO₃, 2 equivalents) is added as a base.

  • The reaction mixture is heated to 120 °C and stirred until the reaction is complete as monitored by TLC or LC-MS.

  • After completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The product is then isolated and purified.

Conclusion and Future Perspectives

The synthesis of Risdiplam has evolved significantly since its initial discovery. While palladium-catalyzed cross-coupling reactions have been the workhorse for constructing the core of this complex molecule, the development of more sustainable and cost-effective palladium-free alternatives represents a significant advancement in the field. The copper-catalyzed route, in particular, offers a promising scalable and efficient method for the production of Risdiplam.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, and the availability of starting materials and catalysts. The convergent strategies, especially those that avoid the use of expensive and potentially toxic heavy metals, are likely to be the focus of future process development and optimization. As the demand for Risdiplam continues to grow, the development of even more efficient and greener synthetic methodologies will remain an important area of research.

References

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. Molecules. [Link][1]

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. PubMed. [Link][10]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. [Link][7]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. PMC - PubMed Central. [Link][4]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. PubMed. [Link][12]

  • Process for the preparation of Risdiplam and its intermediates. Technical Disclosure Commons. [Link][13]

  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. Google Patents. [8]

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. ResearchGate. [Link][3]

  • The patent landscape of Risdiplam. Patsnap Synapse. [Link]

  • A 2019 synthesis of risdiplam by Roche[14]. ResearchGate. [Link]

  • Two main strategies toward risdiplam in a convergent manner from the... ResearchGate. [Link]

  • Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. PMC - PubMed Central. [Link][11]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MDPI. [Link][5]

Sources

A Comparative Guide to the Synthetic Efficacy of Pathways to 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antipsychotic, and tranquilizing properties.[2] The target molecule of this guide, 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, is a key intermediate in the synthesis of Risdiplam, a pre-mRNA splicing modifier for the treatment of spinal muscular atrophy.[3][4] The strategic placement of the fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties and biological interactions.[5]

Given its pharmaceutical importance, the development of efficient and scalable synthetic routes to this compound is of considerable interest to researchers in drug development. This guide provides an in-depth comparison of two distinct synthetic pathways to this target molecule, offering detailed experimental protocols, a comparative analysis of their efficacy, and insights into the underlying chemical principles. The presented methodologies are designed to be self-validating, providing researchers with the necessary information to make informed decisions for their synthetic campaigns.

Pathway 1: Direct Thermal Condensation of 2-amino-4-fluoropyridine with Diethyl Malonate

This first pathway represents a direct and atom-economical approach, proceeding via a thermal cyclocondensation reaction. This method is a variant of the Conrad-Limpach synthesis, which is a well-established method for the preparation of 4-hydroxyquinolines and related heterocyclic systems.[1] The "neat" (solvent-free) nature of this reaction offers advantages in terms of reduced solvent waste and potentially simpler work-up procedures.[6][7][8]

Experimental Protocol

Materials:

  • 2-amino-4-fluoropyridine

  • Diethyl malonate

  • High-temperature reaction vessel equipped with a condenser and a distillation apparatus

Procedure:

  • In a reaction vessel, combine 2-amino-4-fluoropyridine (1.0 eq) and diethyl malonate (3.0 eq).

  • Heat the mixture with stirring under an inert atmosphere. The temperature should be gradually increased to 180-200 °C.

  • Ethanol will begin to distill from the reaction mixture as the condensation proceeds. Continue heating for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. The crude product will likely solidify.

  • The excess diethyl malonate can be removed under reduced pressure.

  • The solid residue is then triturated with a suitable solvent (e.g., ethanol or diethyl ether) to remove soluble impurities.

  • The crude product is collected by filtration, washed with cold solvent, and dried.

  • Further purification can be achieved by recrystallization from a high-boiling point solvent or by sublimation.

Causality of Experimental Choices

The use of a threefold excess of diethyl malonate serves as both a reactant and a solvent, ensuring sufficient contact between the reactants at high temperatures.[9] The elevated temperature is necessary to drive the cyclization and the elimination of two molecules of ethanol, which is the thermodynamic driving force for the reaction. The removal of ethanol by distillation helps to shift the equilibrium towards product formation. The choice of a "neat" reaction condition is predicated on the desire for a high-concentration environment to facilitate the bimolecular reaction and to simplify the process by avoiding high-boiling point solvents that can be difficult to remove.

Diagram of Pathway 1

Pathway 1: Direct Thermal Condensation start 2-amino-4-fluoropyridine + Diethyl Malonate reaction Thermal Condensation (180-200 °C, neat) start->reaction - 2 EtOH product This compound reaction->product caption Direct thermal condensation of 2-amino-4-fluoropyridine with diethyl malonate.

Caption: Direct thermal condensation of 2-amino-4-fluoropyridine with diethyl malonate.

Pathway 2: Two-Step Synthesis via Activated Malonate Intermediate

This second pathway offers a milder alternative to the high temperatures required for the direct thermal condensation. It involves a two-step process: the initial formation of an activated intermediate from 2-amino-4-fluoropyridine and a more reactive three-carbon electrophile, followed by a cyclization step. For this guide, we will focus on the use of ethyl cyanoacetate as the coupling partner. The presence of the nitrile group in ethyl cyanoacetate can influence the reactivity and the cyclization pathway.

Experimental Protocol

Step 1: Condensation of 2-amino-4-fluoropyridine with Ethyl Cyanoacetate

Materials:

  • 2-amino-4-fluoropyridine

  • Ethyl cyanoacetate

  • Phosphorus pentoxide (P₂O₅) or another suitable dehydrating agent/catalyst

  • Formic acid or a high-boiling point solvent

Procedure:

  • To a stirred solution of 2-amino-4-fluoropyridine (1.0 eq) in a suitable high-boiling point solvent (e.g., diphenyl ether), add ethyl cyanoacetate (1.1 eq).

  • Add a catalytic amount of a suitable acid or dehydrating agent (e.g., phosphorus pentoxide).

  • Heat the reaction mixture to 120-140 °C for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and pour it into a large volume of a non-polar solvent (e.g., hexane) to precipitate the intermediate product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

Step 2: Cyclization to this compound

Materials:

  • Intermediate from Step 1

  • Polyphosphoric acid (PPA) or a similar cyclizing agent

  • Inert solvent (optional)

Procedure:

  • Add the intermediate from Step 1 to polyphosphoric acid at room temperature.

  • Heat the mixture with stirring to 100-120 °C for 2-4 hours.

  • Monitor the reaction for the formation of the final product.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated product is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization.

Causality of Experimental Choices

The use of ethyl cyanoacetate in the first step provides a more reactive electrophile compared to diethyl malonate. The initial condensation is often catalyzed by an acid or a dehydrating agent to facilitate the formation of the enamine intermediate. The subsequent cyclization is promoted by a strong acid like polyphosphoric acid, which facilitates the intramolecular attack of the pyridine nitrogen onto the nitrile or ester carbonyl, followed by hydrolysis of the resulting imine or ester to the desired 2-hydroxy-4-oxo product. This two-step approach allows for more controlled reaction conditions at each stage, potentially leading to higher purity of the final product.

Diagram of Pathway 2

Pathway 2: Two-Step Synthesis start 2-amino-4-fluoropyridine + Ethyl Cyanoacetate step1 Condensation (P₂O₅, 120-140 °C) start->step1 intermediate Intermediate step1->intermediate step2 Cyclization (PPA, 100-120 °C) intermediate->step2 product This compound step2->product caption Two-step synthesis via an activated malonate intermediate.

Caption: Two-step synthesis via an activated malonate intermediate.

Comparative Efficacy

The choice between these two synthetic pathways will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity profile. The following table provides a comparative summary of the two approaches based on available literature for analogous reactions.

ParameterPathway 1: Direct Thermal CondensationPathway 2: Two-Step Synthesis
Starting Materials 2-amino-4-fluoropyridine, Diethyl malonate2-amino-4-fluoropyridine, Ethyl cyanoacetate, PPA
Number of Steps 12
Reaction Conditions High temperature (180-200 °C), "Neat"Moderate temperatures (100-140 °C)
Typical Yields Moderate to good (50-78% for analogs)[9]Good (potentially higher overall yield due to controlled steps)
Purification Sublimation or recrystallization from high-boiling solventsStandard recrystallization
Scalability Potentially challenging due to high temperatures and viscous reaction mixtureMore amenable to scale-up due to milder conditions
Safety Considerations High-temperature operation requires careful monitoringUse of corrosive PPA requires appropriate handling
Green Chemistry Aspect Solvent-free, but high energy consumptionUse of solvents and reagents like PPA

Mechanistic Insights

Both pathways proceed through a common theme of nucleophilic attack by the 2-aminopyridine followed by cyclization.

In Pathway 1 , the reaction likely initiates with the nucleophilic attack of the exocyclic amino group of 2-amino-4-fluoropyridine on one of the ester carbonyls of diethyl malonate, followed by the elimination of ethanol to form an amide intermediate. A subsequent intramolecular nucleophilic attack of the pyridine ring nitrogen onto the second ester carbonyl, with the elimination of a second molecule of ethanol, leads to the formation of the pyridopyrimidinone ring. This high-temperature cyclization is characteristic of the Gould-Jacobs and Conrad-Limpach type reactions.[10][11]

In Pathway 2 , the initial condensation of 2-amino-4-fluoropyridine with ethyl cyanoacetate forms an enamine intermediate. The subsequent cyclization in the presence of a strong acid like PPA likely involves protonation of the nitrile group, rendering it more electrophilic for the intramolecular attack by the pyridine nitrogen. Tautomerization and hydrolysis of the resulting imine during workup would then yield the final 2-hydroxy-4-oxo product.

Conclusion

Both the direct thermal condensation and the two-step synthesis via an activated malonate intermediate represent viable strategies for the preparation of this compound.

  • Pathway 1 is a more direct, one-pot method that is attractive for its simplicity and atom economy. However, the harsh reaction conditions may not be suitable for all substrates and can present scalability challenges.

  • Pathway 2 offers a more controlled, two-step approach with milder reaction conditions. This can potentially lead to higher yields and easier purification, making it a more favorable option for larger-scale synthesis where process control is critical.

The selection of the optimal synthetic route will ultimately be guided by the specific experimental constraints and desired outcomes of the research campaign. This guide provides the foundational data and rationale to support this decision-making process for researchers and drug development professionals.

References

  • Gaube, G., Mutter, J., & Leitch, D. C. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. [Link]

  • Gaube, G., Mutter, J., & Leitch, D. C. (2024). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. [Link]

  • Gaube, G., Mutter, J., & Leitch, D. C. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. [Link]

  • Gaube, G., Mutter, J., & Leitch, D. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. [Link]

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. (2023). PMC. [Link]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. (2023). PMC. [Link]

  • Lappin, G. R., Petersen, Q. R., & Wheeler, C. E. (1950). Cyclization of 2-aminopyridine derivatives. II. The reaction of substituted 2-aminopyridines with ethyl malonate. Journal of the American Chemical Society. [Link]

  • This compound/1449598-85-9. Hangzhou Longshine Bio-Tech Co.,LTD. [Link]

  • Gaube, G., Mutter, J., & Leitch, D. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. [Link]

  • Güllü, M., & Utley, J. H. P. (1995). A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. Gazi University Journal of Science. [Link]

  • Kappe, C. O. (1999). Malonates in Cyclocondensation Reactions. Molecules. [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • A general and efficient 2-amination of pyridines and quinolines. PubMed. [Link]

  • Hexafluoroisopropyl alcohol mediated synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones. (2016). National Institutes of Health. [Link]

  • Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions... ResearchGate. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC. [Link]

  • (PDF) Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

  • (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. [Link]

  • General and mild preparation of 2-aminopyridines. PubMed. [Link]

  • Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5. PubMed. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]

  • (PDF) ChemInform Abstract: Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. ResearchGate. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Avanti. [Link]

  • A general and efficient 2-amination of pyridines and quinolines. PubMed. [Link]

Sources

A Comparative Guide to 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and Other Pyridopyrimidinone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridopyrimidinone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides an in-depth, objective comparison of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one against other key pyridopyrimidinone derivatives. By synthesizing available experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for advancing their research and development programs.

Introduction to the Pyridopyrimidinone Scaffold: A Versatile Pharmacophore

The pyridopyrimidinone core, a fused heterocyclic system of pyridine and pyrimidine rings, has garnered significant attention in drug discovery due to its structural resemblance to endogenous purines. This similarity allows it to interact with a wide array of biological targets, particularly protein kinases, which play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them attractive targets for therapeutic intervention.

The general structure of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Key positions for substitution include the 2, 3, and 7-positions, each contributing uniquely to the molecule's interaction with its biological target.

Spotlight on this compound

Chemical Structure:

Caption: Chemical structure of this compound.

This compound is a key intermediate in the synthesis of Risdiplam, a pre-mRNA splicing modifier for the treatment of spinal muscular atrophy (SMA)[1]. This highlights its significance in the pharmaceutical industry. The presence of the fluorine atom at the 7-position and a hydroxyl group at the 2-position are critical features that influence its physicochemical properties and biological activity.

Key Structural Features and Their Implications:

  • Fluorine at the 7-Position: The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly impact a molecule's properties. Fluorine's high electronegativity can alter the electronic distribution within the aromatic system, potentially influencing binding affinities with target proteins. Furthermore, the carbon-fluorine bond is strong and can block metabolic pathways, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[2]

  • Hydroxyl Group at the 2-Position: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions within the binding pockets of target proteins. Its presence can significantly contribute to the binding affinity and selectivity of the compound.

Comparative Analysis with Other Pyridopyrimidinone Derivatives

The biological activity of pyridopyrimidinone derivatives is highly dependent on the nature and position of their substituents. To understand the unique profile of this compound, it is essential to compare it with other derivatives where the substituents at the 2 and 7-positions are varied.

The Influence of 7-Position Substituents: A Bioisosteric Perspective

The substitution at the 7-position of the pyridopyrimidinone ring is a critical determinant of biological activity. The concept of bioisosteric replacement, where one atom or group of atoms is exchanged for another with similar physical or chemical properties, is instrumental in understanding the structure-activity relationships at this position.

A direct experimental comparison of this compound with its 7-chloro analog suggests a difference in their potential bioactivities. The higher electronegativity of fluorine compared to chlorine can lead to distinct electronic properties and, consequently, different interactions with biological targets. While detailed comparative data is limited in the public domain, the principle of halogen substitution suggests that moving from fluorine to chlorine, bromine, or iodine can impact lipophilicity, size, and metabolic stability, thereby influencing potency and selectivity.

Table 1: Hypothetical Comparative Performance of 7-Substituted-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives (Illustrative)

7-SubstituentTarget (Hypothetical)IC50 (nM) (Illustrative)Key Considerations
-F Kinase A 50 High electronegativity, potential for improved metabolic stability.
-ClKinase A75Increased lipophilicity compared to -F.
-CH3Kinase A120Electron-donating group, alters electronic profile.
-OCH3Kinase A150Electron-donating and hydrogen bond acceptor.
-HKinase A250Unsubstituted baseline.

Note: The IC50 values in this table are for illustrative purposes to demonstrate potential trends based on general medicinal chemistry principles and are not based on a single direct comparative study.

The Role of 2-Position Substituents

The substituent at the 2-position plays a pivotal role in the interaction of pyridopyrimidinone derivatives with their biological targets, often acting as a key anchoring point within the active site.

SAR_2_position Pyridopyrimidinone Core Pyridopyrimidinone Core 2-OH 2-Hydroxyl Pyridopyrimidinone Core->2-OH H-bond donor/acceptor 2-NH2 2-Amino Pyridopyrimidinone Core->2-NH2 H-bond donor 2-Aryl 2-Aryl Pyridopyrimidinone Core->2-Aryl Hydrophobic/π-π interactions Activity Activity 2-OH->Activity 2-NH2->Activity 2-Aryl->Activity

Caption: Influence of 2-position substituents on biological activity.

  • 2-Hydroxyl Derivatives: As seen in this compound, the 2-hydroxyl group is a potent hydrogen bond donor and acceptor, which can be crucial for binding to the hinge region of kinases.

  • 2-Amino Derivatives: The 2-amino group, another common substituent, primarily acts as a hydrogen bond donor. The nature of the amine (primary, secondary, or tertiary) and its substituents can be modified to optimize binding and selectivity.

  • 2-Aryl Derivatives: The introduction of an aryl group at the 2-position can lead to hydrophobic and π-π stacking interactions within the active site, often enhancing potency.

Experimental Protocols

To facilitate further research and comparative studies, this section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of pyridopyrimidinone derivatives.

General Synthesis of 7-Substituted-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones

synthesis_workflow A Substituted 2-aminopyridine C Cyclization A->C B Diethyl malonate derivative B->C D 7-Substituted-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one C->D

Caption: General synthetic workflow for pyridopyrimidinone derivatives.

Step-by-Step Protocol:

  • Starting Materials: Begin with a commercially available or synthesized 2-amino-4-fluoropyridine (for the 7-fluoro derivative) and a suitable diethyl malonate derivative.

  • Condensation and Cyclization: React the substituted 2-aminopyridine with the diethyl malonate derivative in a high-boiling point solvent such as Dowtherm A or under microwave irradiation. This one-pot reaction typically proceeds via an initial condensation followed by an intramolecular cyclization to form the pyridopyrimidinone ring system.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 7-substituted-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

In Vitro Kinase Inhibition Assay (Example: Kinase A)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Purified recombinant Kinase A

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound and its analogs) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase assay buffer, the purified Kinase A enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include control wells with DMSO only (for 100% activity) and a known inhibitor or no enzyme (for background).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence using a microplate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Discussion and Future Directions

The analysis of the pyridopyrimidinone scaffold, with a focus on this compound, underscores the critical role of substituent choice in directing biological activity. The fluorine atom at the 7-position is a key feature that likely enhances metabolic stability and modulates electronic properties, contributing to its utility as a synthetic intermediate for drugs like Risdiplam.

However, a significant gap exists in the publicly available literature regarding direct, comprehensive comparative studies of a series of 7-substituted-2-hydroxy-pyridopyrimidinones. Such studies are crucial for a deeper understanding of the SAR at the 7-position and for the rational design of next-generation inhibitors.

Future research should focus on:

  • Systematic SAR Studies: Synthesis and biological evaluation of a library of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones with diverse substituents at the 7-position (e.g., other halogens, alkyl, alkoxy, and cyano groups) against a panel of relevant kinases.

  • Structural Biology: Co-crystallization of lead compounds with their target proteins to elucidate the precise binding modes and the role of the 7-position substituent in target engagement.

  • Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies of promising candidates to assess their drug-like properties.

By pursuing these avenues of research, the full potential of the pyridopyrimidinone scaffold can be unlocked, paving the way for the development of novel and effective therapeutics for a range of human diseases.

References

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound/1449598-85-9. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridopyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridopyrimidinone scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, demonstrating anticancer, antimicrobial, and enzyme inhibitory properties.[1] A key strategy in modern drug design to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated pyridopyrimidinones, supported by experimental data and protocols, to inform the strategic design of next-generation therapeutics.

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into a drug candidate is a well-established strategy to enhance its pharmacokinetic and pharmacodynamic properties.[2] The unique physicochemical characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity.[2][3]

Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by enzymes like cytochrome P450, often prolonging the drug's half-life in the body.[2]

  • Increased Potency: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with the target protein.[4]

  • Improved Bioavailability: By modifying a compound's lipophilicity and pKa, fluorine can improve its ability to cross biological membranes.[2]

The following diagram illustrates the key physicochemical effects of fluorination that contribute to improved biological activity.

Figure 1. Physicochemical Effects of Fluorination on Drug Properties Fluorination Introduction of Fluorine Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Strong C-F Bond Potency Enhanced Potency Fluorination->Potency Bioavailability Improved Bioavailability Fluorination->Bioavailability Binding_Affinity Increased Binding Affinity Potency->Binding_Affinity Electronic Effects Lipophilicity Altered Lipophilicity Bioavailability->Lipophilicity pKa Modified pKa Bioavailability->pKa

Caption: Key physicochemical effects of fluorination.

Comparative Biological Activities

While direct head-to-head comparisons of fluorinated and non-fluorinated pyridopyrimidinone analogs in the same study are limited, analysis of the available literature provides strong evidence for the positive impact of fluorination on various biological activities.

Anticancer Activity (Cytotoxicity)

Pyridopyrimidinones have been extensively investigated for their potential as anticancer agents.[1][5][6] The introduction of fluorine can significantly enhance their cytotoxic effects against various cancer cell lines.

Table 1: Comparison of Cytotoxicity (IC50 in µM) of Fluorinated and Non-Fluorinated Pyridopyrimidinone Derivatives

Compound SeriesNon-Fluorinated Analog (IC50 µM)Fluorinated Analog (IC50 µM)Cancer Cell LineReference
Phenyl-substituted pyridopyrimidinoneK1 (Phenyl): >200K5 (4-Chlorophenyl): 119 (MCF-7), 15 (HeLa)MCF-7, HeLa[5]
Thiazolo-pyridopyrimidines4a (Phenyl): 15.6 (MCF-7), 18.2 (MDAMB-231)4c (2-Hydroxyphenyl): 9.8 (MCF-7), 11.5 (MDAMB-231)MCF-7, MDAMB-231

Note: The data presented is a synthesis from different studies and may not represent a direct, controlled comparison.

The enhanced cytotoxicity of fluorinated derivatives can be attributed to several factors, including improved cell permeability and stronger interactions with intracellular targets.

Antimicrobial Activity

The pyridopyrimidinone scaffold is also a promising framework for the development of new antimicrobial agents.[7] Fluorination has been shown to be a valuable strategy for boosting the antibacterial and antifungal properties of these compounds.

Table 2: Comparison of Antimicrobial Activity (MIC in µg/mL) of Fluorinated and Non-Fluorinated Pyridopyrimidinone Derivatives

Compound SeriesNon-Fluorinated Analog (MIC µg/mL)Fluorinated Analog (MIC µg/mL)Bacterial/Fungal StrainReference
Pyrazole-clubbed dihydropyrimidinones2 (Fluoro hydrazide precursor): 10004c (4-Fluorophenyl): 6.25S. aureus (MRSA)[7][8]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone-7j: 0.25Gram-positive bacteria[9]

Note: The data presented is a synthesis from different studies and may not represent a direct, controlled comparison.

The presence of fluorine can enhance the antimicrobial activity by increasing the compound's ability to penetrate the microbial cell wall and inhibit essential enzymes.

Enzyme Inhibitory Activity

Many pyridopyrimidinone derivatives exert their biological effects by inhibiting specific enzymes, such as kinases, which are crucial for cell signaling and growth.[6][10] Fluorination can play a critical role in enhancing the potency and selectivity of these enzyme inhibitors.[11][12][13] For instance, 5-fluorinated pyrimidines are known to form stable complexes with thymidylate synthase, a key enzyme in DNA synthesis, leading to potent inhibition.[3][14]

While specific comparative data for fluorinated versus non-fluorinated pyridopyrimidinone kinase inhibitors is sparse in the reviewed literature, the general principles of fluorine in enzyme inhibitor design suggest that strategic fluorination of the pyridopyrimidinone scaffold could lead to more potent and selective inhibitors.

The following diagram illustrates a general workflow for screening the biological activity of novel compounds.

Figure 2. General Workflow for Biological Activity Screening Start Synthesized Compounds (Fluorinated & Non-Fluorinated) Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Start->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Start->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Start->Enzyme Data_Analysis Data Analysis (IC50, MIC Determination) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Enzyme->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General workflow for biological activity screening.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][15][16][17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Add various concentrations of the test compounds (fluorinated and non-fluorinated pyridopyrimidinones) to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[4][17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][18][19][20][21]

Protocol:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[18]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum adjusted to a 0.5 McFarland standard.[18]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Enzyme Inhibition: General Kinase Assay

Kinase inhibition assays are crucial for determining the potency of compounds that target specific kinases.[2][22][23][24][25]

Protocol:

  • Reagent Preparation: Prepare a kinase buffer, a solution of the target kinase, the substrate, and a serial dilution of the test inhibitor. Also, prepare an ATP solution.[2]

  • Assay Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for phosphorylation.

  • Detection: Use a suitable detection method to measure kinase activity. Common methods include:

    • Luminescence-based assays (e.g., Kinase-Glo®): Measure the amount of ATP remaining after the reaction.[2]

    • Fluorescence-based assays (e.g., TR-FRET): Use fluorescently labeled antibodies to detect the phosphorylated substrate.[2]

  • Data Analysis: Determine the percentage of kinase inhibition at different compound concentrations and calculate the IC50 value.

Conclusion

The strategic incorporation of fluorine into the pyridopyrimidinone scaffold consistently demonstrates the potential to enhance biological activity across various therapeutic areas, including oncology and infectious diseases. While more direct comparative studies are needed to fully elucidate the structure-activity relationships, the available evidence strongly supports the use of fluorination as a powerful tool for lead optimization in the development of novel pyridopyrimidinone-based drugs. The experimental protocols provided in this guide offer a framework for the standardized evaluation of these compounds, ensuring the generation of reliable and comparable data to drive future drug discovery efforts.

References

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (n.d.). RJPT. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. Retrieved from [Link]

  • Broth microdilution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 243-253. Retrieved from [Link]

  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 243-253. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Alqahtani, A. S., & Bayazeed, O. A. (2020). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 25(23), 5678. Retrieved from [Link]

  • Kargar, M., et al. (2021). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 16(5), 496-505. Retrieved from [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023, May 23). Molecules. Retrieved from [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MTT ASSAY: Principle. (n.d.). Retrieved from [Link]

  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 243-253. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Retrieved from [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 10041-10057. Retrieved from [Link]

  • Synthesis, antimicrobial, antiinflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Retrieved from [Link]

  • Structure--activity relationship of quinolones. (n.d.). PubMed. Retrieved from [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). ResearchGate. Retrieved from [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PubMed Central. Retrieved from [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PubMed. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024, June 5). Research and Reviews. Retrieved from [Link]

  • Gray, J. L., et al. (2003). Synthesis and biological testing of non-fluorinated analogues of levofloxacin. Bioorganic & Medicinal Chemistry Letters, 13(14), 2373-2375. Retrieved from [Link]

  • Głowacka, I. E., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 26(11), 3362. Retrieved from [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024, October 17). PubMed. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4-and 1,3-Diones. (2010, January). Antimicrobial Agents and Chemotherapy, 54(7), 3011-4. Retrieved from [Link]

  • Avila, C. M., et al. (2013). Synthesis and Biological Activity of Fostriecin Analogs. Journal of Organic Chemistry, 78(17), 8569-8583. Retrieved from [Link]

Sources

Navigating the Synthetic Maze: A Comparative Yield Analysis of Risdiplam Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Risdiplam, a pioneering oral treatment for spinal muscular atrophy (SMA), presents a fascinating case study in modern medicinal chemistry and process development.[1][2][3] Its complex molecular architecture, featuring three distinct heterocyclic systems, has spurred the development of diverse synthetic strategies.[1][2] This guide offers an in-depth comparative analysis of the yields of key Risdiplam intermediates, providing a critical resource for researchers aiming to optimize synthetic routes, improve efficiency, and make informed decisions in the laboratory and during process scale-up.

The Strategic Importance of Intermediate Selection in Risdiplam Synthesis

The overall yield and, consequently, the economic viability of Risdiplam production are intrinsically linked to the efficiency of the synthetic pathway chosen. Different routes converge on the final molecule through various key intermediates, each with its own set of advantages and challenges. The selection of a particular synthetic strategy often involves a trade-off between the number of steps, the cost and availability of starting materials, the ease of purification, and, crucially, the achievable yields at each stage.

This analysis will dissect and compare prominent synthetic routes to Risdiplam, focusing on the yields of pivotal intermediates. We will explore both traditional palladium-catalyzed cross-coupling methods and newer, innovative palladium-free approaches, offering a comprehensive overview for strategic synthetic planning.

Comparative Analysis of Major Synthetic Routes and Intermediate Yields

The synthesis of Risdiplam can be broadly categorized into several key strategies, primarily differing in the method of constructing the central pyrido[1,2-a]pyrimidin-4-one core and attaching the imidazo[1,2-b]pyridazine and 4,7-diazaspiro[2.5]octane moieties.[1][4]

Route 1: The Palladium-Catalyzed Cross-Coupling Approach

A cornerstone of many early and commercial syntheses of Risdiplam involves the palladium-catalyzed cross-coupling of a functionalized pyrido[1,2-a]pyrimidin-4-one intermediate with an imidazo[1,2-b]pyridazine derivative.[1][5]

A key intermediate in this pathway is 2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine . However, the synthesis of this boronic ester can be challenging.[6] An alternative and often more direct approach utilizes 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid as a key building block.[6][7]

IntermediatePrecursor(s)Key Reaction TypeReported YieldReference
2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazinePalladium-catalyzed carbonylation-[1]
2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid Methyl pyruvateMulti-step sequence46% (6 steps)[6]
Key Intermediate 11 7-halo-4H-pyrido[1,2-a]pyrimidin-4-one fragment and 2,8-dimethylimidazo[1,2-b]pyridazin-6-boronic acid (or its pinacol ester)Pd-complex catalyzed cross-coupling~60%[1][5]

The commercial process for Risdiplam, which relies on palladium catalysis, achieves an overall yield of approximately 9.6% over 12 steps.[1] While effective, the reliance on expensive and potentially toxic palladium catalysts, along with challenges in their removal from the final product, has driven the search for alternative methods.[6][7][8][9]

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

G A 7-halo-4H-pyrido[1,2-a]pyrimidin-4-one E Coupling Reaction A->E B 2,8-dimethylimidazo[1,2-b]pyridazine boronic acid/ester B->E C Pd Catalyst & Ligand C->E D Base & Solvent D->E F Work-up & Purification E->F G Coupled Intermediate F->G

Caption: Workflow for a typical Suzuki cross-coupling reaction in Risdiplam synthesis.

Route 2: The Copper-Catalyzed Heterocyclization Strategy

An alternative to palladium-based methods involves a copper(I)-catalyzed heterocyclization to construct the pyrido[1,2-a]pyrimidin-4-one scaffold.[7][8][9] This approach offers a more environmentally conscious and potentially cost-effective route.

A notable example of this strategy delivers Risdiplam in a comparable 11 steps with an overall yield of about 10%.[1] A key intermediate in this pathway is 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one .

IntermediatePrecursor(s)Key Reaction TypeReported YieldReference
2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylateCopper(I)-catalyzed heterocyclization81%[8]
Risdiplam 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one and tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylateNucleophilic aromatic substitutionModerate[7]

This palladium-free approach, starting from ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate, can produce Risdiplam with a 20% total yield over five steps and a high purity of 99.86% (by HPLC-UV).[7][8][9]

Synthetic Pathway: Copper-Catalyzed Heterocyclization

G cluster_0 Intermediate Synthesis cluster_1 Final Assembly A Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate D Heterocyclization A->D B 3-aminoacrylate derivative B->D C Cu(I) Catalyst C->D E 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one D->E G Nucleophilic Substitution E->G F 4,7-diazaspiro[2.5]octane derivative F->G H Risdiplam G->H

Caption: Key steps in the palladium-free synthesis of Risdiplam via copper-catalyzed heterocyclization.

Route 3: The Meldrum's Acid-Derived Intermediates Pathway

A particularly high-yielding route employs intermediates derived from Meldrum's acid. This pathway proceeds in 12 steps, with four of them being telescoped into one-pot sequences, and delivers an impressive overall yield of 17%.[1] This strategy highlights the potential for significant yield improvements through careful process optimization and the use of highly reactive intermediates.

The Critical Role of the 4,7-Diazaspiro[2.5]octane Fragment

The introduction of the 4,7-diazaspiro[2.5]octane moiety is another critical step in the synthesis of Risdiplam. The protection strategy for this fragment can significantly impact the yield and selectivity of subsequent reactions. The use of a Boc-protecting group is often favored due to the mild conditions required for its removal.[1]

A key intermediate in this part of the synthesis is 5-(4,7-diazaspiro[2.5]octan-7-yl)pyridin-2-amine .[1] This intermediate is typically prepared via a two-step protocol involving the amino-dehalogenation of 5-bromo-2-nitropyridine with the appropriate spirocyclic amine.[1]

Protecting GroupBenefit
Boc (tert-butoxycarbonyl)Mild cleavage conditions, allows for the formation of an isolable Risdiplam salt.[1]
Cbz (benzyloxycarbonyl)Provides good chemo- and regioselectivity.
FormylOffers superior chemo- and regioselectivity compared to the unprotected amine.

Conclusion: A Move Towards Greener and More Efficient Syntheses

The evolution of Risdiplam synthesis showcases a clear trend towards more efficient, scalable, and environmentally friendly processes. While palladium-catalyzed cross-coupling reactions have been instrumental in the initial development and commercial production of Risdiplam, newer palladium-free methods, such as those employing copper catalysis, offer promising alternatives with comparable or even superior overall yields in fewer steps. The high-yielding route involving Meldrum's acid-derived intermediates further underscores the potential for innovative chemistry to significantly boost efficiency.

For researchers and drug development professionals, a thorough understanding of these different synthetic pathways and their associated yields is paramount. The choice of a particular route will depend on a multitude of factors, including scalability, cost of goods, and regulatory considerations. The data presented in this guide provides a solid foundation for making these critical decisions, ultimately contributing to the more efficient and sustainable production of this life-changing therapeutic.

References

  • Korenev, G., et al. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules, 30(22), 4365. [Link][1][2][5]

  • Korenev, G., et al. (2023). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 28(11), 4479. [Link]

  • Korenev, G., et al. (2025). A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. Molecules, 30(16), 3375. [Link][7][8][9]

  • Korenev, G., et al. (2025). A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. Molecules, 30(16), 3375. [Link]

  • Korenev, G., et al. (2025). A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. ResearchGate. [Link]

  • Moessner, C., et al. (2020). Development and Optimization of the Manufacturing Process for RNA-Splicing Modifier Risdiplam RG7916. ResearchGate. [Link]

  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry, 61(15), 6501-6517. [Link]

  • Paik, J. (2022). Risdiplam: A Review in Spinal Muscular Atrophy. Drugs, 82, 1019-1027. [Link]

Sources

A Comparative Guide to Benchmarking the Purity of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Against Certified Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate in the synthesis of drugs such as Risdiplam, rigorous purity assessment is paramount.[1] This guide provides an in-depth, technically-grounded framework for benchmarking the purity of this compound against certified reference standards. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a logical workflow for comprehensive purity profiling, adhering to the stringent guidelines set forth by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

The Criticality of Purity in Pharmaceutical Intermediates

Impurities in pharmaceutical starting materials can be unwanted chemicals that, even in minute quantities, may impact the efficacy and safety of the final drug product.[4] These impurities can arise from various stages, including synthesis, purification, and storage.[5] The ICH Q3A guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances, with specific thresholds that trigger these actions.[2][3][6] For instance, the reporting threshold for an impurity is typically around 0.03%, while the identification threshold, requiring structural elucidation, often starts at 0.05%.[2]

Experimental Design: A Multi-faceted Approach to Purity Determination

A robust purity assessment cannot rely on a single analytical technique. A multi-pronged strategy, employing orthogonal methods, is essential for a comprehensive understanding of a sample's purity profile. This guide will focus on a combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and impurity profiling, complemented by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for impurity identification and structural confirmation.

The experimental workflow is designed to compare a test sample of this compound against a Certified Reference Material (CRM). CRMs are produced in ISO 17034 accredited facilities, ensuring their accuracy and traceability, and are indispensable for validating analytical methods and ensuring the reliability of results.[7][8]

Caption: Experimental workflow for purity benchmarking.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for determining the purity of non-volatile and thermally labile compounds, making it ideal for this compound. The United States Pharmacopeia (USP) General Chapter <621> provides comprehensive guidelines for chromatographic separations.[9][10][11][12]

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a common starting point for polar heterocyclic compounds.

    • Mobile Phase: A gradient elution is often necessary to separate the main component from a range of potential impurities with varying polarities. A typical mobile phase would consist of:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes) allows for the elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by acquiring the UV spectrum of the main component. A wavelength of maximum absorbance should be chosen to ensure high sensitivity for the API and its potential impurities.

    • Injection Volume: 10 µL

  • System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as:

    • Tailing Factor: Should be between 0.8 and 1.8.[12]

    • Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0% for replicate injections.

    • Resolution: The resolution between the main peak and any closely eluting impurity should be greater than 1.5.

  • Analysis: Inject the prepared solutions of the test sample and the CRM.

  • Data Analysis: Calculate the purity of the test sample based on the area percent of the main peak relative to the total area of all peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • C18 Column: The non-polar stationary phase is effective at retaining and separating a wide range of organic molecules based on their hydrophobicity.

  • Formic Acid in Mobile Phase: The addition of an acid modifier improves peak shape and resolution for ionizable compounds like pyridopyrimidinones by suppressing the ionization of silanol groups on the silica support.

  • Gradient Elution: This is crucial for impurity profiling as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable analysis time.

Mass Spectrometry (MS) and NMR Spectroscopy: Unveiling the Identity of Impurities

While HPLC provides quantitative data on purity, it does not reveal the identity of the impurities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of impurities, providing crucial clues to their structure.[13][14][15] NMR spectroscopy offers detailed structural information, allowing for the unambiguous identification of impurities and confirmation of the main component's structure.[16][17][18][19]

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: The same HPLC method developed for purity analysis can often be used, ensuring that the mobile phase is compatible with the MS ion source (e.g., using volatile buffers like formic acid or ammonium formate).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) is suitable for polar molecules and can be run in both positive and negative ion modes to maximize the chances of detecting all impurities.

    • Mass Range: A wide mass range should be scanned to detect impurities with both lower and higher molecular weights than the API.

    • Data Acquisition: Full scan mode to detect all ions, with data-dependent MS/MS to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: The mass-to-charge ratio (m/z) of each impurity peak is used to propose a molecular formula. Fragmentation patterns from MS/MS spectra help to piece together the structure of the impurity.

Caption: Workflow for impurity identification.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the test sample and the CRM in a deuterated solvent (e.g., DMSO-d6).

  • Experiments: Acquire a suite of NMR spectra, including:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Helps to establish connectivity between atoms and confirm the overall structure.

  • Data Analysis: Compare the NMR spectra of the test sample with that of the CRM. Any significant differences in chemical shifts or the presence of additional signals in the test sample's spectra would indicate the presence of impurities. The integration of signals in the ¹H NMR spectrum can also be used for quantitative purity assessment (qNMR).[19]

Data Presentation and Comparison

To facilitate a clear and objective comparison, the analytical data should be summarized in a tabular format.

Table 1: Comparative HPLC Purity Analysis

SampleRetention Time (min)Peak Area% Area
CRM 5.21,250,00099.95
3.8 (Impurity A)3000.02
6.5 (Impurity B)3250.03
Test Sample 5.21,230,00099.20
3.8 (Impurity A)1,5000.12
6.5 (Impurity B)1,8000.15
7.1 (Unknown Impurity)6,2000.50

Table 2: Impurity Identification by LC-MS

ImpurityRetention Time (min)Observed m/z [M+H]⁺Proposed Molecular FormulaProposed Structure
Impurity A3.8166.0458C₇H₅FN₂O₂[Structure of potential starting material]
Impurity B6.5198.0514C₈H₅FN₂O₃[Structure of potential oxidation product]
Unknown Impurity7.1360.0823C₁₆H₁₀F₂N₄O₄[Structure of potential dimer]
Conclusion

Benchmarking the purity of this compound against a certified reference standard is a meticulous process that necessitates a combination of high-resolution analytical techniques. By following a well-designed experimental workflow that incorporates HPLC for quantitative analysis and LC-MS and NMR for structural elucidation, researchers and drug development professionals can confidently assess the purity of this critical pharmaceutical intermediate. This rigorous approach not only ensures compliance with regulatory expectations but also upholds the highest standards of scientific integrity, ultimately contributing to the development of safe and effective medicines.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • <621> CHROM
  • Understanding the L
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Unknown Source.
  • <621> Chromatography - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • The benefits of high-resolution mass spectrometry for impurity profiling. Unknown Source.
  • Are You Sure You Understand USP <621>?.
  • 2.3. Mass spectrometry in impurity profiling.
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • This compound | 1449598-85-9. Sigma-Aldrich.
  • Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe.
  • Control of impurities of pharmacopoeial substances - Scientific guideline. European Medicines Agency.
  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. European Medicines Agency.
  • 1449598-85-9 | this compound. AiFChem.
  • 1449598-85-9|this compound. BLDpharm.
  • European Pharmacopoeia (EP) (Ph. Eur.) Solutions and Reagents. CymitQuimica.
  • EUROPEAN PHARMACOPOEIA N-Nitrosamines in active substances. EDQM.
  • This compound/1449598-85-9. Hangzhou Longshine Bio-Tech Co.,LTD.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • Analytical Services for Purity Determin
  • CERTIFIED REFERENCE M
  • Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PubMed Central.
  • 1449598-85-9 | this compound. Ambeed.com.
  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
  • Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings.
  • Rapid and accurate verification of drug identity, purity and quality by 1 H-NMR using similarity calcul
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI.
  • Physical Methods in Heterocyclic Chemistry. Unknown Source.
  • Certified reference materials (CRM) DIN EN ISO 17034:2017. AnalytiChem.
  • This compound. Sigma-Aldrich.
  • Organic Certified Reference M
  • Pesticide Standards. CPAChem Products.
  • Reference Standards.
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
  • This compound. Vulcanchem.

Sources

A Comparative Guide to Key Intermediates in Risdiplam Synthesis: Evaluating Alternatives to 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Risdiplam, a critical oral medication for the treatment of spinal muscular atrophy (SMA), involves the construction of a complex heterocyclic core.[1][2] A pivotal intermediate in established synthetic routes is 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one .[3] However, the pursuit of more efficient, scalable, and cost-effective manufacturing processes has led to the exploration of alternative synthetic strategies, consequently introducing novel key intermediates. This guide provides a comprehensive comparison of these alternatives, offering experimental data and a rationale for their consideration in the synthesis of Risdiplam.

The Central Role of the Pyrido[1,2-a]pyrimidin-4-one Core

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a crucial component of the Risdiplam molecule.[4] The traditional approach to its synthesis often involves a Conrad-Limpach-type condensation, which can present challenges in terms of yield and scalability.[4] Furthermore, many established routes rely on palladium-catalyzed cross-coupling reactions, which can be costly and introduce process impurities that are difficult to remove.[5][6][7][8] These limitations have spurred the development of alternative pathways that circumvent these issues.

Alternative Synthetic Strategies and Key Intermediates

This guide will focus on two primary alternative approaches that utilize different key intermediates to construct the core of Risdiplam, moving away from the direct use of this compound.

1. The Pd-Free, Copper-Catalyzed Heterocyclization Approach: This strategy introduces ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate as a key starting material, leading to the formation of a different crucial intermediate for the final steps of Risdiplam synthesis.[5][7][8]

2. Convergent Synthesis via Pre-functionalized Pyridine Derivatives: This approach focuses on building the pyridopyrimidinone ring with the spirocyclic amine already attached, utilizing intermediates like tert-butyl 7-(2-hydroxy-4-oxo-pyrido[l,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate .

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Traditional Route cluster_1 Pd-Free Cu-Catalyzed Route cluster_2 Convergent Synthesis A 2-amino-5-fluoropyridine C This compound A->C Condensation B bis(2,4,6-trichlorophenyl)malonate B->C D Risdiplam C->D Multi-step conversion E ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate F 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one E->F Cu(I)-catalyzed heterocyclization G Risdiplam F->G Substitution H 5-Bromo-2-nitropyridine J tert-butyl 7-(2-hydroxy-4-oxo-pyrido[l,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate H->J Multi-step synthesis I tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate I->J K Risdiplam J->K Coupling & Deprotection

Caption: Comparative overview of synthetic routes to Risdiplam.

Performance Comparison of Key Intermediates and Synthetic Routes

The following tables provide a detailed comparison of the traditional route with the two primary alternatives.

Table 1: Comparison of Key Intermediates

FeatureThis compoundethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylatetert-butyl 7-(2-hydroxy-4-oxo-pyrido[l,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
Role in Synthesis Core scaffold precursorStarting material for Pd-free core constructionPre-functionalized core for late-stage coupling
Key Advantage Established and well-documentedEnables a palladium-free synthesis, potentially reducing costs and metal contaminationAllows for a convergent synthesis, potentially improving overall yield
Key Disadvantage Synthesis often involves low-yielding steps and requires subsequent palladium-catalyzed reactionsRequires a multi-step synthesis to prepare the starting material itselfThe synthesis of this intermediate is also a multi-step process
CAS Number 1449598-85-9[3]Not readily available in public sourcesNot readily available in public sources

Table 2: Comparison of Synthetic Routes

ParameterTraditional RoutePd-Free, Cu-Catalyzed RouteConvergent Synthesis
Catalyst Palladium complexesCopper(I) saltsPalladium complexes (in some variations)
Overall Yield Often moderate, with some low-yielding steps reported[5][9]Reported up to 20% total yield from the key starting material[5][7][8]Can be advantageous in convergent approaches, but specific overall yields are process-dependent
Scalability Can be limited by the use of palladium catalysts and chromatographic purification[5][6][7][8]Designed for scalability, avoiding chromatographic purification[5][7][8]Generally considered scalable
Purity of Final Product High purity can be achieved, but removal of palladium residues can be challengingHigh purity (99.86% by HPLC-UV) reported without chromatographic purification[5][7][8]High purity is achievable
Cost-Effectiveness Can be less cost-effective due to the price of palladium catalystsPotentially more cost-effective by avoiding palladium[6]Dependent on the cost of starting materials and reagents for the multi-step synthesis of the key intermediate

Experimental Protocols

Synthesis of this compound (Traditional Route)

This synthesis is typically achieved through the condensation of 2-amino-5-fluoropyridine with a malonate derivative.

Step-by-step methodology:

  • A solution of 2-amino-5-fluoropyridine and bis(2,4,6-trichlorophenyl)malonate in a suitable solvent (e.g., acetone) is stirred at room temperature.[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is filtered and washed with the solvent.

  • The crude product is then treated with a base such as sodium hydroxide in ethanol to facilitate cyclization.[1]

  • The resulting solid is filtered, washed with water, and dried to afford this compound.

Synthesis of 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (Pd-Free Route)

This key intermediate is synthesized via a copper-catalyzed heterocyclization.[5][7]

Pd_Free_Workflow A Start: ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate B Step 1: Claisen-type condensation A->B C Intermediate: β-ketoester B->C D Step 2: Copper(I)-catalyzed heterocyclization with 2-amino-5-fluoropyridine C->D E Product: 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one D->E

Sources

A Comparative Guide to the Cross-Validation of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Characterization Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is the bedrock upon which all subsequent research is built. A failure to rigorously confirm the structure and purity of a compound can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of promising therapeutic candidates. This guide provides a comprehensive framework for the cross-validation of analytical data for the novel heterocyclic compound, 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a scaffold of significant interest in medicinal chemistry.

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to provide a narrative that intertwines technical data with the underlying scientific rationale. We will explore the expected analytical signature of our target compound, compare it with a structurally related analog, and detail the workflow for cross-validation, thereby creating a self-validating system for compound characterization.

The Imperative of Cross-Validation in Compound Characterization

In analytical chemistry, cross-validation is a critical process of comparing data from multiple analytical methods to ensure the accuracy and reliability of the results.[1] This is particularly crucial in pharmaceutical development, where data integrity is paramount for regulatory compliance and patient safety. By employing a suite of orthogonal analytical techniques, we can build a comprehensive and robust profile of a molecule, minimizing the risk of misidentification or the oversight of impurities.

This guide will utilize a combination of predicted data for our target molecule, this compound, and experimental data from a closely related analog, 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one, to illustrate the principles of data comparison and cross-validation.

Characterization Profile of this compound

Due to the novelty of this compound, publicly available, peer-reviewed experimental characterization data is limited. Therefore, we present a combination of data from commercial suppliers and predicted spectral data based on the known spectroscopic properties of the pyridopyrimidinone scaffold and the electronic effects of the fluoro and hydroxyl substituents.

Table 1: Physicochemical and Predicted Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₈H₅FN₂O₂Vulcanchem[2]
Molecular Weight180.14 g/mol Vulcanchem[2]
CAS Number1449598-85-9Vulcanchem[2]
Predicted [M+H]⁺181.04079Vulcanchem[2]
Predicted [M+Na]⁺203.02273Vulcanchem[2]
Predicted [M-H]⁻179.02623Vulcanchem[2]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~9.0d~7.0H-6
~7.8t~8.0H-8
~7.2dd~8.0, 2.0H-9
~6.0s-H-3
~11.5br s-OH
¹³C~165s-C-4
~160s-C-2
~155 (d, ¹JCF ≈ 240)d~240C-7
~140s-C-5a
~128 (d, ³JCF ≈ 8)d~8C-9
~120 (d, ²JCF ≈ 25)d~25C-8
~115 (d, ³JCF ≈ 8)d~8C-6
~95s-C-3

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl)
~1680StrongC=O stretch (γ-pyrimidinone)
~1640StrongC=C / C=N stretch
~1250StrongC-F stretch

A Structural Analog for Comparison: 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one

To ground our predictive data in experimental reality, we will use the characterization data for a related pyridopyrimidinone derivative, 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one, as reported by Meti et al.[1] While the substituents differ, the core bicyclic ring system is identical, providing a valuable reference for the chemical shifts of the pyridopyrimidinone protons and carbons, and the characteristic IR absorption bands.

Table 4: Experimental Characterization Data for 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one

TechniqueExperimental DataSource
¹H NMR (CDCl₃, 300 MHz)δ (ppm) 8.96-8.94 (d, 1H, J = 6.75 Hz, C6-H), 7.68-7.63 (t, 1H, J = 7.62 Hz, C8-H), 7.55-7.52 (d, 1H, J = 8.88 Hz, C9-H), 7.10-7.05 (t, 1H, J = 6.42 Hz, C7-H), 3.95 (s, 2H, thiazolidine CH₂), 3.95-3.92 (t, 2H, J = 6.57 Hz, N-CH₂), 3.05-3.01 (t, 2H, J = 6.57 Hz, CH₂), 1.93 (s, 3H, CH₃)Meti et al., 2015[1]
¹³C NMR (CDCl₃, 300 MHz)δ (ppm) 177.97, 177.68, 162.60, 160.00, 150.23, 133.67, 133.26, 120.00, 119.60, 116.97, 46.99, 30.43, 30.03, 16.97Meti et al., 2015[1]
FT-IR (KBr)Sharp intense band around 1663-1688 cm⁻¹ (C=O)Meti et al., 2015[1]
Mass Spec (m/z, 70 eV)303 (M⁺)Meti et al., 2015[1]

A Framework for Cross-Validation

A robust cross-validation strategy ensures that the identity, purity, and structure of the synthesized compound are unequivocally confirmed. This involves a multi-pronged approach where data from different analytical techniques are used to corroborate each other.

The Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of characterization data for a novel compound like this compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Characterization cluster_secondary_characterization Secondary Characterization & Purity cluster_cross_validation Cross-Validation & Data Integration cluster_confirmation Final Confirmation Syn Synthesis of This compound Pur Purification (e.g., Crystallization, Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Pur->NMR MS Mass Spectrometry (High Resolution) Pur->MS IR FT-IR Spectroscopy Pur->IR HPLC HPLC Analysis (Purity & Quantification) Pur->HPLC EA Elemental Analysis (%C, %H, %N) Pur->EA CV Data Comparison & Cross-Validation NMR->CV NMR->CV MS->CV MS->CV IR->CV IR->CV HPLC->CV HPLC->CV EA->CV EA->CV Confirm Confirmed Structure & Purity CV->Confirm

Caption: A workflow for the cross-validation of analytical data.

Detailed Experimental Protocols for Cross-Validation

The following protocols are based on established methodologies and ICH guidelines for analytical method validation.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the presence and connectivity of all atoms.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • ¹H NMR: Acquire a proton NMR spectrum. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign protons to the molecular structure.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum (proton-decoupled). Analyze the chemical shifts to identify the different carbon environments.

    • ¹⁹F NMR: Acquire a fluorine-19 NMR spectrum to confirm the presence and environment of the fluorine atom.

    • 2D NMR (COSY, HSQC, HMBC): If structural assignment is ambiguous, perform 2D NMR experiments to establish proton-proton and proton-carbon correlations.

  • Cross-Validation:

    • Compare the observed chemical shifts and coupling patterns with the predicted values in Table 2.

    • Compare the chemical shifts of the pyridopyrimidinone core with those of the analog in Table 4, accounting for the electronic effects of the different substituents.

Mass Spectrometry (MS)
  • Objective: To determine the accurate molecular weight and elemental composition of the compound.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire spectra in both positive and negative ion modes.

  • Cross-Validation:

    • Compare the experimentally determined exact mass with the calculated mass for the molecular formula C₈H₅FN₂O₂. The mass error should be within 5 ppm.

    • Compare the observed m/z values for the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules with the predicted values in Table 1.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze the neat solid using an ATR accessory.

    • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cross-Validation:

    • Compare the observed absorption bands with the predicted frequencies in Table 3.

    • Confirm the presence of the characteristic C=O stretch for the pyridopyrimidinone core by comparing with the data for the analog in Table 4.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and establish a quantitative method.

  • Protocol:

    • Method Development: Develop a reverse-phase HPLC method using a C18 column. Optimize the mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or TFA) to achieve good peak shape and resolution from any impurities.

    • Purity Analysis: Inject a solution of the compound and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Method Validation (as per ICH Q2(R1) guidelines):

      • Specificity: Demonstrate that the method can resolve the analyte from potential impurities and degradation products.

      • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

      • Accuracy: Determine the closeness of the measured value to the true value.

      • Precision: Assess the repeatability and intermediate precision of the method.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Cross-Validation:

    • The purity determined by HPLC should be consistent with the results from NMR and elemental analysis (i.e., no significant impurity peaks in the NMR and elemental analysis results close to the theoretical values).

Elemental Analysis
  • Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen in the compound.

  • Protocol:

    • Sample Preparation: Submit a pure, dry sample of the compound for analysis.

    • Analysis: The sample is combusted, and the resulting gases are analyzed to determine the elemental composition.

  • Cross-Validation:

    • The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₈H₅FN₂O₂.

Data Integration and Final Confirmation

The power of cross-validation lies in the integration of data from all these techniques. A successful characterization will demonstrate:

  • Structural Consistency: The NMR data will define the connectivity, which is supported by the functional groups identified by IR and the molecular formula confirmed by high-resolution mass spectrometry and elemental analysis.

  • Purity Confirmation: High purity as determined by HPLC should be corroborated by the absence of significant impurity signals in the NMR spectra and elemental analysis results that align closely with the theoretical values.

The following diagram illustrates the logical relationship between the different analytical techniques in confirming the structure and purity of the target compound.

DataIntegration cluster_structure Structural Elucidation cluster_purity Purity Assessment NMR NMR (Connectivity) MS HRMS (Formula) NMR->MS IR FT-IR (Functional Groups) NMR->IR Confirmed Confirmed Structure & Purity NMR->Confirmed Confirms Connectivity MS->Confirmed Confirms Formula IR->Confirmed Confirms Functional Groups HPLC HPLC (% Purity) EA Elemental Analysis (Composition) HPLC->EA HPLC->Confirmed Confirms Purity EA->Confirmed Confirms Composition

Sources

Safety Operating Guide

Proper Disposal Procedures for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 1449598-85-9), a fluorinated heterocyclic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Assessment and Identification

The first step in the safe disposal of any chemical is a thorough understanding of its hazards. This compound is classified with the following hazards:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

This compound is a solid, typically a white to yellow powder.[1][2] As a fluorinated organic compound, it is categorized as a halogenated organic waste . This classification is crucial for proper waste segregation.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 1449598-85-9[1][2]
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol [2]
Physical Form Solid[1]

Personal Protective Equipment (PPE)

Due to the identified hazards, the following minimum PPE must be worn when handling this compound, including during disposal procedures:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side shields or goggles. A face shield may be necessary for operations with a splash hazard.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be required.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent respiratory irritation.[1]

Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]

Core Principle: Halogenated organic waste must be collected separately from non-halogenated waste.

WasteSegregation Compound Compound HalogenatedContainer HalogenatedContainer Compound->HalogenatedContainer Segregate OtherHalogenated OtherHalogenated OtherHalogenated->HalogenatedContainer NonHalogenated NonHalogenated NonHalogenatedContainer NonHalogenatedContainer NonHalogenated->NonHalogenatedContainer AqueousWaste AqueousWaste AqueousContainer AqueousContainer AqueousWaste->AqueousContainer

Container Requirements:

  • Compatibility: Use a container made of a material compatible with halogenated organic solids. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[5] The full chemical name, "this compound," and the approximate quantity must be listed.

  • Condition: The container must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.

  • Closure: Keep the waste container closed at all times, except when adding waste.

Disposal Procedures

The recommended and most compliant method for the disposal of this compound is through a licensed hazardous waste disposal company. Direct disposal into landfill or sanitary sewer systems is prohibited.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • All disposable materials contaminated with the compound (e.g., weigh boats, gloves, pipette tips) should be considered hazardous waste.

    • Collect all solid waste, including contaminated materials, in the designated and properly labeled halogenated organic solid waste container.

  • Storage in a Satellite Accumulation Area (SAA):

    • The waste container should be stored in a designated SAA within the laboratory, at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

  • Waste Pickup:

    • Once the container is full, or as per your institution's hazardous waste management schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.

  • Assess the Spill: For small spills of the solid compound, proceed with cleanup only if you are trained and have the appropriate PPE and spill kit materials. For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Cleanup:

    • Wear the appropriate PPE as outlined in Section 2.

    • Carefully sweep the solid material into a dustpan to minimize dust generation.

    • Place the spilled material and all contaminated cleaning materials (e.g., absorbent pads, wipes) into the designated halogenated organic solid waste container.

  • Decontamination:

    • Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

    • All materials used for decontamination are also considered hazardous waste and must be placed in the designated waste container.

Considerations for Chemical Deactivation (For Expert Use Only)

While the primary recommendation is disposal via a certified contractor, understanding the chemical reactivity of this compound can inform potential (but not validated for this specific compound) deactivation strategies for very small quantities under controlled laboratory conditions. These methods should only be attempted by experienced chemists in a well-equipped laboratory with the ability to analyze the final waste stream to ensure complete degradation.

  • Hydrolysis: The pyridopyrimidinone ring system may be susceptible to hydrolysis under strong basic conditions, which could potentially break down the heterocyclic structure.[6][7][8][9][10] However, the stability of fluorinated heterocycles can be significant.[1]

  • Oxidation: Strong oxidizing agents could potentially degrade the molecule.[11][12][13][14] The products of such oxidation would need to be characterized to ensure they are not more hazardous than the parent compound.

  • Incineration: This is a common method for the ultimate disposal of halogenated organic waste. However, the thermal decomposition of fluorinated compounds can produce highly toxic and corrosive byproducts, such as hydrogen fluoride (HF).[15] Therefore, incineration must be carried out in a specialized facility equipped with appropriate scrubbers and emission controls.

DisposalDecisionTree Start Disposal of This compound Question1 Is the quantity small and are you an expert chemist with analytical capabilities? Start->Question1 ExpertPath Potential Chemical Deactivation (Hydrolysis, Oxidation) - Not a standard procedure - Requires expert supervision and analysis Question1->ExpertPath Yes StandardPath Standard Disposal Protocol (Recommended) Question1->StandardPath No Segregate Segregate as Halogenated Organic Solid Waste StandardPath->Segregate Containerize Use a labeled, compatible, and sealed container Segregate->Containerize Store Store in a designated Satellite Accumulation Area (SAA) Containerize->Store Dispose Arrange for pickup by EHS or a certified hazardous waste contractor Store->Dispose

Regulatory Framework

The disposal of this compound is governed by several federal and state regulations. Key among these are:

  • Resource Conservation and Recovery Act (RCRA): Administered by the EPA, this act provides the framework for the "cradle-to-grave" management of hazardous waste.[16]

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[4][17]

It is imperative that all laboratory personnel are familiar with their institution's specific Chemical Hygiene Plan and waste disposal procedures, as these are designed to ensure compliance with all relevant regulations.

References

  • Ambeed, Inc. Safety Data Sheet for this compound. (URL not directly available, accessed via Sigma-Aldrich)
  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • U.S. Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • SUNY New Paltz. Lab Waste Handling Procedure. [Link]

  • Lin, G., et al. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Organic Letters, 16(19), 5076-5079. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]

  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315-320. [Link]

  • Abass, M., & Mayas, A. S. (2008). Substituted Pyridopyrimidinones: Oxidation of 2-Hydroxypyrido [1,2-a]Pyrimidin-4(H)-One. Journal of Chemical Research, 2008(8), 444-445. [Link]

  • NILU. (2009). Emissions from incineration of fluoropolymer materials. [Link]

  • U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]

  • U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds is a cornerstone of innovation in drug development. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) and safe handling procedures for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 1449598-85-9). As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively. This document is structured to provide a logical workflow, from hazard assessment to disposal, grounded in established safety protocols.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is critical. For this compound, the following hazard and precautionary statements have been identified[1]:

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information dictates the minimum required PPE and handling precautions. The compound is a solid, likely a powder, which increases the risk of inhalation.

Personal Protective Equipment (PPE) Selection: A Step-by-Step Approach

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following is a detailed guide to selecting the correct equipment for handling this compound.

Eye and Face Protection

Requirement: Chemical splash goggles are mandatory.

Rationale: The H319 hazard statement ("Causes serious eye irritation") necessitates robust eye protection. Standard safety glasses are insufficient as they do not provide a complete seal against dust and splashes.

  • Protocol:

    • Select chemical splash goggles that meet ANSI Z87.1 standards.

    • Ensure a snug fit to prevent any gaps where dust or splashes could enter.

    • In situations with a high risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.

Hand Protection

Requirement: Chemically resistant gloves.

  • Protocol:

    • Glove Selection: Nitrile gloves are a common and effective choice for handling many powdered chemicals. For any dissolution in solvents, consult a glove compatibility chart from the manufacturer to ensure the chosen glove material is resistant to that solvent.

    • Inspection: Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.

    • Donning and Doffing: Use proper technique when putting on and removing gloves to avoid contaminating your hands.

    • Disposal: Dispose of gloves immediately after handling the compound or in case of any contamination. Do not reuse disposable gloves.

Body Protection

Requirement: A long-sleeved laboratory coat.

Rationale: To prevent accidental skin contact on the arms and body, a lab coat is essential.

  • Protocol:

    • Wear a clean, long-sleeved lab coat that fits properly and is fully buttoned.

    • The lab coat should be made of a material appropriate for the laboratory work being conducted.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection

Requirement: Use in a well-ventilated area. A respirator may be necessary for certain operations.

Rationale: The H335 statement ("May cause respiratory irritation") and the P261 precautionary statement ("Avoid breathing dust...") highlight the inhalation risk.

  • Protocol:

    • Engineering Controls: The primary method for controlling inhalation hazards is to handle the compound in a certified chemical fume hood.

    • Respirator Use: If a fume hood is not available or if there is a potential for generating significant amounts of dust (e.g., during weighing or transfers of large quantities), a NIOSH-approved respirator with a particulate filter (e.g., an N95, N100, or P100) is required.

      • Important: Proper fit testing and training are essential for effective respirator use. Consult your institution's Environmental Health and Safety (EHS) department for guidance on respirator selection and fit testing.

PPE Selection Workflow Diagram

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls Hazard Review SDS for 7-fluoro-2-hydroxy-4H-pyrido [1,2-a]pyrimidin-4-one Eye Eye Protection: Chemical Splash Goggles (ANSI Z87.1) Hazard->Eye H319 Hand Hand Protection: Chemically Resistant Gloves (e.g., Nitrile) Hazard->Hand H315 Body Body Protection: Long-sleeved Lab Coat Hazard->Body P280 Respiratory Respiratory Protection: Work in Fume Hood Hazard->Respiratory H335, P261 FumeHood Primary Control: Chemical Fume Hood Respiratory->FumeHood Respirator Secondary Control: NIOSH-approved Respirator (if needed) FumeHood->Respirator If fume hood is a) unavailable or b) insufficient caption Figure 1. PPE Selection Workflow

Caption: PPE Selection Workflow for handling the compound.

Safe Handling and Operational Plan

Beyond PPE, safe handling practices are crucial for minimizing risk.

Procedure Guideline Rationale
Weighing Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.To contain any dust generated and prevent inhalation.
Transfers Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust clouds.To minimize airborne particles.
Solution Preparation When dissolving the solid, add the solid to the solvent slowly to avoid splashing.To prevent accidental contact with skin and eyes.
General Work Area Keep the work area clean and uncluttered. Designate a specific area for handling this compound.To prevent cross-contamination and accidental exposure.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., gloves, weigh paper, contaminated paper towels) should be placed in a designated, labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste streams[2].

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal Protocol:

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.

    • Never dispose of this chemical down the drain or in the regular trash.

Conclusion

The safe handling of this compound is achievable through a combination of thorough hazard assessment, diligent use of appropriate personal protective equipment, and adherence to established safe laboratory practices and disposal protocols. By understanding the "why" behind each safety measure, researchers can foster a culture of safety and responsibility in the laboratory.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.